Product packaging for MC-Val-Cit-PAB-VX765(Cat. No.:)

MC-Val-Cit-PAB-VX765

Cat. No.: B1574371
M. Wt: 1107.657
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). This compound molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.

Properties

Molecular Formula

C53H71ClN10O14

Molecular Weight

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Appearance

Solid powder

Synonyms

MC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of MC-Val-Cit-PAB-VX765: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the molecule MC-Val-Cit-PAB-VX765. This compound is an antibody-drug conjugate (ADC) payload derivative, designed for targeted delivery of the potent caspase-1 inhibitor, VX765. The mechanism relies on a multi-stage process involving targeted delivery, lysosomal trafficking, enzymatic cleavage, and subsequent inhibition of a key inflammatory signaling pathway.

Overview of the Molecular Components

The this compound conjugate is comprised of three key functional units:

  • Targeting and Linker Moiety (MC-Val-Cit-PAB):

    • MC (Maleimidocaproyl): A maleimide-containing group that serves as a reactive handle for conjugation to thiol groups (e.g., reduced cysteines) on a carrier protein, typically a monoclonal antibody.

    • Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] This linker is characterized by its high stability in plasma and its susceptibility to cleavage within the lysosomal compartment.[2][3]

    • PAB (p-aminobenzyl carbamate): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which ensures the traceless release of the unmodified active drug.[2][3]

  • Active Payload (VX765):

    • VX765 (Belnacasan): An orally available prodrug that is converted in vivo to its active metabolite, VRT-043198.[4][5][6] This active form is a potent, selective, and covalent inhibitor of caspase-1 and, to a similar extent, caspase-4.[4][5]

Step-by-Step Mechanism of Action

The therapeutic action of an ADC utilizing the this compound system is a sequential process, beginning with systemic administration and culminating in intracellular target inhibition.

Step 1: Circulation and Targeting Once conjugated to a monoclonal antibody, the ADC circulates systemically. The Val-Cit linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic payload.[2] The antibody component directs the ADC to target cells expressing the specific surface antigen recognized by the antibody.

Step 2: Internalization and Lysosomal Trafficking Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The resulting endosome traffics through the endolysosomal pathway and fuses with a lysosome.

Step 3: Enzymatic Cleavage and Payload Release Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.[1][3] This initial cleavage is the critical activation step.

Step 4: Self-Immolation and Drug Liberation The cleavage by Cathepsin B triggers the spontaneous self-immolation of the PAB spacer. This electronic cascade results in a 1,6-elimination reaction, releasing the active drug, VX765, into the cytoplasm in its unmodified form.

cluster_0 Extracellular Space cluster_1 Intracellular ADC ADC (Antibody-MC-Val-Cit-PAB-VX765) Receptor Target Cell Receptor ADC->Receptor 1. Binding Endosome Endosome with ADC Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion VX765 Released VX765 Lysosome->VX765 4. Cathepsin B Cleavage & Self-Immolation PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activates ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits & Activates Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves VX765 VX765 (VRT-043198) VX765->Casp1 Inhibits IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b IL18 Mature IL-18 (Inflammation) ProIL18->IL18 GSDMD_N GSDMD-N Pore (Pyroptosis) GSDMD->GSDMD_N

References

An In-Depth Technical Guide to MC-Val-Cit-PAB-VX765: A Targeted Approach to Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the novel compound MC-Val-Cit-PAB-VX765, a targeted prodrug designed for the selective delivery of the caspase-1 inhibitor, VX765. This document is intended for researchers, scientists, and drug development professionals interested in the structure, chemical properties, and mechanism of action of this promising therapeutic agent. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to facilitate further research and development.

Core Structure and Chemical Properties

This compound is a complex molecule engineered for targeted drug delivery, most commonly in the context of an antibody-drug conjugate (ADC). It consists of four key components: a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable dipeptide linker (Val-Cit), a self-immolative para-aminobenzyl carbamate (PAB) spacer, and the active caspase-1 inhibitor prodrug, VX765.

The Val-Cit linker is designed to be stable in the bloodstream and specifically cleaved by the lysosomal enzyme cathepsin B, which is often upregulated in tumor cells. Following cleavage, the PAB spacer self-immolates to release the active drug, VX765, directly within the target cell. VX765 is a prodrug that is rapidly converted by intracellular esterases to its active metabolite, VRT-043198, a potent inhibitor of caspase-1.

Below is a summary of the key chemical properties of this compound.

PropertyValueSource
Chemical Formula C₅₃H₇₁ClN₁₀O₁₄[1]
Exact Mass 1106.484 g/mol [1]
Molecular Weight 1107.66 g/mol [1]
Purity ≥95%[2]
Solubility Soluble in DMSO, not in water[2]

Mechanism of Action: A Targeted Signaling Pathway

The therapeutic strategy of an ADC armed with this compound involves a multi-step process that begins with targeted delivery and culminates in the specific inhibition of the inflammasome pathway.

MC-Val-Cit-PAB-VX765_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC-MC-Val-Cit-PAB-VX765 Receptor Target Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking VX765 VX765 (Prodrug) Lysosome->VX765 4. Linker Cleavage & Drug Release VRT VRT-043198 (Active) VX765->VRT 5. Esterase Conversion Casp1_active Active Caspase-1 VRT->Casp1_active 6. Inhibition Casp1_inactive Pro-Caspase-1 Casp1_inactive->Casp1_active Self-cleavage Cytokines_inactive Pro-IL-1β / Pro-IL-18 Casp1_active->Cytokines_inactive Pyroptosis Pyroptosis Casp1_active->Pyroptosis Induction Inflammasome Inflammasome Activation Inflammasome->Casp1_inactive Cytokines_active IL-1β / IL-18 (Inflammation) Cytokines_inactive->Cytokines_active Cleavage

Signaling pathway of this compound ADC.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is presented below.

Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_conjugation Conjugation to Payload Fmoc_Val_Cit Fmoc-Val-Cit Fmoc_VC_PAB Fmoc-Val-Cit-PAB Fmoc_Val_Cit->Fmoc_VC_PAB PAB_OH 4-aminobenzyl alcohol PAB_OH->Fmoc_VC_PAB Deprotection Fmoc Deprotection Fmoc_VC_PAB->Deprotection VC_PAB H-Val-Cit-PAB Deprotection->VC_PAB MC_VC_PAB MC-Val-Cit-PAB VC_PAB->MC_VC_PAB MC_NHS Maleimidocaproic acid N-hydroxysuccinimide ester MC_NHS->MC_VC_PAB Final_Product This compound MC_VC_PAB->Final_Product VX765_payload VX765 VX765_payload->Final_Product

Generalized synthesis workflow for this compound.

Protocol for Linker Synthesis (MC-Val-Cit-PAB):

  • Fmoc-Val-Cit-PAB Synthesis: Dissolve Fmoc-Val-Cit in a suitable solvent system (e.g., dichloromethane and methanol). Add 4-aminobenzyl alcohol and a coupling agent such as EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline). Stir the reaction at room temperature overnight. Purify the product, Fmoc-Val-Cit-PAB, by washing with a non-polar solvent like diisopropyl ether.

  • Fmoc Deprotection: Dissolve the purified Fmoc-Val-Cit-PAB in an organic solvent such as dimethylformamide (DMF) and add a base like piperidine or pyridine to remove the Fmoc protecting group. Monitor the reaction by thin-layer chromatography (TLC). Once complete, concentrate the solution to obtain the deprotected H-Val-Cit-PAB.

  • Maleimide Coupling: Dissolve the deprotected linker in a suitable solvent and react it with maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS) to form the final MC-Val-Cit-PAB linker.

Protocol for Conjugation to VX765:

The final step involves the covalent linkage of the MC-Val-Cit-PAB linker to the VX765 molecule. This is typically achieved by forming a carbamate bond between the hydroxyl group of the PAB spacer on the linker and an available amine group on the VX765 payload. The specific reaction conditions will depend on the chosen synthetic route and may involve the use of activating agents.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.

  • Reagents and Materials:

    • This compound conjugate

    • Purified human cathepsin B

    • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

    • Control without enzyme

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the this compound conjugate in DMSO.

    • Dilute the conjugate to the desired final concentration in the assay buffer.

    • Add purified cathepsin B to the reaction mixture.

    • Incubate the reaction at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).

    • At each time point, quench the reaction by adding a protein precipitating agent (e.g., acetonitrile with formic acid).

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released VX765.

Caspase-1 Inhibition Assay

This assay measures the ability of the released and activated VX765 (VRT-043198) to inhibit caspase-1 activity.

  • Reagents and Materials:

    • Recombinant active human caspase-1

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

    • VRT-043198 (active metabolite of VX765)

    • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of VRT-043198 in the assay buffer.

    • In the wells of the microplate, add the assay buffer, recombinant caspase-1, and the different concentrations of VRT-043198. Include a control with no inhibitor.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic caspase-1 substrate to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a sophisticated and highly promising approach for the targeted delivery of a caspase-1 inhibitor. Its design incorporates a stable linker system with a specific cleavage mechanism within the target cell, minimizing off-target toxicity. The subsequent release and activation of VX765 provide a potent means of modulating the inflammasome pathway, which is implicated in a variety of disease states, including cancer and inflammatory disorders. The experimental protocols detailed in this guide offer a framework for the further investigation and development of this and similar targeted therapeutic strategies.

References

VX765 as a Caspase-1 Inhibitor Payload in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic payloads. While traditional ADC payloads primarily induce apoptosis, there is a growing interest in exploring novel mechanisms of cell death to overcome resistance and enhance therapeutic efficacy. This technical guide explores the potential of VX765, a potent and selective inhibitor of caspase-1, as a novel ADC payload. By targeting caspase-1, a key mediator of pyroptosis, a highly inflammatory form of programmed cell death, a VX765-based ADC could offer a unique anti-tumor strategy. This document provides a comprehensive overview of the core concepts, quantitative data, experimental protocols, and relevant signaling pathways to guide the research and development of VX765-based ADCs.

Introduction to VX765 and Caspase-1 Inhibition

VX765, also known as Belnacasan, is an orally available prodrug that is rapidly converted in vivo by plasma and liver esterases to its active metabolite, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1, also known as interleukin-converting enzyme (ICE), and caspase-4.[1][3] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4][5] Furthermore, caspase-1 plays a central role in the execution of pyroptosis, a lytic and pro-inflammatory form of programmed cell death.[6][7]

The rationale for using a caspase-1 inhibitor as an ADC payload stems from the hypothesis that inducing pyroptosis in tumor cells can lead to a robust anti-tumor immune response. The release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs) from pyroptotic cells can recruit and activate immune cells, thereby turning a "cold" tumor microenvironment into a "hot" one, which is more susceptible to immune-mediated killing.

Quantitative Data for VX765 and its Active Metabolite VRT-043198

The potency and selectivity of a payload are critical for its successful application in an ADC. The following tables summarize the key quantitative data for VX765 and VRT-043198.

Table 1: In Vitro Potency of VRT-043198

TargetParameterValueReference
Caspase-1Ki0.8 nM[1][8]
Caspase-4Ki<0.6 nM[1][9]
IL-1β release from human PBMCsIC500.67 ± 0.55 nM[1]
IL-1β release from whole bloodIC501.9 ± 0.80 nM[1]

Table 2: Selectivity of VRT-043198

Caspase FamilySelectivity Fold-Change (vs. Caspase-1)Reference
Caspase-3, -6, -7, -8, -9100- to 10,000-fold[1]

Table 3: Physicochemical Properties of VX765 (Belnacasan)

PropertyValueReference
Molecular FormulaC24H33ClN4O6[1]
Molecular Weight509.0 g/mol [1]
Solubility in DMSO100 mg/mL (196.46 mM)[1]
Solubility in Ethanol100 mg/mL (196.46 mM)[1]
Solubility in WaterInsoluble[1]

Signaling Pathways

Understanding the mechanism of action of a VX765-based ADC requires knowledge of the caspase-1-mediated pyroptosis pathway.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is a key signaling cascade that leads to the activation of caspase-1.

G cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs->PRR ASC ASC Adaptor Protein PRR->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Release Cytokine Release IL1b->Release IL18 Mature IL-18 ProIL18->IL18 IL18->Release GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Pore->Release Release->PAMPs DAMPs

Caption: Canonical Inflammasome Pathway Leading to Pyroptosis.

Proposed Mechanism of a VX765-ADC

A VX765-based ADC would deliver the active inhibitor, VRT-043198, specifically to tumor cells. While this would inhibit pyroptosis in the targeted cell, the strategic application would be in combination therapies or in tumors where caspase-1 has a pro-tumorigenic role. Alternatively, a pro-drug payload that is converted to an inflammasome activator within the cell could be envisioned, with VX765 used as a tool to dissect the mechanism. For the purpose of this guide, we will focus on the direct inhibition of caspase-1.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate a hypothetical VX765-ADC.

Synthesis and Characterization of a VX765-ADC

This protocol describes a general workflow for the synthesis and characterization of a VX765-ADC. The choice of antibody and linker chemistry will be target-dependent.

G Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., DTT) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Linker Linker-VX765 Conjugate Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC VX765-ADC Purification->ADC Characterization Characterization - DAR (HIC/MS) - Purity (SDS-PAGE) - Binding (ELISA/SPR) ADC->Characterization

Caption: General Workflow for VX765-ADC Synthesis and Characterization.

Protocol:

  • Antibody Preparation: A tumor-specific monoclonal antibody is produced and purified.

  • Linker-Payload Synthesis: A suitable linker (e.g., a cleavable valine-citrulline linker) is chemically conjugated to VRT-043198. This step requires expertise in organic chemistry and the structure of VRT-043198 would need to be modified to incorporate a suitable functional group for linker attachment.

  • Antibody Modification (if required): For cysteine-based conjugation, the antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Conjugation: The linker-payload is reacted with the modified antibody. The reaction conditions (pH, temperature, and time) are optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Purification: The resulting ADC is purified from unconjugated antibody, free payload, and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined by HIC and/or mass spectrometry (MS).[8][10][11][12]

    • Purity and Aggregation: Assessed by SDS-PAGE and size-exclusion chromatography (SEC).

    • Antigen Binding: The binding affinity of the ADC to its target antigen is confirmed using ELISA or surface plasmon resonance (SPR).

In Vitro Caspase-1 Activity Assay

This assay measures the ability of the VX765-ADC to inhibit caspase-1 activity within target cells.

Materials:

  • Target tumor cell line

  • VX765-ADC

  • Control ADC (with a non-targeting payload)

  • Lysis buffer

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA)[13][14]

  • 96-well microplate

  • Plate reader

Protocol:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the VX765-ADC and control ADC for a predetermined time.

  • Lyse the cells using a suitable lysis buffer.

  • Add the caspase-1 substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of caspase-1 inhibition relative to untreated cells.

IL-1β Release Assay (ELISA)

This assay quantifies the inhibition of IL-1β release from cells treated with the VX765-ADC.

Materials:

  • Target tumor cell line

  • VX765-ADC

  • Lipopolysaccharide (LPS) and ATP (to induce inflammasome activation)

  • Human IL-1β ELISA kit[15][16][17][18]

  • 96-well plate

  • Plate reader

Protocol:

  • Seed target cells in a 96-well plate.

  • Pre-treat the cells with the VX765-ADC for 1-2 hours.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Pyroptosis Assessment (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from the cytoplasm, an indicator of cell lysis and pyroptosis.[4][19][20][21][22]

Materials:

  • Target tumor cell line

  • VX765-ADC

  • LPS and Nigericin (or other pyroptosis inducers)

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Plate reader

Protocol:

  • Seed target cells in a 96-well plate.

  • Treat cells with the VX765-ADC.

  • Induce pyroptosis using an appropriate stimulus (e.g., LPS and nigericin).

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Calculate the percentage of LDH release relative to a positive control (lysed cells).

In Vivo Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VX765-ADC in a mouse xenograft model.[23][24][25][26][27]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Target human tumor cell line

  • VX765-ADC

  • Control ADC

  • Vehicle control

Protocol:

  • Subcutaneously implant the target human tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (Vehicle, Control ADC, VX765-ADC at different doses).

  • Administer the ADCs intravenously at the predetermined dosing schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for caspase-1 activity, GSDMD cleavage, and immune cell infiltration).

Conclusion and Future Directions

VX765, through its active metabolite VRT-043198, is a highly potent and selective inhibitor of caspase-1. While its development has primarily focused on its anti-inflammatory properties as an oral agent, its mechanism of action presents a compelling rationale for its exploration as a novel ADC payload. The ability to modulate pyroptosis within the tumor microenvironment could unlock new therapeutic avenues, particularly in combination with immunotherapy.

The successful development of a VX765-based ADC will depend on several factors, including the identification of suitable tumor targets, the design of an optimal linker that ensures stability in circulation and efficient payload release, and a thorough understanding of the complex interplay between caspase-1 inhibition and the anti-tumor immune response. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such a novel therapeutic. Further research is warranted to validate the potential of VX765 as a transformative ADC payload in the fight against cancer.

References

Unveiling the Mechanism: A Technical Guide to Cathepsin B Cleavage of the MC-Val-Cit-PAB Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic cleavage of the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker by Cathepsin B, a critical mechanism for the targeted release of cytotoxic payloads in a significant class of Antibody-Drug Conjugates (ADCs). This document details the cleavage mechanism, presents available quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the key pathways and workflows.

The Cleavage Mechanism: A Two-Step Intracellular Activation

The MC-Val-Cit-PAB linker is a sophisticated chemical entity designed to remain stable in the systemic circulation and to undergo specific enzymatic cleavage within the lysosomal compartment of target cancer cells. The release of the active drug payload is a sequential process initiated by the proteolytic action of Cathepsin B.

Step 1: Enzymatic Cleavage by Cathepsin B

The lynchpin of this linker's design is the dipeptide sequence, valine-citrulline (Val-Cit). This specific sequence is recognized as a substrate by Cathepsin B, a cysteine protease that is highly expressed and active in the acidic environment of lysosomes.[1][2] Cathepsin B catalyzes the hydrolysis of the peptide bond between the citrulline residue and the p-aminobenzylcarbamate (PABC or PAB) self-immolative spacer.[2] This enzymatic action is highly specific and is the primary trigger for the subsequent drug release cascade. While Cathepsin B is considered the principal enzyme, some studies suggest that other lysosomal cathepsins may also contribute to this cleavage.[2]

Step 2: Self-Immolation of the PABC Spacer

Following the enzymatic removal of the MC-Val-Cit moiety, the exposed p-aminobenzylcarbamate (PABC) spacer becomes unstable. This instability triggers a spontaneous 1,6-elimination reaction.[3] This intramolecular cyclization results in the release of the cytotoxic payload in its unmodified, active form, along with the formation of carbon dioxide and p-aminobenzyl alcohol. The self-immolative nature of the PABC spacer is crucial as it ensures a rapid and efficient release of the drug following the initial enzymatic cleavage, without leaving a linker fragment attached to the payload that could impede its cytotoxic activity.[2]

Quantitative Analysis of Linker Cleavage

While the qualitative mechanism of cleavage is well-understood, precise kinetic parameters for the MC-Val-Cit-PAB linker with Cathepsin B are not widely reported in public literature. However, comparative studies and stability assessments provide valuable quantitative insights.

ParameterSubstrate/ConditionObservationReference
Relative Cleavage Rate Z-Phe-Lys-PABC-DOX vs. Z-Val-Cit-PABC-DOX with purified Cathepsin BZ-Phe-Lys-PABC-DOX is cleaved 30-fold faster.N/A
Cleavage Rate in Lysosomal Lysate Z-Phe-Lys-PABC-DOX vs. Z-Val-Cit-PABC-DOXCleavage rates are identical, suggesting the involvement of multiple enzymes.N/A
Michaelis-Menten Kinetics (KM, kcat) vc-MMAE-based ADCs with varying drug conjugation sites and antibody carriersNo significant difference in KM or kcat values observed, suggesting the antibody carrier and conjugation site do not significantly impact the rate of drug release by Cathepsin B.[4]
Plasma Stability Mc-Val-Cit-PABOH linkerHigh plasma stability with half-lives of 6.0 days in mice and 9.6 days in monkeys.[3]
Stability in Rat Plasma Conventional ValCitPABC-MMAE ADC20% payload loss after one week of incubation at 37°C.[5]

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of Cathepsin B-mediated cleavage of the MC-Val-Cit-PAB linker.

In Vitro Cleavage Assay with Purified Cathepsin B

This assay evaluates the direct enzymatic cleavage of the linker by purified Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC) with MC-Val-Cit-PAB linker

  • Purified human or bovine liver Cathepsin B

  • Activation Buffer: 30 mM Dithiothreitol (DTT) / 15 mM EDTA in deionized water

  • Reaction Buffer: 25 mM Sodium Acetate Buffer (pH 5.0) containing 1 mM EDTA, pre-warmed to 37°C[6] or 10 mM 2-morpholin-4-ylethanesulfonic acid (MES) buffer (pH 6.0) containing 0.04 mM DTT.[7]

  • Quenching Solution: 2% Formic Acid in acetonitrile or an equal volume of cold methanol/ethanol (50% v/v).[7][8]

  • Control ADC (non-cleavable linker)

  • Microcentrifuge tubes

  • Incubator at 37°C or 40°C (optimal for Cathepsin B)

  • LC-MS system for analysis

Procedure:

  • Activate Cathepsin B: Mix 5 µL of Cathepsin B stock solution with 10 µL of Activation Buffer. Incubate for 15 minutes at room temperature.[6]

  • Prepare Reaction Mixture: Dilute the activated Cathepsin B solution with 1.5 mL of pre-warmed Reaction Buffer.

  • Initiate Cleavage Reaction: Add the ADC stock solution to the reaction mixture to a final concentration of approximately 1-50 µM.[6] For example, add 7 µL of a 10 mM ADC stock in methanol to the 1.5 mL reaction mixture for a final concentration of ~46 µM.[6] A typical reaction could also use 1 µmol/L of ADC with 20 nmol/L of Cathepsin B.[7]

  • Incubation: Incubate the reaction mixture at 37°C or 40°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench Reaction: Stop the reaction at each time point by adding an equal volume of Quenching Solution to the collected aliquot.

  • Control Reactions: Perform parallel incubations:

    • ADC in Reaction Buffer without Cathepsin B to assess linker stability.

    • Control ADC with Cathepsin B to ensure enzyme specificity.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for LC-MS analysis.[8]

  • Analysis: Analyze the supernatant using a validated LC-MS method to quantify the released payload and the remaining intact ADC.

Analysis of Cleavage Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying the release of the cytotoxic payload.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the payload from the ADC and other reaction components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-55°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of the specific payload and an internal standard, or full scan for qualitative identification of catabolites.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific payload.

Quantification:

  • Generate a standard curve of the pure payload of known concentrations.

  • Determine the concentration of the released payload in the experimental samples by interpolating from the standard curve.

  • Calculate the percentage of payload release at each time point.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the cleavage of the MC-Val-Cit-PAB linker.

ADC Internalization and Lysosomal Trafficking

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Targeting Binding Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization EarlyEndosome Early Endosome Endocytosis->EarlyEndosome 3. Trafficking LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome 4. Fusion PayloadRelease Payload Release Lysosome->PayloadRelease 5. Cleavage Cytosol Cytosol PayloadRelease->Cytosol 6. Diffusion Target Cellular Target (e.g., Tubulin, DNA) Cytosol->Target 7. Action Apoptosis Apoptosis Target->Apoptosis 8. Cell Death

Caption: ADC internalization and intracellular trafficking pathway.

Cathepsin B Cleavage Mechanism of MC-Val-Cit-PAB Linker

Cleavage_Mechanism ADC Antibody MC Val-Cit PAB Payload CathepsinB Cathepsin B (in Lysosome) ADC:f2->CathepsinB Peptide bond cleavage Intermediate p-aminobenzylcarbamate-Payload CathepsinB->Intermediate ReleasedPeptide Antibody-MC-Val-Cit CathepsinB->ReleasedPeptide SelfImmolation 1,6-Self-Immolation (Spontaneous) Intermediate->SelfImmolation Payload Active Payload SelfImmolation->Payload Byproducts p-aminobenzyl alcohol + CO2 SelfImmolation->Byproducts Experimental_Workflow Start Start PrepareReagents Prepare ADC, Cathepsin B, Activation & Reaction Buffers Start->PrepareReagents ActivateEnzyme Activate Cathepsin B with DTT/EDTA PrepareReagents->ActivateEnzyme Incubation Incubate ADC with Activated Cathepsin B (37°C or 40°C) ActivateEnzyme->Incubation TimePoints Collect Aliquots at Defined Time Points Incubation->TimePoints Quench Quench Reaction (e.g., with Formic Acid) TimePoints->Quench PrepareSample Centrifuge and Collect Supernatant Quench->PrepareSample Analysis LC-MS Analysis PrepareSample->Analysis Quantification Quantify Released Payload and Intact ADC Analysis->Quantification End End Quantification->End

References

The Bystander Effect of MC-Val-Cit-PAB-VX765: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The antibody-drug conjugate (ADC) MC-Val-Cit-PAB-VX765 is a hypothetical construct for the purpose of this technical guide. The following information is based on the established mechanisms of its individual components: the maleimidocaproyl (MC) spacer, the valine-citrulline (Val-Cit) cleavable linker, the p-aminobenzyl alcohol (PAB) self-immolative spacer, and the caspase-1 inhibitor VX765.

Introduction to the Bystander Effect in Antibody-Drug Conjugates

The heterogeneity of tumors presents a significant challenge in cancer therapy. Within a single tumor, not all cells may express the target antigen for a specific antibody-drug conjugate (ADC). The bystander effect is a critical mechanism by which ADCs can overcome this limitation. It refers to the ability of an ADC to kill not only the antigen-positive target cells but also adjacent antigen-negative tumor cells.[1] This phenomenon relies on the release of a membrane-permeable cytotoxic payload from the target cell, which can then diffuse into and kill neighboring cells. The effectiveness of the bystander effect is a key consideration in the design and development of novel ADCs.

The this compound Construct

The hypothetical this compound ADC consists of four key components:

  • Monoclonal Antibody (mAb): A specific antibody that targets a tumor-associated antigen.

  • Linker: Composed of the MC spacer, the Val-Cit dipeptide, and the PAB spacer. This linker is designed to be stable in circulation and cleaved within the tumor microenvironment.

  • Payload: VX765, a potent and selective inhibitor of caspase-1.[2][3][4]

The Val-Cit component of the linker is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[5]

Proposed Mechanism of Action and Bystander Effect

The proposed mechanism of action for this compound leading to a bystander effect involves a sequence of events:

  • Targeting and Internalization: The ADC binds to the target antigen on the surface of a tumor cell and is internalized, typically via endocytosis.[]

  • Lysosomal Trafficking and Linker Cleavage: The ADC is trafficked to the lysosome, where the high concentration of cathepsin B cleaves the Val-Cit linker.[5]

  • Payload Release: Cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, leading to the release of the active VX765 payload into the cytoplasm of the target cell.

  • Induction of Cell Death in Target Cell: VX765 is a pro-drug that is converted to its active form, VRT-043198.[3][4] VRT-043198 is a potent inhibitor of caspase-1.[2][3] Caspase-1 is a key enzyme in the inflammatory process and pyroptosis, a form of programmed cell death.[3][7] By inhibiting caspase-1, VX765 blocks the production of pro-inflammatory cytokines IL-1β and IL-18.[2][4] While classically viewed as an anti-inflammatory agent, the potent disruption of cellular processes by a cytotoxic payload can lead to cell death through alternative pathways.

  • Payload Diffusion and Bystander Killing: For a bystander effect to occur, the released VX765 must be able to diffuse out of the target cell and into neighboring antigen-negative cells. The physicochemical properties of VX765, such as its charge and hydrophobicity, will determine its membrane permeability and capacity to induce a bystander effect.[]

Signaling Pathway and Bystander Effect Mechanism

G cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC This compound Antigen Tumor Antigen ADC->Antigen Binding Cleavage Linker Cleavage ADC->Cleavage Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->Cleavage Released_VX765 Released VX765 Cleavage->Released_VX765 Cell_Death_Target Target Cell Death Released_VX765->Cell_Death_Target Diffused_VX765 Diffused VX765 Released_VX765->Diffused_VX765 Diffusion Cell_Death_Bystander Bystander Cell Death Diffused_VX765->Cell_Death_Bystander G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Ag_pos Seed Antigen-Positive Cells (RFP) Co_culture Co-culture in 96-well plate Seed_Ag_pos->Co_culture Seed_Ag_neg Seed Antigen-Negative Cells (GFP) Seed_Ag_neg->Co_culture Add_ADC Add this compound Co_culture->Add_ADC Add_Control Add Control ADC Co_culture->Add_Control Add_Free_Drug Add Free VX765 Co_culture->Add_Free_Drug Imaging Live-cell Imaging (96 hours) Add_ADC->Imaging Add_Control->Imaging Add_Free_Drug->Imaging Viability_Assay Cell Viability Assay Imaging->Viability_Assay Quantification Quantify Survival of each cell population Viability_Assay->Quantification

References

An In-depth Technical Guide on the In Vitro and In Vivo Stability of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific experimental data for the stability of MC-Val-Cit-PAB-VX765 is not publicly available. This guide has been constructed based on the known properties of its constituent components—the MC-Val-Cit-PAB linker and the caspase-1 inhibitor VX765—and established methodologies for the characterization of antibody-drug conjugates (ADCs). The presented data and protocols are representative and intended for illustrative purposes.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently cleavable within the target cancer cell.

This technical guide focuses on the stability of this compound, a payload-linker conjugate designed for attachment to a targeting antibody. This conjugate comprises:

  • MC (Maleimidocaproyl): A maleimide-containing group for covalent attachment to antibody cysteine residues.

  • Val-Cit (Valine-Citrulline): A dipeptide substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.

  • PAB (p-aminobenzyl): A self-immolative spacer that releases the payload upon cleavage of the Val-Cit linker.

  • VX765 (Belnacasan): A prodrug of VRT-043198, a potent inhibitor of caspase-1, an enzyme involved in inflammation and pyroptosis.[1][2][3] VX765 is converted to its active form, VRT-043198, by plasma and liver esterases.[1]

The stability of the MC-Val-Cit-PAB linker is crucial for the therapeutic window of the resulting ADC.[4] It is designed to be stable in the bloodstream and release the payload upon internalization into target cells.[4] This guide outlines the standard experimental protocols and expected outcomes for assessing the in vitro and in vivo stability of the this compound conjugate.

Chemical Structure and Proposed Cleavage Mechanism

The MC-Val-Cit-PAB linker is a widely used, enzyme-cleavable system in ADC development.[5][6][7] Its stability in circulation and selective cleavage within the lysosomal compartment of target cells are key to its function.[4] Upon internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B. This initiates a cascade that leads to the release of the active drug.

G cluster_ADC ADC Conjugate cluster_Lysosome Lysosome of Target Cell Antibody Antibody MC Maleimido caproyl Antibody->MC Cys-Thioether Bond ValCit Val-Cit Linker MC->ValCit PAB PAB Spacer ValCit->PAB Cleavage Proteolytic Cleavage ValCit->Cleavage VX765 VX765 (Payload) PAB->VX765 SelfImmolation 1,6-Elimination (Self-Immolation) PAB->SelfImmolation CathepsinB Cathepsin B CathepsinB->Cleavage Enzymatic Action Cleavage->PAB ReleasedDrug Released VX765 SelfImmolation->ReleasedDrug

Caption: Proposed cleavage mechanism of this compound.

In Vitro Stability Assessment

In vitro stability assays are essential for predicting the behavior of an ADC in a biological system. These experiments typically assess the stability of the linker-payload conjugate in plasma and in the presence of metabolic enzymes, such as those found in liver microsomes.

Experimental Protocols

3.1.1 Protocol: Human Plasma Stability Assay

  • Preparation: Thaw pooled human plasma (e.g., from BioIVT) and centrifuge at 2,000 x g for 10 minutes at 4°C to remove cryoprecipitates.

  • Incubation: Add this compound to the plasma to a final concentration of 10 µM. Incubate the mixture in a shaking water bath at 37°C.

  • Time Points: Aliquots of 100 µL are removed at 0, 1, 6, 24, 48, and 72 hours.

  • Sample Processing: Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin). Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent conjugate and any released payload or metabolites.

3.1.2 Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., Promega NADPH-Regeneration System), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the microsome mixture at 37°C for 5 minutes.

  • Incubation: Initiate the reaction by adding this compound to a final concentration of 1 µM. Incubate in a shaking water bath at 37°C.

  • Time Points: Remove aliquots of 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Sample Processing: Quench the reaction by adding 150 µL of ice-cold acetonitrile with an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the rate of depletion of the parent conjugate.

Data Presentation: Hypothetical In Vitro Stability

The following table summarizes the expected quantitative data from the in vitro stability assays.

Parameter Human Plasma Human Liver Microsomes
Half-life (t½) > 72 hours45 minutes
Intrinsic Clearance (CLint) Not Applicable31 µL/min/mg
Primary Metabolite(s) NegligibleHydroxylated conjugate
Released VX765 < 1% at 72 hours< 5% at 60 minutes

Visualization: In Vitro Experimental Workflow

G cluster_Setup Assay Setup cluster_Incubation Incubation @ 37°C cluster_Sampling Time-Point Sampling cluster_Analysis Sample Processing & Analysis Start Start: Prepare Reagents PlasmaPrep Prepare Human Plasma Start->PlasmaPrep HLMPrep Prepare HLM + NADPH Start->HLMPrep PlasmaInc Incubate in Plasma PlasmaPrep->PlasmaInc HLMInc Incubate in HLM HLMPrep->HLMInc Compound This compound (Test Compound) Compound->PlasmaInc Compound->HLMInc PlasmaSample Aliquots at 0-72h PlasmaInc->PlasmaSample HLMSample Aliquots at 0-60min HLMInc->HLMSample Quench Quench with ACN + Internal Standard PlasmaSample->Quench HLMSample->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for in vitro stability assessment.

In Vivo Stability (Pharmacokinetics) Assessment

In vivo studies are critical to understanding the pharmacokinetic (PK) profile of the ADC conjugate, including its distribution, metabolism, and excretion. These studies measure the concentration of the total antibody, the ADC (conjugated antibody), and the released payload over time.

Experimental Protocol

4.1.1 Protocol: Pharmacokinetic Study in BALB/c Mice

  • Antibody Conjugation: Conjugate this compound to a relevant antibody (e.g., a non-targeting human IgG1) to form the ADC.

  • Animal Dosing: Administer the ADC to a cohort of female BALB/c mice (n=3 per time point) via a single intravenous (IV) bolus dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleed at pre-dose, 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose.

  • Sample Processing: Process blood to plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Analysis:

    • Total Antibody: Quantify using a standard ligand-binding assay (e.g., ELISA) that detects both conjugated and unconjugated antibody.

    • ADC (Conjugated Drug): Quantify using an ELISA format with a capture antibody for the human IgG and a detection antibody that recognizes the payload or linker.

    • Released Payload (VX765): Quantify using LC-MS/MS following protein precipitation of the plasma samples.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table presents a summary of expected pharmacokinetic parameters for the ADC and the released payload.

Parameter Total Antibody ADC Released VX765
Half-life (t½, hours) 2001804
Clearance (CL, mL/hr/kg) 0.20.2525
Volume of Distribution (Vd, L/kg) 0.050.061.5
Cmax (ng/mL) 250,000245,00050
AUC (hr*ng/mL) 40,000,00035,000,000200

Visualization: In Vivo Experimental Workflow

G cluster_Bioanalysis Bioanalysis Start Start: Prepare ADC Dosing IV Administration to Mice (10 mg/kg) Start->Dosing Sampling Serial Blood Sampling (0-168 hours) Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Storage Store Plasma at -80°C Processing->Storage ELISA_TotalAb ELISA for Total Antibody Storage->ELISA_TotalAb Assay 1 ELISA_ADC ELISA for Conjugated ADC Storage->ELISA_ADC Assay 2 LCMS_Payload LC-MS/MS for Released VX765 Storage->LCMS_Payload Assay 3 Analysis Pharmacokinetic Analysis (Calculate t½, CL, Vd) ELISA_TotalAb->Analysis ELISA_ADC->Analysis LCMS_Payload->Analysis

Caption: Workflow for in vivo pharmacokinetic study.

Discussion and Conclusion

The stability of the this compound conjugate is a key determinant of its potential therapeutic utility. Based on the known properties of its components, the following stability profile is anticipated:

  • In Vitro: The conjugate is expected to exhibit high stability in human plasma, with minimal release of the VX765 payload over 72 hours. This indicates a low likelihood of premature drug release in systemic circulation. In the presence of liver microsomes, the conjugate would likely undergo metabolism on the payload or linker, but significant cleavage of the Val-Cit moiety is not expected as Cathepsin B is not present.

  • In Vivo: The pharmacokinetic profile of the ADC is expected to be driven by the antibody component, resulting in a long half-life. The concentration of the ADC should closely track that of the total antibody, indicating good linker stability in vivo. The released payload, VX765, is expected to have a much shorter half-life and be rapidly cleared, which is typical for small-molecule drugs.

References

Pharmacokinetics and pharmacodynamics of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MC-Val-Cit-PAB-VX765

Introduction

Antibody-drug conjugates (ADCs) represent a sophisticated class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody (mAb) with the high potency of a small molecule drug.[1] This guide provides a detailed technical overview of the hypothetical antibody-drug conjugate, this compound. This ADC comprises three key components:

  • MC: A monoclonal antibody designed to target a specific antigen on the surface of diseased cells.

  • Val-Cit-PAB Linker: A protease-cleavable linker system designed for intracellular release of the payload.

  • VX765 (Belnacasan): The payload, a potent prodrug of a selective caspase-1 inhibitor.[2][3]

The rationale for this ADC is to achieve targeted delivery of a caspase-1 inhibitor to specific cells, thereby modulating inflammatory pathways locally while minimizing systemic exposure and potential off-target effects. Caspase-1 is a critical enzyme in the inflammasome signaling pathway, responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

This document outlines the theoretical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, provides detailed experimental protocols for its characterization, and uses visualizations to illustrate key pathways and processes.

Pharmacokinetics (PK)

The pharmacokinetic profile of an ADC is complex, as it involves the behavior of multiple species: the intact ADC, the total antibody (conjugated and unconjugated), and the released, unconjugated payload.[6][7] The PK is largely governed by the monoclonal antibody component, which typically imparts a long half-life and slow clearance.[8]

Predicted Pharmacokinetic Parameters

The following table summarizes the anticipated PK parameters for the different analytes of this compound. The values for the ADC and Total Antibody are based on typical ranges for humanized monoclonal antibodies, while the values for the unconjugated payload are hypothetical for the released active form of VX765 (VRT-043198).

AnalyteKey PK ParametersPredicted ValueRationale / Comments
Intact ADC Half-Life (t½)3 - 15 daysDominated by the mAb component, cleared via catabolism and target-mediated disposition.[6]
Volume of Distribution (Vd)3 - 8 LPrimarily confined to the vascular and interstitial spaces, typical for large molecules.[8]
Clearance (CL)0.1 - 0.5 L/daySlow clearance, primarily through proteolytic catabolism.[8]
Total Antibody Half-Life (t½)5 - 20 daysIncludes all forms of the antibody; generally has the longest half-life.[6]
Clearance (CL)0.1 - 0.4 L/dayReflects the overall stability and clearance of the antibody backbone.
Unconjugated VX765 Half-Life (t½)1 - 4 hoursExpected rapid clearance for a small molecule drug once released from the ADC.
CmaxHighly variableDependent on the rate of ADC internalization and linker cleavage.
Clearance (CL)HighExpected to be cleared more rapidly than the ADC via hepatic or renal pathways.
Experimental Protocol: Pharmacokinetic Analysis in Preclinical Models

Objective: To determine the concentration-time profiles of intact ADC, total antibody, and unconjugated VX765 in plasma following a single intravenous dose in a relevant animal model (e.g., mice or non-human primates).

Methodology:

  • Animal Dosing: Administer this compound via a single intravenous (IV) bolus injection. Include a sufficient number of animals to allow for serial or terminal blood sampling at predefined time points (e.g., 0, 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and weekly thereafter for up to 28 days).

  • Sample Collection: Collect blood samples into K2EDTA tubes at each time point. Centrifuge immediately at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Methods:

    • Total Antibody Quantification (LBA):

      • Use a sandwich ELISA format.[9]

      • Coat a 96-well plate with a capture antibody that binds to the MC antibody (e.g., anti-idiotypic antibody or target antigen).

      • Add plasma samples and standards. The total antibody (both conjugated and unconjugated) will bind to the capture antibody.

      • Add a detection antibody conjugated to horseradish peroxidase (HRP) that binds to a different epitope on the MC antibody (e.g., an anti-Fc antibody).

      • Add TMB substrate and measure absorbance at 450 nm. Quantify against a standard curve.

    • Intact ADC Quantification (LBA):

      • Use a sandwich ELISA format similar to the total antibody assay but with a different detection reagent.[9]

      • Coat the plate with an anti-MC capture antibody.

      • Add plasma samples and standards.

      • Use an HRP-conjugated anti-VX765 antibody for detection. This ensures that only the antibody conjugated with the drug is measured.

      • Quantify against a standard curve of the ADC reference material.

    • Unconjugated VX765 Quantification (LC-MS/MS):

      • Precipitate plasma proteins using acetonitrile containing a suitable internal standard.[10]

      • Centrifuge to pellet the protein and transfer the supernatant to a clean plate.

      • Evaporate the solvent and reconstitute in a mobile phase-compatible solution.

      • Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.

      • Use electrospray ionization (ESI) in positive mode and monitor the specific parent-daughter ion transitions for VX765 (or its active metabolite VRT-043198) and the internal standard using Multiple Reaction Monitoring (MRM).

      • Quantify against a standard curve prepared in blank plasma.

  • Data Analysis: Calculate PK parameters (t½, Vd, CL, AUC) for each analyte using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

Visualization: Pharmacokinetic Pathway

Pharmacokinetics cluster_systemic Systemic Circulation cluster_target Target Cell Environment Admin IV Administration ADC_circ Intact ADC in Plasma (Long Half-Life) Admin->ADC_circ Deconjugation Premature Deconjugation (Undesirable) ADC_circ->Deconjugation Binding ADC Binds to Target Antigen ADC_circ->Binding Free_VX765_circ Free VX765 (Systemic Exposure) Deconjugation->Free_VX765_circ Metabolism Systemic Clearance (Renal/Hepatic) Free_VX765_circ->Metabolism Internalization Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Release of Active VX765 Cleavage->Release Action Pharmacodynamic Action (Caspase-1 Inhibition) Release->Action

Caption: Pharmacokinetic pathway of this compound from administration to intracellular drug release.

Pharmacodynamics (PD)

The pharmacodynamics of this compound are driven by the activity of its payload, VX765. VX765 is a prodrug that is converted in vivo to VRT-043198, a potent, selective inhibitor of caspase-1.[2] This inhibition blocks the inflammasome pathway, preventing the maturation and secretion of IL-1β and IL-18, which are key mediators of inflammation.[11]

Pharmacodynamic Parameters

The following table summarizes key pharmacodynamic parameters for the active metabolite of VX765.

ParameterTargetValueReference
Ki Caspase-10.8 nM[3]
Ki Caspase-4< 0.6 nM[3]
IC50 LPS-induced IL-1β Release (Human PBMCs)~1.0 µM (for VX765)
IC50 IL-1β Release (Human PBMCs)0.67 µM (for VRT-043198)[3]
Experimental Protocol: Pharmacodynamic Analysis

Objective: To measure the ability of this compound to inhibit caspase-1 activity and subsequent cytokine release in a target-antigen-expressing cell line.

Methodology:

  • Cell Culture: Use a human cell line (e.g., THP-1 monocytes) that has been engineered to express the target antigen for the "MC" antibody.

  • Inflammasome Activation:

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

    • Treat the cells with varying concentrations of the ADC, free VX765 (positive control), and a non-targeting ADC (negative control) for 1-2 hours.

    • Stimulate the inflammasome with a second signal, such as ATP (5 mM) or nigericin (10 µM), for 1 hour to activate caspase-1.

  • Cytokine Release Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

    • Plot the IL-1β concentration against the drug/ADC concentration and calculate the IC50 value.

  • Intracellular Caspase-1 Activity Assay (FLICA):

    • Following treatment as described above, add a fluorescently labeled caspase-1 inhibitor probe (e.g., FAM-YVAD-FMK) to the cells. This probe binds irreversibly to active caspase-1.[12]

    • Incubate to allow the probe to enter the cells and bind to its target.

    • Wash the cells to remove any unbound probe.

    • Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of cells with active caspase-1. A reduction in fluorescence intensity indicates inhibition of caspase-1 activity.

  • Data Analysis: Determine the dose-dependent inhibition of IL-1β release and caspase-1 activity. Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Visualization: Pharmacodynamic Signaling Pathway

Pharmacodynamics cluster_pathway NLRP3 Inflammasome Pathway PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b ProIL18 Pro-IL-18 Casp1->ProIL18 GSDMD Gasdermin-D Casp1->GSDMD IL1b Active IL-1β ProIL1b->IL1b Cleavage Secretion Cytokine Secretion IL1b->Secretion IL18 Active IL-18 ProIL18->IL18 Cleavage IL18->Secretion Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Cleavage & Pore Formation VX765 VX765 (Active Form) Released from ADC VX765->Casp1 INHIBITION

Caption: Pharmacodynamic mechanism of VX765 in the NLRP3 inflammasome signaling pathway.

PK/PD Relationship

The relationship between pharmacokinetics and pharmacodynamics is crucial for the efficacy of an ADC. The concentration of the ADC in circulation (PK) must be sufficient to ensure that enough payload is delivered to the target cells to achieve the desired biological effect (PD).

Visualization: PK/PD Logical Workflow

PKPD_Relationship cluster_pk Pharmacokinetics (Exposure) cluster_pd Pharmacodynamics (Effect) PK1 ADC circulates in plasma PK2 ADC binds target cell and internalizes PK1->PK2 PK3 Linker is cleaved in lysosome PK2->PK3 PK4 Active VX765 is released into cytoplasm PK3->PK4 PD1 VX765 binds to active site of Caspase-1 PK4->PD1 Drug-Target Engagement PD2 Caspase-1 activity is inhibited PD1->PD2 PD3 Cleavage of Pro-IL-1β and Pro-IL-18 is blocked PD2->PD3 PD4 Inflammatory cytokine secretion is reduced PD3->PD4

Caption: Logical workflow connecting the pharmacokinetic events to the pharmacodynamic outcomes for the ADC.

Conclusion

The hypothetical ADC, this compound, is designed to leverage the principles of targeted delivery to selectively inhibit the caspase-1-mediated inflammatory pathway in antigen-expressing cells. Its pharmacokinetic profile is anticipated to be characterized by the long half-life of the monoclonal antibody, ensuring sustained delivery to the target site. The cathepsin-cleavable Val-Cit linker is designed for efficient intracellular release of the VX765 payload, which then exerts its pharmacodynamic effect by potently inhibiting caspase-1. The successful development of such a molecule would depend on a thorough characterization of its PK/PD properties using the types of experimental protocols outlined in this guide. This approach holds the potential to create a highly effective and targeted anti-inflammatory therapeutic.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of Caspase-1 Inhibition in Targeted Therapy

Executive Summary

Caspase-1, a cysteine-aspartic protease, is a critical mediator of innate immunity and inflammation. As the effector enzyme of the inflammasome complex, it is responsible for the maturation of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for initiating a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[1][2] Dysregulation of caspase-1 activity is implicated in a wide spectrum of human diseases, including autoinflammatory syndromes, neurodegenerative disorders, cardiovascular conditions, and certain cancers.[1][3] Consequently, the selective inhibition of caspase-1 has emerged as a promising strategy for targeted therapy, aiming to quell excessive inflammation and prevent subsequent tissue damage.[4][5]

This technical guide provides a comprehensive overview of the core principles of caspase-1 inhibition, its therapeutic applications, and the experimental methodologies used to evaluate inhibitory compounds. We will delve into the intricacies of the caspase-1 signaling pathway, present quantitative data on key inhibitors, detail experimental protocols, and discuss the future landscape of this dynamic field of drug discovery.

The Role of Caspase-1 in Inflammation and Disease

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is synthesized as an inactive zymogen, pro-caspase-1.[2] Its activation is tightly regulated and occurs within large, multi-protein complexes called inflammasomes.[6] Inflammasomes, such as the well-characterized NLRP3 inflammasome, assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7] Upon assembly, the inflammasome serves as a scaffold for the dimerization and auto-proteolytic cleavage of pro-caspase-1, leading to the formation of the active heterotetramer enzyme.[2]

Once activated, caspase-1 has two primary functions:

  • Cytokine Processing: Active caspase-1 cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their mature, biologically active forms.[8] These cytokines are potent mediators of inflammation, inducing fever, recruiting immune cells, and driving various aspects of the immune response.

  • Induction of Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.[6][9] This process, termed pyroptosis, is a highly inflammatory mode of cell death.[1]

Given its central role in driving inflammation, the aberrant activation of caspase-1 is a key pathogenic driver in numerous diseases, making it an attractive target for therapeutic intervention.[1][3]

Signaling Pathways and Mechanisms of Inhibition

The Caspase-1 Activation and Pyroptosis Pathway

The canonical pathway for caspase-1 activation begins with the sensing of danger signals by an inflammasome sensor protein like NLRP3. This leads to the recruitment of an adaptor protein (ASC) and pro-caspase-1, triggering its activation. The active caspase-1 then proceeds to cleave its downstream targets, GSDMD, pro-IL-1β, and pro-IL-18, culminating in cytokine release and pyroptosis.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm IL-1β_out Mature IL-1β IL-18_out Mature IL-18 PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Sensed by ASC ASC Adaptor NLRP3->ASC Recruits proCasp1 Pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Autocatalysis proIL1 Pro-IL-1β Casp1->proIL1 Cleaves proIL18 Pro-IL-18 Casp1->proIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves proIL1->IL-1β_out proIL18->IL-18_out GSDMD_N GSDMD N-terminus GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Forms Pore->IL-1β_out Releases Pore->IL-18_out Releases Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis Induces Casp1_Inhibitor Caspase-1 Inhibitor Casp1_Inhibitor->Casp1 Blocks

Caption: The Caspase-1 dependent pyroptosis pathway.
Mechanisms of Caspase-1 Inhibition

Caspase-1 inhibitors are designed to obstruct the enzyme's activity, thereby preventing downstream inflammatory events.[1] The primary mechanisms include:

  • Competitive Inhibition: These inhibitors, often peptidomimetic in nature, bind to the active site of caspase-1, preventing the natural substrate from binding.[1][10] Many contain an electrophilic "warhead" that forms a reversible or irreversible covalent bond with the catalytic cysteine residue (Cys285) in the active site.[10][11]

  • Allosteric Inhibition: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency.[1]

  • Prodrugs: Some inhibitors are administered as inactive prodrugs, which are then metabolized in the body to release the active inhibitory compound.[11] VX-765 is a notable example of this approach, enhancing bioavailability.[12]

Therapeutic Applications and Key Inhibitors

The therapeutic potential for caspase-1 inhibitors is vast, spanning a range of diseases characterized by inflammation.[1]

  • Inflammatory and Autoimmune Diseases: Conditions like rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and gout are strongly driven by IL-1β.[1][3] Caspase-1 inhibitors can provide therapeutic benefit by reducing the levels of this key cytokine.

  • Neuroinflammatory and Neurodegenerative Disorders: Neuroinflammation is a key component of diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[1][13] Caspase-1 inhibition has been shown to be protective in preclinical models by reducing inflammation and neuronal death.[12][14]

  • Cardiovascular and Metabolic Diseases: Caspase-1 activity is implicated in atherosclerosis and ischemia-reperfusion injury.[12][15] Inhibition can reduce tissue damage and preserve organ function.

  • Infectious Diseases: In conditions like COVID-19, severe pathology is often driven by a "cytokine storm."[8] Caspase-1 inhibitors are being investigated to dampen this excessive inflammatory response.[8][16]

Quantitative Data on Selected Caspase-1 Inhibitors

The development of potent and selective caspase-1 inhibitors has been a major focus of research. While many have been investigated, several have advanced to clinical trials, providing valuable data.

Inhibitor NameTypeTarget(s)Potency (IC50 / Ki)Development Status / Key FindingsReference(s)
Pralnacasan (VX-740) Reversible, PeptidomimeticCaspase-1IC50: 1.3 nMPhase II trials for rheumatoid arthritis were discontinued due to liver toxicity observed in long-term animal studies.[3][17][3][17]
Belnacasan (VX-765) Reversible, ProdrugCaspase-1More potent than pralnacasan.[3]Good safety profile in human clinical trials.[15] Investigated for epilepsy, HIV, and ischemic stroke.[3][12][15][3][11][15]
Ac-WEHD-CHO Reversible, Peptide AldehydeCaspase-1Ki: 56 pMA highly potent research compound used to validate the optimal peptide recognition sequence for caspase-1.[3][3]
Ac-YVAD-cmk Irreversible, PeptidomimeticCaspase-1-A selective inhibitor widely used in preclinical research to study the effects of caspase-1 blockade.[18][18]
IDN-6556 (Emricasan) Irreversible, Pan-caspaseCaspases-Investigated for liver diseases; clinical development was terminated for undisclosed reasons.[17][17]

Experimental Protocols for Evaluating Caspase-1 Inhibitors

Rigorous experimental evaluation is crucial for the development of caspase-1 inhibitors. The following section details common methodologies.

General Experimental Workflow

The screening and validation of novel caspase-1 inhibitors typically follow a multi-step process, from initial high-throughput screening to in vivo efficacy testing.

G A Compound Library Screening B Biochemical Assay (Recombinant Caspase-1) A->B Primary Screen C Hit Identification (Potency & Selectivity) B->C C->A Discard D Cell-Based Assays (e.g., LPS-stimulated Monocytes) C->D Validate Hits E Cytokine Release Assay (IL-1β / IL-18 ELISA) D->E Functional Readout F Lead Optimization (ADME/Tox Properties) E->F F->D Iterate G In Vivo Animal Models (Disease-specific) F->G Test Leads H Efficacy & PK/PD Analysis G->H I Preclinical Candidate H->I

Caption: A generalized workflow for the discovery and validation of caspase-1 inhibitors.
Caspase-1 Activity Assays

These assays directly measure the enzymatic activity of caspase-1 and its inhibition.

Methodology: Fluorogenic or Luminogenic Activity Assay

  • Principle: This method uses a specific peptide substrate for caspase-1 (e.g., Z-WEHD) conjugated to a reporter molecule, either a fluorophore (like AFC) or a molecule that can be converted to a luminescent product (like luciferin).[19] When caspase-1 cleaves the substrate, the reporter is released, generating a measurable signal that is directly proportional to enzyme activity.

  • Materials:

    • Recombinant active human caspase-1.

    • Test inhibitor compounds at various concentrations.

    • Caspase assay buffer (e.g., HEPES-based buffer with DTT and CHAPS).

    • Fluorogenic substrate (e.g., Ac-WEHD-AFC) or luminogenic substrate (e.g., Caspase-Glo® 1 reagent).[19]

    • Microplate reader capable of measuring fluorescence or luminescence.

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add test inhibitors at a range of final concentrations. Include a known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Add a fixed concentration of recombinant caspase-1 to all wells and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the caspase-1 substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or luminescence signal at regular intervals or at a fixed endpoint.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of inhibitor required to reduce caspase-1 activity by 50%.

Cellular Cytokine Release Assays

These assays confirm that the inhibitor is cell-permeable and can block caspase-1 activity within a relevant cellular context.

Methodology: IL-1β Release from LPS-Stimulated Monocytes

  • Principle: Primary human monocytes or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to prime the inflammasome by upregulating pro-IL-1β and NLRP3 expression. A second signal, such as ATP or nigericin, is then used to activate the NLRP3 inflammasome, leading to caspase-1 activation and IL-1β release. The amount of IL-1β released into the supernatant is measured by ELISA.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • LPS (from E. coli).

    • ATP or Nigericin.

    • Test inhibitor compounds.

    • Human IL-1β ELISA kit.

  • Procedure:

    • Plate the cells (e.g., 1x10^6 cells/mL) and allow them to adhere. For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.

    • Pre-treat the cells with various concentrations of the caspase-1 inhibitor for 1 hour.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

    • Add the inflammasome activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration-dependent inhibition of IL-1β release by the test compound and calculate the IC50 value.

Animal Models of Inflammatory Disease

In vivo models are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of caspase-1 inhibitors.

Methodology: Collagen-Induced Arthritis (CIA) in Mice

  • Principle: The CIA model is a widely used model for rheumatoid arthritis. Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in complete Freund's adjuvant (CFA) induces a robust autoimmune inflammatory arthritis that shares pathological features with the human disease.

  • Materials:

    • DBA/1 mice.

    • Bovine or chicken type II collagen.

    • Complete and Incomplete Freund's Adjuvant (CFA, IFA).

    • Test inhibitor (e.g., VX-765) formulated for oral or parenteral administration.[3]

    • Calipers for measuring paw thickness.

  • Procedure:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen and CFA.

    • On day 21, administer a booster immunization with type II collagen emulsified in IFA.

    • Begin prophylactic or therapeutic dosing with the caspase-1 inhibitor or vehicle control. Dosing can start before the onset of clinical signs or after.

    • Monitor the mice regularly (e.g., 3 times per week) for the onset and severity of arthritis. Score each paw based on a clinical scale for erythema and swelling (e.g., 0-4 scale).

    • Measure paw thickness using calipers as a quantitative measure of inflammation.

    • At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion. Blood can be collected to measure systemic cytokine levels.

  • Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the inhibitor-treated and vehicle-treated groups to determine therapeutic efficacy.[3]

Conclusion and Future Directions

The inhibition of caspase-1 represents a highly targeted and promising therapeutic strategy for a multitude of inflammatory diseases.[4] By directly blocking the production of mature IL-1β and IL-18 and preventing pyroptotic cell death, these inhibitors can intercept a critical node in the inflammatory cascade. Preclinical studies have demonstrated significant efficacy in models of arthritis, neurodegeneration, and ischemic injury.[3][9][14]

However, the path to clinical success has been challenging. Early inhibitors like pralnacasan were halted due to off-target toxicity, highlighting the need for high selectivity and favorable pharmacological properties.[17] The development of next-generation inhibitors, such as the prodrug VX-765, with improved safety and bioavailability profiles, has renewed optimism in the field.[11][15]

Future research will likely focus on:

  • Developing highly selective inhibitors to minimize off-target effects and improve safety.

  • Exploring non-peptidomimetic small molecules to enhance drug-like properties such as oral bioavailability and metabolic stability.[10]

  • Identifying biomarkers to select patient populations most likely to respond to caspase-1 inhibitor therapy.

  • Investigating combination therapies where caspase-1 inhibition may synergize with other anti-inflammatory or disease-modifying agents.

As our understanding of the intricate roles of the inflammasome in human health and disease continues to grow, the targeted inhibition of caspase-1 will undoubtedly remain a cornerstone of therapeutic development for inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Conjugation of MC-Val-Cit-PAB-VX765 to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic or immunomodulatory payload. This application note provides a detailed protocol for the synthesis of the linker-payload, MC-Val-Cit-PAB-VX765, and its subsequent conjugation to a target antibody.

The linker, comprised of maleimidocaproyl (MC), a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer, is designed for stable circulation and controlled intracellular release of the payload. The payload, VX765, is a potent inhibitor of caspase-1, a key enzyme in the inflammasome signaling pathway. By delivering VX765 directly to target cells, this ADC has the potential to modulate inflammatory responses and induce pyroptosis in a targeted manner.

Synthesis of this compound Linker-Payload

The synthesis of the this compound linker-payload is a multi-step process that involves the sequential assembly of the linker components followed by the attachment of the VX765 payload.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis This compound Synthesis Fmoc_Val_Cit_PAB Fmoc-Val-Cit-PAB-OH Synthesis Fmoc_Deprotection Fmoc Deprotection Fmoc_Val_Cit_PAB->Fmoc_Deprotection HATU/DIPEA MC_Coupling MC-OSu Coupling Fmoc_Deprotection->MC_Coupling Piperidine Final_Coupling Final Coupling to VX765 MC_Coupling->Final_Coupling MC-OSu VX765_Activation VX765 Functionalization (Amine for Coupling) VX765_Activation->Final_Coupling Purification Purification and Characterization Final_Coupling->Purification

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH

A detailed protocol for the synthesis of the core linker structure, Fmoc-Val-Cit-PAB-OH, has been described in the literature. An improved methodology avoids epimerization and results in a higher overall yield.[1]

  • Synthesis of Fmoc-Cit-PABOH: Dissolve Fmoc-L-Citrulline and 4-aminobenzyl alcohol in a suitable solvent like DMF. Add a coupling agent such as HATU in the presence of a non-nucleophilic base like DIPEA. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Fmoc Deprotection: Treat the resulting Fmoc-Cit-PABOH with a solution of piperidine in DMF to remove the Fmoc protecting group.

  • Coupling with Fmoc-Val-OSu: React the deprotected Cit-PABOH with Fmoc-Val-OSu to form the dipeptide linker, Fmoc-Val-Cit-PAB-OH.

  • Purification: Purify the product by flash chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This protocol describes the final steps to generate the complete linker-payload.

  • Fmoc Deprotection of Fmoc-Val-Cit-PAB-OH:

    • Dissolve Fmoc-Val-Cit-PAB-OH in DMF.

    • Add an excess of piperidine (e.g., 20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of piperidine. The resulting H₂N-Val-Cit-PAB-OH is used directly in the next step.

  • Coupling with MC-OSu (6-Maleimidohexanoic acid N-hydroxysuccinimide ester):

    • Dissolve the crude H₂N-Val-Cit-PAB-OH in anhydrous DMF.

    • Add a solution of MC-OSu (1.1 equivalents) in DMF.

    • Add DIPEA (2 equivalents) and stir the reaction at room temperature overnight.

    • Monitor the formation of MC-Val-Cit-PAB-OH by LC-MS.

    • Upon completion, the reaction mixture can be used directly for the next step or purified by preparative HPLC.

  • Activation of MC-Val-Cit-PAB-OH:

    • To a solution of MC-Val-Cit-PAB-OH in anhydrous DMF, add a coupling agent such as HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to generate the activated ester.

  • Coupling to VX765:

    • VX765 possesses a primary amine that can be used for conjugation.[2]

    • To the activated MC-Val-Cit-PAB-OH solution, add a solution of VX765 (1.0 equivalent) in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of this compound by LC-MS.

  • Purification and Characterization:

    • Purify the final product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain this compound as a white solid.

    • Characterize the final product by ESI-MS and ¹H NMR to confirm its identity and purity.

Quantitative Data (Illustrative)

The following table summarizes typical quantitative data for the synthesis of this compound. Actual results may vary depending on experimental conditions.

StepStarting MaterialProductYield (%)Purity (HPLC) (%)
Fmoc-Val-Cit-PAB-OH SynthesisFmoc-L-CitrullineFmoc-Val-Cit-PAB-OH~85>95
MC-Val-Cit-PAB-OH SynthesisH₂N-Val-Cit-PAB-OHMC-Val-Cit-PAB-OH~90>95
Final Coupling to VX765MC-Val-Cit-PAB-OHThis compound~70-80>98

Conjugation of this compound to Antibodies

The conjugation of the linker-payload to the antibody is typically achieved through the reaction of the maleimide group on the linker with free thiol groups on the antibody. These thiol groups are generated by the reduction of interchain disulfide bonds.

Conjugation Workflow

Conjugation_Workflow cluster_conjugation Antibody Conjugation Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (TCEP/DTT) Antibody->Reduction Thiol_Quant Thiol Quantification (Ellman's Reagent) Reduction->Thiol_Quant Conjugation Conjugation with This compound Reduction->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (HIC-HPLC for DAR) Purification->Characterization

Caption: Workflow for antibody-drug conjugation.

Experimental Protocol: Antibody Reduction and Conjugation
  • Antibody Preparation:

    • Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4). The concentration is typically in the range of 5-10 mg/mL.

  • Reduction of Interchain Disulfide Bonds:

    • Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the antibody solution.

    • The molar excess of the reducing agent will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess of TCEP over the antibody.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Removal of Excess Reducing Agent:

    • Purify the reduced antibody to remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or a centrifugal filter unit (e.g., 30 kDa MWCO).

    • The buffer should be exchanged into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Quantification of Free Thiols (Optional but Recommended):

    • Determine the concentration of free thiol groups in the reduced antibody solution using Ellman's reagent (DTNB). This allows for a more precise control over the amount of linker-payload to be added.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Add the linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to antibody will influence the final DAR. A typical starting point is a 1.5-fold molar excess of the linker-payload over the available thiol groups.

    • Incubate the reaction at 4°C overnight or at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The final ADC should be formulated in a suitable storage buffer.

Characterization of the ADC

Hydrophobic Interaction Chromatography (HIC) for DAR Determination:

HIC is a standard method to determine the average DAR and the distribution of drug-loaded species. The increasing hydrophobicity with each conjugated drug molecule allows for their separation.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV at 280 nm.

The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and antibodies with different numbers of conjugated drugs (DAR=2, 4, 6, 8). The average DAR can be calculated from the peak areas.

Quantitative Data (Illustrative)
ParameterTypical ValueMethod of Determination
Antibody Concentration5-10 mg/mLUV-Vis at 280 nm
Average DAR3.5 - 4.5HIC-HPLC
Monomer Purity>95%SEC-HPLC
Free Drug Level<1%RP-HPLC

In Vitro Characterization of the ADC

Signaling Pathway of VX765

VX765 is a pro-drug that is converted to its active form, VRT-043198, which inhibits caspase-1. Caspase-1 is a critical component of the inflammasome, a protein complex that activates pro-inflammatory cytokines IL-1β and IL-18 and induces pyroptosis, a form of lytic cell death.[3]

VX765_Pathway cluster_pathway VX765 Mechanism of Action Inflammasome Inflammasome Activation (e.g., NLRP3) Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b GSDMD Gasdermin D (GSDMD) Casp1->GSDMD VX765 VX765 (VRT-043198) VX765->Casp1 Inhibition IL1b Active IL-1β (Inflammation) Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pyroptosis) GSDMD->GSDMD_N

Caption: VX765 inhibits caspase-1, blocking inflammation and pyroptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cells.

  • Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and free VX765. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC₅₀ value.

Experimental Protocol: IL-1β Secretion Assay (ELISA)

This assay can be used to confirm the pharmacodynamic effect of the VX765-ADC on its target pathway.

  • Cell Culture and Stimulation: Culture a suitable cell line (e.g., macrophages) and stimulate them with an inflammasome activator (e.g., LPS and ATP) in the presence of serial dilutions of the ADC.

  • Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatants.

  • ELISA: Perform an ELISA for IL-1β on the collected supernatants according to the manufacturer's instructions for the ELISA kit.

  • Data Analysis: Quantify the concentration of IL-1β in each sample and determine the inhibitory effect of the ADC.

Expected In Vitro Performance Data (Illustrative)
AssayCell Line (Antigen+)ADC IC₅₀ (nM)Unconjugated Antibody IC₅₀ (nM)Free VX765 IC₅₀ (nM)
Cytotoxicity (MTT)Target Cell Line 15-50>1000>1000
Cytotoxicity (MTT)Control Cell Line (-)>1000>1000>1000
IL-1β Inhibition (ELISA)Macrophage Line10-100No effect50-200

Conclusion

This application note provides a comprehensive guide for the synthesis of the this compound linker-payload and its conjugation to an antibody. The detailed protocols for synthesis, conjugation, and in vitro characterization, along with the illustrative data and workflow diagrams, should serve as a valuable resource for researchers developing novel ADCs with immunomodulatory payloads. The successful development of such ADCs has the potential to expand the therapeutic landscape for various diseases with an inflammatory component.

References

Application Notes and Protocols for MC-Val-Cit-PAB-VX765 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MC-Val-Cit-PAB-VX765 is a targeted drug delivery construct consisting of the potent caspase-1 and caspase-4 inhibitor, VX765, conjugated to a cleavable linker system, MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate). This system is designed for the targeted delivery of VX765 to cells, particularly cancer cells, which often exhibit high levels of intracellular proteases such as cathepsin B. Upon internalization, the Val-Cit dipeptide in the linker is cleaved by lysosomal proteases like cathepsin B, leading to the release of the active VX765 payload into the cytoplasm.

VX765 is a prodrug that is converted to its active form, VRT-043198. This active metabolite potently inhibits caspase-1 and caspase-4, key enzymes in the inflammatory signaling pathway.[1][2] Inhibition of caspase-1 blocks the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 and can prevent pyroptosis, a form of inflammatory cell death.[3]

These application notes provide detailed protocols for evaluating the efficacy of this compound in cell-based assays, from confirming linker cleavage to assessing the downstream effects on caspase-1 activity, cytokine release, and pyroptosis.

Mechanism of Action and Experimental Workflow

The experimental workflow is designed to verify the targeted delivery and mechanism of action of this compound. The process begins with the internalization of the conjugate, followed by the enzymatic cleavage of the linker and release of the VX765 payload. The released VX765 then inhibits caspase-1, leading to a reduction in inflammation and pyroptosis.

experimental_workflow cluster_0 Cellular Uptake and Payload Release cluster_1 Downstream Cellular Effects cluster_2 Assay Readouts uptake Internalization of This compound lysosome Trafficking to Lysosome uptake->lysosome Endocytosis cleavage Cathepsin B-mediated Linker Cleavage lysosome->cleavage release Release of Active VX765 cleavage->release cathepsin_assay Cathepsin B Activity Assay cleavage->cathepsin_assay caspase1_inhibition Inhibition of Caspase-1 release->caspase1_inhibition cytokine_reduction Reduced IL-1β & IL-18 Secretion caspase1_inhibition->cytokine_reduction pyroptosis_inhibition Inhibition of Pyroptosis caspase1_inhibition->pyroptosis_inhibition caspase_assay Caspase-1 Activity Assay caspase1_inhibition->caspase_assay elisa IL-1β/IL-18 ELISA cytokine_reduction->elisa pyroptosis_assay Pyroptosis Assay (e.g., LDH release, GSDMD cleavage) pyroptosis_inhibition->pyroptosis_assay

Caption: Experimental workflow for evaluating this compound.

Signaling Pathway

The primary target of the released VX765 is the inflammasome signaling pathway, which leads to pyroptosis. Inflammasomes are multi-protein complexes that, upon activation by various stimuli, recruit and activate pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines, a process known as pyroptosis. VX765 inhibits the catalytic activity of caspase-1, thereby blocking all subsequent downstream events.

pyroptosis_pathway stimuli Inflammatory Stimuli (PAMPs, DAMPs) inflammasome Inflammasome Assembly (e.g., NLRP3) stimuli->inflammasome pro_caspase1 Pro-Caspase-1 inflammasome->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocatalysis pro_il1b Pro-IL-1β caspase1->pro_il1b cleaves pro_il18 Pro-IL-18 caspase1->pro_il18 cleaves gsdmd Gasdermin D (GSDMD) caspase1->gsdmd cleaves vx765 VX765 vx765->caspase1 inhibits il1b Mature IL-1β pro_il1b->il1b pyroptosis Pyroptosis & Cytokine Release il1b->pyroptosis il18 Mature IL-18 pro_il18->il18 il18->pyroptosis gsdmd_n GSDMD-N Fragment gsdmd->gsdmd_n pore Pore Formation gsdmd_n->pore pore->pyroptosis

Caption: Caspase-1 dependent pyroptosis pathway and inhibition by VX765.

Data Presentation

The following tables are templates for summarizing quantitative data from the proposed experiments. Due to the lack of published data for this compound, example data is provided for illustrative purposes.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cathepsin B Expression IC50 (nM) of this compound IC50 (nM) of Free VX765
HT-29 (Colon Cancer) High 150 >10,000
KPL-4 (Breast Cancer) High 250 >10,000
BJAB (Lymphoma) Moderate 800 >10,000

| Normal Fibroblasts | Low | >10,000 | >10,000 |

Table 2: Inhibition of Caspase-1 Activity

Cell Line Treatment (1 µM) Caspase-1 Activity (% of Control)
THP-1 (LPS + Nigericin) Vehicle 100%
Free VX765 25%

| | this compound | 45% |

Table 3: Inhibition of IL-1β Secretion

Cell Line Treatment (1 µM) IL-1β Concentration (pg/mL)
THP-1 (LPS + Nigericin) Vehicle 1500
Free VX765 350

| | this compound | 600 |

Experimental Protocols

Cell Line Selection and Culture
  • Recommended Cell Lines:

    • High Cathepsin B Expressing Cancer Cells: HT-29 (colon adenocarcinoma), KPL-4, BT-474M1 (breast cancer), and WSU-DLCL2 (lymphoma) are suitable for evaluating the targeted cleavage of the linker.[4][5]

    • Inflammasome-Active Cells: THP-1 human monocytic cells are a standard model for studying the NLRP3 inflammasome, caspase-1 activation, and pyroptosis. These cells should be differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA) prior to experiments.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cathepsin B Activity Assay (Fluorometric)

This assay confirms the presence of active cathepsin B in the selected cell lines, which is a prerequisite for the cleavage of the Val-Cit linker.

  • Principle: This assay utilizes a cathepsin B-selective substrate (e.g., Z-Arg-Arg-AMC) which, upon cleavage by cathepsin B, releases a fluorescent product (AMC) that can be quantified.

  • Materials:

    • Cathepsin B Activity Assay Kit (e.g., Abcam ab65300 or similar).[2]

    • Cell lysis buffer.

    • 96-well black, flat-bottom plates.

    • Fluorescence microplate reader (Ex/Em = 400/505 nm).

  • Protocol:

    • Prepare cell lysates from the selected cancer cell lines according to the kit manufacturer's instructions.

    • Add 50 µL of cell lysate to each well of the 96-well plate.

    • Add 50 µL of reaction buffer to each well.

    • Add 2 µL of the cathepsin B substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at Ex/Em = 400/505 nm.

Caspase-1 Activity Assay

This assay measures the inhibitory effect of the released VX765 on caspase-1 activity.

  • Principle: Differentiated THP-1 cells are primed with LPS and then stimulated with nigericin to activate the NLRP3 inflammasome and caspase-1. The activity of caspase-1 is measured using a specific fluorescent substrate (e.g., FAM-YVAD-FMK) or a colorimetric substrate.[6]

  • Materials:

    • PMA-differentiated THP-1 cells.

    • LPS (Lipopolysaccharide).

    • Nigericin.

    • Caspase-1 Activity Assay Kit (e.g., ImmunoChemistry Technologies #9146 or similar).[6]

    • Fluorescence microplate reader or flow cytometer.

  • Protocol:

    • Seed PMA-differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or free VX765 for 2-4 hours.

    • Prime the cells with 1 µg/mL LPS for 3 hours.

    • Stimulate with 20 µM nigericin for 30-60 minutes to induce caspase-1 activation.

    • Add the caspase-1 substrate (e.g., FAM-YVAD-FMK) and incubate for 1 hour at 37°C.

    • Wash the cells and measure the fluorescence according to the kit's instructions.

IL-1β Secretion Assay (ELISA)

This assay quantifies the reduction in the secretion of the pro-inflammatory cytokine IL-1β as a downstream consequence of caspase-1 inhibition.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-1β in the cell culture supernatant.[1][7]

  • Materials:

    • Supernatants from the Caspase-1 Activity Assay (Step 3).

    • Human IL-1β ELISA Kit (e.g., R&D Systems DLB50 or similar).[8]

    • Microplate reader capable of measuring absorbance at 450 nm.

  • Protocol:

    • Collect the cell culture supernatants from the experiment described in the Caspase-1 Activity Assay protocol before cell lysis.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's protocol.

    • Briefly, add standards and samples to the antibody-coated plate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Add the substrate and stop solution, then measure the absorbance at 450 nm.

    • Calculate the IL-1β concentration based on the standard curve.

Pyroptosis Detection Assay

This assay assesses the ability of this compound to inhibit pyroptotic cell death.

  • Principle: Pyroptosis is characterized by the rupture of the cell membrane. This can be quantified by measuring the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the supernatant. Alternatively, western blotting can be used to detect the cleavage of Gasdermin D (GSDMD).[5][9]

  • Materials:

    • Supernatants and cell lysates from the Caspase-1 Activity Assay (Step 3).

    • LDH Cytotoxicity Assay Kit.

    • Reagents and equipment for SDS-PAGE and Western Blotting.

    • Antibodies against GSDMD.

  • Protocol (LDH Assay):

    • Use the supernatants collected for the ELISA assay.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance and calculate the percentage of LDH release relative to a positive control (lysed cells).

  • Protocol (GSDMD Cleavage - Western Blot):

    • Prepare cell lysates from the treated THP-1 cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GSDMD.

    • Use a secondary antibody conjugated to HRP and detect the protein bands using a chemiluminescence substrate.

    • A decrease in the full-length GSDMD band and the appearance of the cleaved GSDMD-N fragment will indicate pyroptosis. The inhibition of this cleavage by this compound should be observed.

References

Application Notes and Protocols for the Assessment of Drug-to-Antibody Ratio (DAR) of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and robust analytical methods for DAR determination are essential throughout the ADC development and manufacturing process.

This document provides detailed application notes and protocols for assessing the DAR of an ADC composed of a monoclonal antibody conjugated to the caspase-1 inhibitor VX765 via a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. VX765 is a prodrug that is converted to its active form, VRT-043198. The protocols described herein utilize three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Physicochemical Properties of VX765

PropertyValueReference
Molecular Weight 509.0 g/mol [1][2]
Molecular Formula C24H33ClN4O6[2][3]
Solubility Soluble in DMSO and ethanol (up to 100 mM)[2]
UV max (λmax) 281 nm[4]

I. Assessment of Average DAR by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR. It relies on the distinct UV absorbance properties of the antibody and the conjugated drug.

Protocol
  • Sample Preparation:

    • Prepare a stock solution of the MC-Val-Cit-PAB-VX765 ADC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Accurately determine the concentration of the ADC solution using a protein concentration assay (e.g., BCA or Bradford assay).

  • Standard Curve Generation for VX765:

    • Prepare a series of standard solutions of free this compound linker-payload in the same buffer as the ADC.

    • Measure the absorbance of each standard solution at 280 nm and the λmax of VX765 (281 nm).

    • Plot a standard curve of absorbance at 281 nm versus concentration.

  • UV-Vis Measurement of the ADC:

    • Measure the UV-Vis spectrum of the ADC solution from 240 nm to 400 nm.

    • Record the absorbance values at 280 nm (A280) and 281 nm (A281).

  • Calculation of Average DAR:

    • Corrected Antibody Absorbance: The drug contributes to the absorbance at 280 nm. This contribution must be subtracted to determine the true antibody absorbance. A correction factor can be determined from the UV spectrum of the free linker-payload.

    • Calculate Antibody Concentration: Use the corrected A280 value and the known molar extinction coefficient of the monoclonal antibody at 280 nm to calculate the antibody concentration.

    • Calculate Drug Concentration: Use the A281 value and the standard curve to determine the concentration of the conjugated drug.

    • Calculate Average DAR: DAR = (Molar concentration of the drug) / (Molar concentration of the antibody)

II. DAR Profiling by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the drug payload (VX765) is hydrophobic, ADCs with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.

Experimental Workflow for HIC Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis Sample ADC Sample Buffer_Exchange Buffer Exchange (if necessary) Sample->Buffer_Exchange Injection Inject onto HIC Column Buffer_Exchange->Injection Separation Gradient Elution (decreasing salt concentration) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram (Peak Integration) Detection->Chromatogram DAR_Calc DAR Calculation Chromatogram->DAR_Calc

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using Hydrophobic Interaction Chromatography (HIC).

Protocol
  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

    • HPLC system with a UV detector

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: Linear gradient from 100% A to 100% B

      • 35-40 min: 100% B

      • 40-45 min: Re-equilibration with 100% A

  • Data Analysis:

    • Integrate the peak areas of all ADC species (DAR=0, 2, 4, 6, 8, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR value of each species) / 100

Expected HIC Data
PeakRetention Time (min)Area (%)Assigned DAR
1~1050
2~15202
3~20504
4~25206
5~3058
Average DAR Calculated Value

III. DAR Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC under denaturing and reducing conditions separates the light and heavy chains of the antibody. The number of drugs conjugated to each chain can be determined, and the overall DAR can be calculated.

Experimental Workflow for RP-HPLC Analysis

RPHPLC_Workflow cluster_prep Sample Preparation cluster_rphplc RP-HPLC Analysis cluster_data Data Analysis Sample ADC Sample Reduction Reduction with DTT Sample->Reduction Injection Inject onto RP Column Reduction->Injection Separation Gradient Elution (increasing organic solvent) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram (Peak Integration) Detection->Chromatogram DAR_Calc DAR Calculation Chromatogram->DAR_Calc

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol
  • Materials:

    • RP-HPLC column (e.g., C4 or C8 wide-pore)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Reducing agent: Dithiothreitol (DTT)

    • HPLC system with a UV detector

  • Sample Preparation:

    • To 100 µg of ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 60-80 °C

    • Detection Wavelength: 280 nm

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: Linear gradient from 20% B to 80% B

      • 35-40 min: 80% B

      • 40-45 min: Re-equilibration with 20% B

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chains (HC-D1, HC-D2, etc.).

    • Calculate the average DAR using the following formula: Average DAR = [Σ(Area_LC-D * n_D) + Σ(Area_HC-Dn * n_D)] / (Area_LC + Area_LC-D + Area_HC + ΣArea_HC-Dn) where n_D is the number of drugs on the respective chain.

Expected RP-HPLC Data
PeakRetention Time (min)Area (%)Assignment
1~1210Unconjugated Light Chain (LC)
2~1540Conjugated Light Chain (LC-D1)
3~205Unconjugated Heavy Chain (HC)
4~2325Conjugated Heavy Chain (HC-D1)
5~2620Conjugated Heavy Chain (HC-D2)
Average DAR Calculated Value

IV. DAR Determination by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for precise DAR determination and identification of different drug-loaded species.

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms LC-MS Analysis cluster_data Data Analysis Sample ADC Sample Deglycosylation Deglycosylation (optional) Sample->Deglycosylation Reduction Reduction (optional) Deglycosylation->Reduction Injection Inject into LC-MS Reduction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Mass Analysis (TOF) Ionization->Mass_Analysis Raw_Spectrum Raw Mass Spectrum Mass_Analysis->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution DAR_Calc DAR Calculation Deconvolution->DAR_Calc

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol
  • Materials:

    • LC-MS system (e.g., Q-TOF or Orbitrap)

    • RP-HPLC column suitable for protein separation

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • PNGase F (for deglycosylation, optional)

    • DTT (for reduction, optional)

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC to 0.1-1 mg/mL in Mobile Phase A. For improved resolution, deglycosylation with PNGase F can be performed.

    • Reduced Mass Analysis: Reduce the ADC with DTT as described in the RP-HPLC protocol.

  • LC-MS Conditions:

    • Use a suitable gradient for protein separation on the RP column.

    • Set the mass spectrometer to acquire data in the appropriate m/z range for the expected species (intact ADC or subunits).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Calculate the mass of each species and determine the number of conjugated drugs by comparing the mass to that of the unconjugated antibody or subunit.

    • Calculate the average DAR based on the relative abundance of each species.

Expected Mass Spectrometry Data
SpeciesObserved Mass (Da)Calculated Mass (Da)Drug Load (n)Relative Abundance (%)
Ab148,000148,00005
Ab-(Drug)2149,018149,018220
Ab-(Drug)4150,036150,036450
Ab-(Drug)6151,054151,054620
Ab-(Drug)8152,072152,07285
Average DAR Calculated Value

V. Overall Strategy for DAR Assessment

A multi-faceted approach utilizing orthogonal techniques is recommended for a comprehensive assessment of the DAR of this compound.

DAR_Strategy cluster_methods Analytical Methods cluster_results Information Obtained ADC This compound ADC UV_Vis UV-Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC->RP_HPLC MS Mass Spectrometry (MS) ADC->MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist RP_HPLC->Avg_DAR Chain_DAR Light & Heavy Chain DAR RP_HPLC->Chain_DAR MS->Avg_DAR MS->DAR_Dist Precise_Mass Precise Mass & DAR Confirmation MS->Precise_Mass

Caption: Orthogonal methods for a comprehensive Drug-to-Antibody Ratio (DAR) assessment.

Conclusion

The accurate determination of the drug-to-antibody ratio is paramount for the successful development of antibody-drug conjugates. The protocols outlined in these application notes provide a robust framework for the characterization of this compound. By employing a combination of UV-Vis spectroscopy, HIC, RP-HPLC, and MS, researchers can obtain a comprehensive understanding of the average DAR, the distribution of different drug-loaded species, and the drug load on individual antibody chains. This multi-faceted analytical approach ensures the quality, consistency, and efficacy of the ADC product.

References

Application Notes and Protocols for In Vivo Studies of MC-Val-Cit-PAB-VX765 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed framework for the in-vivo experimental design of studies involving antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB linker to deliver the caspase-1 inhibitor, VX765. The MC-Val-Cit-PAB-VX765 ADC is a novel therapeutic approach designed to selectively deliver a potent anti-inflammatory and anti-pyroptotic agent to target cells. The maleimidocaproyl (MC) group allows for stable conjugation to a monoclonal antibody, while the Val-Cit-PAB linker is engineered for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the self-immolative p-aminobenzyl carbamate (PAB) spacer releases the active VX765 payload inside the target cell. VX765 is a prodrug that is converted in vivo to its active form, VRT-043198, a selective inhibitor of caspase-1. By inhibiting caspase-1, VX765 blocks the maturation of pro-inflammatory cytokines IL-1β and IL-18 and prevents pyroptotic cell death.

These application notes provide a comprehensive guide to designing and executing in-vivo studies to evaluate the efficacy, pharmacokinetics, and safety of a this compound ADC.

Mechanism of Action and Signaling Pathway

The this compound ADC leverages the specificity of a monoclonal antibody to deliver the VX765 payload to target cells. The proposed mechanism of action is as follows:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of the target cell and is internalized, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Linker Cleavage: Within the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit dipeptide of the linker.

  • Payload Release: Cleavage of the Val-Cit moiety initiates the self-immolation of the PAB spacer, releasing the VX765 payload into the cytoplasm.

  • Caspase-1 Inhibition: VX765 is converted to its active form, VRT-043198, which inhibits caspase-1.

  • Therapeutic Effect: Inhibition of caspase-1 prevents the cleavage of Gasdermin D (GSDMD), a key step in pyroptosis, and blocks the release of pro-inflammatory cytokines IL-1β and IL-18.

Signaling Pathway of VX765 Action

VX765_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects Inflammasome Inflammasome Complex (e.g., NLRP3) Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis forms pores Inflammation Inflammation IL1b->Inflammation IL18->Inflammation VX765 This compound (Released VX765) VX765->Casp1 inhibits

Caption: VX765 inhibits Caspase-1, blocking pyroptosis and inflammation.

In Vivo Experimental Design: A General Protocol

This protocol provides a template for efficacy studies of a this compound ADC in a tumor-bearing mouse model. Note: The specific antibody, target antigen, cell line, and animal model must be chosen based on the therapeutic indication.

Animal Model Selection
  • Xenograft Models: For human-specific targets, immunodeficient mice (e.g., NOD-SCID, NSG) are engrafted with human cancer cell lines or patient-derived xenografts (PDXs) that express the target antigen.

  • Syngeneic Models: For targets with a murine homolog, immunocompetent mouse strains (e.g., C57BL/6, BALB/c) can be used with murine cancer cell lines. This allows for the evaluation of the ADC's interaction with the immune system.

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis start Start cell_culture Cell Culture & Antigen Expression Confirmation start->cell_culture animal_acclimatization Animal Acclimatization start->animal_acclimatization end End tumor_implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) cell_culture->tumor_implantation animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing ADC Administration (e.g., i.v., i.p.) randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring monitoring->dosing repeat dosing tissue_collection Tissue Collection (Tumor, Blood, Organs) monitoring->tissue_collection ex_vivo_analysis Ex Vivo Analysis (IHC, Western, Flow Cytometry) tissue_collection->ex_vivo_analysis ex_vivo_analysis->end

Caption: Generalized workflow for in vivo ADC efficacy studies.

Detailed Experimental Protocol

a. Cell Culture and Implantation:

  • Culture the selected cancer cell line expressing the target antigen under standard conditions.

  • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

  • Implant cells into the desired location in the mice (e.g., subcutaneously in the flank).

  • Monitor tumor growth regularly using calipers.

b. Study Groups and Dosing:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Example Treatment Groups:

    • Vehicle control (e.g., saline)

    • Isotype control ADC (non-targeting antibody with the same linker-payload)

    • Unconjugated targeting antibody

    • This compound ADC (multiple dose levels)

  • Administer the ADC, typically via intravenous (i.v.) injection. The dosing schedule will depend on the ADC's pharmacokinetics (e.g., single dose, once weekly).

c. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for any signs of toxicity.

  • Primary Endpoint: Tumor growth inhibition or regression.

  • Secondary Endpoints:

    • Survival analysis.

    • Pharmacokinetic analysis of total antibody, conjugated antibody, and released payload in plasma.

    • Pharmacodynamic analysis of target engagement and downstream signaling in tumor tissue (e.g., cleaved caspase-1, IL-1β levels).

    • Toxicity assessment through clinical observations, body weight changes, and histopathology of major organs.

d. Tissue Collection and Analysis:

  • At the end of the study, collect tumors, blood, and major organs.

  • Process tissues for various analyses:

    • Immunohistochemistry (IHC): To assess target antigen expression, tumor cell proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).

    • Western Blot or ELISA: To quantify levels of caspase-1, cleaved GSDMD, IL-1β, and other relevant proteins in tumor lysates.

    • Flow Cytometry: To analyze immune cell populations within the tumor microenvironment.

    • LC-MS/MS: To measure the concentration of the ADC and payload in plasma and tissues.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle-Q7D x 31500 ± 150-
Isotype Control ADC5Q7D x 31450 ± 1303.3
Unconjugated mAb5Q7D x 31200 ± 11020.0
ADC (Low Dose)1Q7D x 3800 ± 9046.7
ADC (High Dose)5Q7D x 3300 ± 5080.0

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline (%) ± SEM
Vehicle-+5.2 ± 1.5
Isotype Control ADC5+4.8 ± 1.8
Unconjugated mAb5+5.5 ± 1.3
ADC (Low Dose)1+3.1 ± 2.0
ADC (High Dose)5-2.5 ± 2.5

Table 3: Pharmacodynamic Biomarker Analysis in Tumors

Treatment GroupDose (mg/kg)Relative Cleaved Caspase-1 Levels (fold change vs. Vehicle)Relative IL-1β Levels (pg/mg protein)
Vehicle-1.0050.2 ± 8.5
ADC (High Dose)50.2512.5 ± 3.1

Conclusion

The in vivo evaluation of a this compound ADC requires a well-designed study that considers the specific antibody target, the appropriate animal model, and relevant endpoints. The protocols and templates provided here offer a comprehensive framework for assessing the therapeutic potential and safety profile of this novel ADC construct. Careful execution of these studies will be crucial in advancing our understanding of the in vivo behavior of this targeted anti-inflammatory agent and its potential for clinical translation.

Application Notes and Protocols for Studying Pyroptosis in Cancer Models with MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes and executed by the gasdermin (GSDM) family of proteins.[1][2] Unlike apoptosis, pyroptosis is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[2][3] In the context of cancer, pyroptosis has a dual role; it can suppress tumor growth by eliminating cancer cells and activating anti-tumor immunity, but it can also create a pro-inflammatory tumor microenvironment that may promote tumor progression.[1][3]

The study of pyroptosis in cancer models is crucial for understanding its complex role and for developing novel therapeutic strategies. MC-Val-Cit-PAB-VX765 is a specialized molecular probe designed for the targeted inhibition of pyroptosis in cancer cells. This molecule consists of three key components:

  • VX765 (Belnacasan): A potent and selective inhibitor of caspase-1 and caspase-4. VX765 is a prodrug that is converted to its active form, VRT-043198, which covalently modifies the catalytic cysteine residue in the active site of these caspases.[4] By inhibiting caspase-1, VX765 blocks the cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis, and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[4]

  • MC-Val-Cit-PAB Linker: A cathepsin B-cleavable linker system. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in cancer cells.[5][6] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the active drug (VX765) following cleavage. The maleimidocaproyl (MC) group allows for conjugation to a targeting moiety, such as an antibody, for cell-specific delivery.

  • Targeting Moiety (Implied): For targeted delivery, this compound is intended to be conjugated to a ligand (e.g., an antibody) that recognizes a specific receptor overexpressed on the surface of the target cancer cells.

This application note provides detailed protocols for utilizing this compound to study the role of pyroptosis in cancer models.

Mechanism of Action

The this compound conjugate is designed for targeted delivery and intracellular release of the caspase-1 inhibitor VX765. The proposed mechanism is as follows:

  • Targeted Delivery: The conjugate, bound to a cancer-cell-specific antibody, circulates in the system and binds to the target antigen on the cancer cell surface.

  • Internalization: Upon binding, the antibody-drug conjugate is internalized by the cancer cell, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endosome containing the conjugate fuses with a lysosome.

  • Linker Cleavage: The high concentration of cathepsin B within the lysosome cleaves the Val-Cit dipeptide of the linker.

  • Drug Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of VX765 into the cytoplasm of the cancer cell.

  • Inhibition of Pyroptosis: The released VX765 is converted to its active form and inhibits caspase-1, thereby preventing GSDMD cleavage, pore formation, and the release of pro-inflammatory cytokines, effectively blocking the pyroptotic cell death pathway.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the experiments described in the protocols below.

Table 1: Effect of this compound on Cell Viability and Pyroptosis

Treatment GroupConcentration (µM)Cell Viability (%)LDH Release (% of Control)
Untreated Control-1000
Pyroptosis Inducer-
Inducer + VX765
Inducer + this compound
This compound alone

Table 2: Caspase-1 Activity

Treatment GroupConcentration (µM)Caspase-1 Activity (RFU/µg protein)% Inhibition
Untreated Control-0
Pyroptosis Inducer-
Inducer + VX765
Inducer + this compound

Table 3: IL-1β Release

Treatment GroupConcentration (µM)IL-1β Concentration (pg/mL)
Untreated Control-
Pyroptosis Inducer-
Inducer + VX765
Inducer + this compound

Table 4: Cathepsin B Activity in Cancer Cell Lines

Cell LineCathepsin B Activity (RFU/µg protein)
Cancer Cell Line A
Cancer Cell Line B
Non-cancerous Control Cell Line

Experimental Protocols

Protocol 1: Assessment of Cathepsin B Activity in Target Cancer Cells

Objective: To confirm that the target cancer cells express sufficient cathepsin B activity to cleave the Val-Cit linker.

Materials:

  • Cancer cell lines of interest

  • Cathepsin B Activity Assay Kit (Fluorometric, e.g., Abcam ab65300 or similar)

  • Cell lysis buffer

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Culture cancer cells to 80-90% confluency.

  • Harvest and count the cells.

  • Lyse 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate).

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.

  • Prepare the reaction mix according to the kit manufacturer's instructions, including the cathepsin B substrate.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at Ex/Em = 400/505 nm.

  • Calculate the cathepsin B activity relative to the protein concentration.

Protocol 2: Induction and Inhibition of Pyroptosis in Cancer Cells

Objective: To induce pyroptosis in cancer cells and assess the inhibitory effect of this compound.

Materials:

  • Target cancer cells

  • Pyroptosis inducer (e.g., Nigericin + LPS for NLRP3 inflammasome activation)

  • This compound (conjugated to a targeting antibody)

  • VX765 (free drug, as a control)

  • Cell culture medium and supplements

  • 96-well and 6-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates (for viability and LDH assays) and 6-well plates (for protein analysis) and allow them to adhere overnight.

  • Priming (if necessary): For NLRP3 inflammasome activation, prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours.

  • Treatment:

    • Remove the priming medium.

    • Add fresh medium containing the different treatment conditions:

      • Vehicle control

      • Pyroptosis inducer (e.g., Nigericin, 10-20 µM)

      • Inducer + varying concentrations of this compound

      • Inducer + varying concentrations of free VX765

      • This compound alone

  • Incubation: Incubate the cells for the desired time period (e.g., 1-6 hours, to be optimized).

  • Sample Collection:

    • 96-well plates: Centrifuge the plates at 500 x g for 5 minutes. Carefully collect the supernatant for the LDH assay and IL-1β ELISA. The remaining cells can be used for a cell viability assay (e.g., CCK-8).

    • 6-well plates: Collect the supernatant. Lyse the adherent cells for Western blot and caspase-1 activity assays.

Protocol 3: Measurement of Pyroptosis Markers

A. Lactate Dehydrogenase (LDH) Release Assay This assay measures the release of the cytosolic enzyme LDH into the supernatant, which is an indicator of lost membrane integrity.[7][8]

Procedure:

  • Use a commercial LDH cytotoxicity assay kit.

  • Add 50 µL of the collected cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add the reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).

B. Caspase-1 Activity Assay This assay quantifies the activity of caspase-1 in cell lysates.[3][9]

Procedure:

  • Use a commercial caspase-1 fluorometric assay kit (e.g., Abcam ab39412).

  • Prepare cell lysates from the 6-well plates as described in Protocol 2.

  • Add 50 µL of cell lysate (50-200 µg protein) to a 96-well black plate.

  • Add the reaction buffer and the caspase-1 substrate (e.g., YVAD-AFC) to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at Ex/Em = 400/505 nm.

  • Determine the fold-increase in caspase-1 activity compared to the untreated control.

C. IL-1β ELISA This assay measures the concentration of secreted IL-1β in the cell culture supernatant.

Procedure:

  • Use a commercial human IL-1β ELISA kit (e.g., Abcam ab100562).[10]

  • Follow the manufacturer's protocol for the preparation of standards and samples (cell culture supernatants collected in Protocol 2).

  • Add standards and samples to the pre-coated 96-well plate and incubate.

  • Perform the subsequent washing steps and incubations with the detection antibody and enzyme conjugate as described in the kit manual.

  • Add the substrate and stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

D. Western Blot for Gasdermin D (GSDMD) Cleavage This method visualizes the cleavage of full-length GSDMD into its N-terminal pore-forming domain.[11][12]

Procedure:

  • Prepare cell lysates from the 6-well plates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against GSDMD overnight at 4°C. Use an antibody that recognizes both the full-length and the cleaved N-terminal fragment.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities for full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).

Visualizations

pyroptosis_pathway cluster_stimuli Pyroptosis Stimuli (e.g., PAMPs, DAMPs) cluster_inflammasome Inflammasome Activation cluster_execution Pyroptosis Execution cluster_inhibition Inhibition by VX765 PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Sensing Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b GSDMD_N GSDMD-N (Pore-forming) GSDMD->GSDMD_N Cleavage Pore Membrane Pore GSDMD_N->Pore Oligomerization IL1b IL-1β Release Pore->IL1b Lysis Cell Lysis & Pyroptosis Pore->Lysis Pro_IL1b->IL1b Cleavage & Maturation VX765 VX765 VX765->Casp1 Inhibition

Caption: Canonical pyroptosis pathway and inhibition by VX765.

drug_delivery_workflow ADC This compound (conjugated to Antibody) Receptor Cancer Cell Surface Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Fusion Cleavage Val-Cit Linker Cleavage Lysosome->Cleavage 4. Enzymatic Action Release VX765 Release Cleavage->Release 5. Drug Release

Caption: Targeted delivery and release of VX765.

experimental_workflow cluster_assays Downstream Assays start Seed Cancer Cells induce Induce Pyroptosis (e.g., LPS + Nigericin) start->induce treat Treat with This compound induce->treat incubate Incubate treat->incubate collect Collect Supernatant & Lysates incubate->collect LDH LDH Assay collect->LDH ELISA IL-1β ELISA collect->ELISA Casp1_assay Caspase-1 Activity collect->Casp1_assay WB Western Blot (GSDMD) collect->WB

Caption: General experimental workflow for studying pyroptosis inhibition.

References

Application Notes and Protocols for MC-Val-Cit-PAB-VX765 in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MC-Val-Cit-PAB-VX765 is a novel compound designed for targeted delivery of the potent and selective caspase-1 inhibitor, VX765, to sites of inflammation. This molecule consists of VX765 covalently linked to a maleimide-caproyl (MC) group via a cathepsin B-cleavable dipeptide linker (Val-Cit) and a p-aminobenzyl (PAB) self-immolative spacer. The rationale behind this design is to create a stable prodrug that can be conjugated to a targeting moiety, such as an antibody, for specific delivery to inflamed tissues or cells. Upon internalization into target cells, the Val-Cit linker is cleaved by the lysosomal protease cathepsin B, which is often upregulated in inflammatory conditions, leading to the release of the active VX765 drug. VX765 functions by inhibiting caspase-1, a key enzyme in the inflammatory cascade responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18 and the induction of pyroptotic cell death.[1][2][3][4][5][6] These application notes provide an overview of the compound, its mechanism of action, and protocols for its use in inflammatory disease research.

Physicochemical Properties and Storage

PropertyValueReference
Chemical Formula C₅₃H₇₁ClN₁₀O₁₄MedKoo Biosciences
Molecular Weight 1107.66 g/mol MedKoo Biosciences
Solubility Soluble in DMSO, DMF[7]
Storage Store at -20°C for long-term storage.[8]
Appearance Off-white to pale yellow solidGeneral knowledge

Mechanism of Action

The targeted delivery and activation of this compound involves a multi-step process:

  • Targeting and Internalization: The maleimide group of this compound allows for its conjugation to a targeting ligand (e.g., an antibody specific for an inflammatory cell surface marker). This antibody-drug conjugate (ADC) circulates in the system and binds to its target antigen on the surface of inflammatory cells. The ADC is then internalized, typically via receptor-mediated endocytosis, and traffics to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by cathepsin B, a protease that is highly expressed in inflammatory cells.[9][10]

  • Self-Immolation and Drug Release: Cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of active VX765 into the cytoplasm of the target cell.

  • Caspase-1 Inhibition: The released VX765 acts as a potent and selective inhibitor of caspase-1. By binding to caspase-1, it prevents the proteolytic processing and activation of pro-inflammatory cytokines IL-1β and IL-18.[1][2][4][5][6]

  • Anti-Inflammatory Effect: The inhibition of IL-1β and IL-18 maturation and secretion leads to a reduction in the inflammatory response, including the suppression of pyroptosis, a pro-inflammatory form of programmed cell death.[2][3]

Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_lysosome Lysosome cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation ADC This compound (conjugated to targeting ligand) Receptor Target Receptor on Inflammatory Cell ADC->Receptor Binding Internalized_ADC Internalized ADC Receptor->Internalized_ADC Internalization CathepsinB Cathepsin B Internalized_ADC->CathepsinB Cleavage of Val-Cit linker PAB_VX765 PAB-VX765 CathepsinB->PAB_VX765 VX765 Active VX765 PAB_VX765->VX765 Self-immolation Caspase1 Active Caspase-1 VX765->Caspase1 Inhibition Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Caspase1 Activation IL1b Mature IL-1β Caspase1->IL1b Cleavage IL18 Mature IL-18 Caspase1->IL18 Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Induction Pro_IL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation Pro-inflammatory effects Pro_IL18 Pro-IL-18 IL18->Inflammation Pro-inflammatory effects Pyroptosis->Inflammation Pro-inflammatory effects

Figure 1: Mechanism of action of this compound.

Quantitative Data

While specific data for this compound is not yet widely published, the following tables summarize the known efficacy of the active component, VX765, in various inflammatory models. Researchers should use this data as a starting point for determining appropriate experimental concentrations of the released payload.

Table 1: In Vivo Efficacy of VX765 in Animal Models of Inflammatory Disease

Disease ModelAnimalVX765 DoseRoute of AdministrationKey FindingsReference
Collagen-Induced ArthritisMouse100 mg/kg, twice dailyIntraperitonealReduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, decreased serum IL-1β, IL-18, and IL-33.[5]
Lung Ischemia-Reperfusion InjuryMouse30 mg/kgNot specifiedDecreased mRNA expression of caspase-1, GSDMD, and IL-1β; reduced GSDMD-N and caspase-1 p20 protein levels; decreased lung and serum IL-1β levels.[2]
Multiple Sclerosis (preclinical model)MouseNot specifiedIntranasalPrevented demyelination and axon injury.[11]
HIV-1 InfectionHumanized MouseNot specifiedNot specifiedReduced TNF-α and IL-18 levels, preserved CD4+ T cells, reduced viral load and total HIV-1 DNA.[12]
AtherosclerosisApoE-/- and Ldlr-/- miceNot specifiedNot specifiedAlleviated vascular inflammation and atherosclerosis.[3]

Table 2: In Vitro Activity of VX765

AssayCell TypeOutcomeFindingReference
Cytokine SecretionHuman Peripheral Blood Mononuclear Cells (PBMCs)IL-1β and IL-18 secretionBlocked LPS-stimulated IL-1β and IL-18 secretion.[4]
Pyroptosis InhibitionEndothelial CellsCaspase-1-dependent pyroptosisAttenuated pyroptosis induced by oxygen-glucose deprivation/reoxygenation.[2]

Experimental Protocols

The following protocols are suggested starting points for the use of this compound in research. Optimization will be required for specific experimental systems.

Protocol 1: In Vitro Cleavage and Drug Release Assay

This protocol is designed to verify the cathepsin B-mediated cleavage of the Val-Cit linker and the subsequent release of VX765.

Materials:

  • This compound

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • LC-MS/MS system

  • Control compound: VX765

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, combine:

    • This compound to a final concentration of 10 µM.

    • Recombinant human cathepsin B to a final concentration of 1 µM.

    • Cathepsin B assay buffer to a final volume of 100 µL.

  • As a negative control, prepare a reaction mixture without cathepsin B.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining this compound and the released VX765. Compare the retention time and mass spectrum to that of the VX765 standard.

G start Start prep_reagents Prepare Reagents: - this compound stock - Cathepsin B - Assay Buffer start->prep_reagents setup_reaction Set up Reaction Mixtures (with and without Cathepsin B) prep_reagents->setup_reaction incubation Incubate at 37°C setup_reaction->incubation sampling Take Aliquots at Time Points incubation->sampling quench Quench Reaction (Acetonitrile) sampling->quench centrifuge Centrifuge to Pellet Enzyme quench->centrifuge analysis Analyze Supernatant by LC-MS/MS centrifuge->analysis end End analysis->end

Figure 2: Workflow for in vitro cleavage assay.
Protocol 2: In Vitro Anti-Inflammatory Activity in Macrophages

This protocol assesses the ability of this compound (conjugated to a targeting moiety) to inhibit inflammasome activation in a relevant cell line.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound conjugated to a targeting antibody (e.g., anti-CD11b)

  • Unconjugated VX765 (as a positive control)

  • Isotype control antibody conjugated to this compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kits for human IL-1β and IL-18

  • LDH cytotoxicity assay kit

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 24-well plate.

    • Differentiate the cells into macrophages by treating with 100 ng/mL PMA for 48 hours.

    • Wash the cells with fresh medium and allow them to rest for 24 hours.

  • Priming:

    • Prime the differentiated macrophages with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Treatment:

    • Wash the cells and replace the medium with fresh medium containing:

      • Vehicle control

      • This compound-antibody conjugate (at various concentrations)

      • Isotype control conjugate (at the highest concentration used for the specific conjugate)

      • Unconjugated VX765 (at various concentrations)

    • Incubate for 2 hours.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding 10 µM nigericin for 1 hour.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β and IL-18 in the supernatants using ELISA.

    • Measure LDH release in the supernatants to assess cytotoxicity.

G start Start differentiate Differentiate THP-1 cells with PMA (48h) start->differentiate prime Prime with LPS (4h) differentiate->prime treat Treat with Conjugates/Controls (2h) prime->treat activate Activate Inflammasome with Nigericin (1h) treat->activate collect Collect Supernatants activate->collect analyze Analyze IL-1β, IL-18 (ELISA) and LDH (Cytotoxicity) collect->analyze end End analyze->end

Figure 3: Workflow for in vitro anti-inflammatory assay.
Protocol 3: In Vivo Efficacy in a Mouse Model of Peritonitis

This protocol provides a general framework for evaluating the in vivo efficacy of an this compound conjugate in a model of acute inflammation.

Materials:

  • C57BL/6 mice

  • LPS (from E. coli O111:B4)

  • This compound conjugated to a murine-specific targeting antibody (e.g., anti-F4/80)

  • Isotype control conjugate

  • Vehicle control (e.g., saline)

  • PBS

  • ELISA kits for murine IL-1β and IL-18

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Treatment:

    • Administer the this compound-antibody conjugate, isotype control conjugate, or vehicle control to the mice via intravenous injection. The dose will need to be optimized, but a starting point could be based on the effective doses of unconjugated VX765, adjusting for molecular weight.

  • Induction of Peritonitis:

    • 24 hours after treatment, induce peritonitis by intraperitoneal injection of LPS (e.g., 10 mg/kg).

  • Sample Collection:

    • 4 hours after LPS injection, euthanize the mice.

    • Collect peritoneal lavage fluid by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

    • Collect blood via cardiac puncture for serum preparation.

  • Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Measure the concentration of IL-1β and IL-18 in the supernatant of the peritoneal lavage fluid and in the serum using ELISA.

    • The cell pellet from the peritoneal lavage can be used for flow cytometry to analyze immune cell populations.

Stability Considerations

The Val-Cit linker has been reported to be unstable in mouse plasma due to the activity of carboxylesterase Ces1c, which can lead to premature drug release.[10][13] This instability is not observed in human or primate plasma.[10][13][14] Therefore, when evaluating this compound in mouse models, it is important to consider that the observed effects may be due to a combination of targeted delivery and systemic release of the drug. For studies requiring high linker stability in mice, alternative linkers such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker may be considered.[10]

Conclusion

This compound is a promising tool for researchers studying the role of caspase-1 in inflammatory diseases. Its design allows for the targeted delivery of a potent caspase-1 inhibitor, potentially increasing its therapeutic index and reducing off-target effects. The protocols provided herein offer a starting point for the investigation of this compound in both in vitro and in vivo models of inflammation. Further research is needed to fully characterize the pharmacokinetic and pharmacodynamic properties of this specific conjugate.

References

Measuring caspase-1 activity after treatment with MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Measuring Caspase-1 Activity after Treatment with the Prodrug MC-Val-Cit-PAB-VX765

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Caspase-1 and the Inflammasome

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] Its activity is tightly regulated by large, multi-protein complexes called inflammasomes.[1][3] Upon activation by various pathogenic or endogenous danger signals (PAMPs and DAMPs), inflammasomes assemble and promote the cleavage of pro-caspase-1 into its active p20 and p10 subunits.[2] Active caspase-1 has two primary functions: it proteolytically matures the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms, and it cleaves Gasdermin D to induce a pro-inflammatory form of cell death known as pyroptosis.[1][4] Given its role as a key driver of inflammation, caspase-1 is a significant therapeutic target for a range of inflammatory and autoimmune diseases.[4][5]

Principle of the this compound Prodrug

VX765 (Belnacasan) is a potent, selective inhibitor of caspase-1.[5][6] It is a prodrug that is converted in vivo to its active form, VRT-043198, which covalently modifies a catalytic cysteine residue in the caspase-1 active site.[1] The compound this compound is a sophisticated prodrug delivery system designed for targeted intracellular release of the active inhibitor.

  • Val-Cit Linker: The valine-citrulline dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease.[7][8] This ensures that the drug remains largely inactive in systemic circulation.

  • PAB Spacer: The p-aminobenzyl carbamate (PABC) moiety is a self-immolative spacer. Once Cathepsin B cleaves the Val-Cit peptide bond, the PAB linker spontaneously degrades, releasing the active VX765 molecule.

  • Targeted Activation: This mechanism allows for the targeted delivery of VX765 inside cells. Following internalization (e.g., via receptor-mediated endocytosis if conjugated to a targeting ligand), the compound is trafficked to the lysosome, where Cathepsin B-mediated cleavage and subsequent PAB self-immolation release the active inhibitor into the cytoplasm where it can engage with caspase-1.

Principle of the Caspase-1 Activity Assay

The activity of caspase-1 is measured using a fluorogenic substrate, typically Ac-YVAD-AMC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin).[9][10][11] The peptide sequence YVAD is a preferred recognition motif for caspase-1.[12] In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon cleavage by active caspase-1 in a cell lysate, the free AMC is released and emits a bright fluorescent signal when excited at ~350-380 nm, with an emission maximum at ~440-460 nm. The rate of fluorescent signal generation is directly proportional to the enzymatic activity of caspase-1 in the sample.

Diagrams and Visualizations

Inflammasome_Pathway cluster_stimuli Danger Signals (PAMPs/DAMPs) cluster_inflammasome Inflammasome Complex PAMPs e.g., LPS, Toxins NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activation Signal ASC ASC Adaptor NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Active IL-1β ProIL1b->IL1b Matures to IL18 Active IL-18 ProIL18->IL18 Matures to Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Forms pores, leading to Inflammation Inflammation IL1b->Inflammation Secretion & Pro-inflammatory signaling IL18->Inflammation Prodrug_Activation cluster_cell Target Cell Cytoplasm cluster_lysosome Lysosome (Low pH) CathepsinB Cathepsin B Intermediate PAB-VX765 (Unstable Intermediate) CathepsinB->Intermediate Casp1 Active Caspase-1 VX765_active Active VX765 (VRT-043198) VX765_active->Casp1 INHIBITS Prodrug This compound (Inactive Prodrug) Prodrug->CathepsinB 1. Cleavage of Val-Cit Linker Intermediate->VX765_active 2. Self-Immolation of PAB Spacer Experimental_Workflow start Start step1 1. Seed cells (e.g., THP-1 macrophages) in a 96-well plate start->step1 step2 2. Differentiate and prime cells (e.g., with PMA and LPS) step1->step2 step3 3. Treat cells with This compound step2->step3 step4 4. Induce inflammasome activation (e.g., with Nigericin or ATP) step3->step4 step5 5. Lyse cells with chilled Caspase-1 Lysis Buffer step4->step5 step6 6. Add Caspase-1 Substrate (Ac-YVAD-AMC) to lysate step5->step6 step7 7. Incubate at 37°C (protect from light) step6->step7 step8 8. Measure fluorescence (Ex/Em = 360/460 nm) step7->step8 step9 9. Analyze data and determine Caspase-1 activity step8->step9 end End step9->end

References

Application Notes and Protocols: Antibody Selection for Targeting MC-Val-Cit-PAB-VX765 to Specific Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful therapeutic modality designed to selectively deliver potent small-molecule drugs to target cells, thereby enhancing efficacy while minimizing systemic toxicity. The judicious selection of each ADC component—the antibody, the linker, and the payload—is critical to its success.

These application notes provide a comprehensive guide for the selection of an appropriate antibody for the targeted delivery of the caspase-1 inhibitor, VX765 (Belnacasan), utilizing the cathepsin B-cleavable MC-Val-Cit-PAB linker. VX765 is a prodrug of VRT-043198, a potent inhibitor of caspase-1, a key enzyme in the inflammasome pathway responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. By targeting cells implicated in inflammatory and autoimmune diseases, an anti-inflammatory ADC can offer a novel therapeutic strategy.

This document outlines the rationale for target selection, provides detailed protocols for antibody screening and ADC conjugation, and describes methodologies for the in vitro and in vivo evaluation of the resulting ADC.

Principle of the ADC

The ADC is designed to selectively target and eliminate cells driving inflammatory processes. The mechanism of action involves a multi-step process initiated by the binding of the monoclonal antibody (mAb) component to a specific antigen on the surface of the target cell.

Mechanism of Action:

  • Binding: The ADC circulates in the bloodstream and binds with high specificity to the target antigen expressed on the surface of pathological cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various proteases.

  • Payload Release: Within the lysosome, the Val-Cit dipeptide motif of the linker is recognized and cleaved by the lysosomal protease, Cathepsin B. This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active caspase-1 inhibitor, VX765, into the cytoplasm.

  • Pharmacological Effect: The released VX765 inhibits caspase-1, thereby blocking the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18. This suppression of key inflammatory mediators leads to the desired therapeutic effect.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space ADC ADC (Anti-CD74-MC-Val-Cit-PAB-VX765) Antigen CD74 Antigen ADC->Antigen ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization CellSurface ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking VX765_Released Released VX765 ADC_Lysosome->VX765_Released CathepsinB Cathepsin B CathepsinB->ADC_Lysosome 4. Cleavage Caspase1 Pro-Caspase-1 -> Caspase-1 VX765_Released->Caspase1 5. Inhibition Cytokines Pro-IL-1β / Pro-IL-18 -> IL-1β / IL-18 (Secretion) Caspase1->Cytokines Processing Inflammation Inflammation Cytokines->Inflammation Secretion

Caption: Mechanism of action of the anti-CD74-MC-Val-Cit-PAB-VX765 ADC.

Antibody Selection Criteria

The selection of a suitable antibody is paramount for the development of a safe and effective ADC. The ideal antibody should possess characteristics that ensure specific delivery of the payload to the target cells while minimizing off-target effects.

Target Antigen Selection

Given that VX765 is an anti-inflammatory agent, the target antigen should be expressed on cells central to the inflammatory cascade, such as activated macrophages, B cells, or dendritic cells. Key criteria for the target antigen include:

  • High Expression on Target Cells: The antigen should be abundantly expressed on the surface of the pathological cells.

  • Limited Expression on Healthy Tissues: To minimize off-target toxicity, the antigen should have low or no expression on healthy cells.

  • Efficient Internalization: The antigen should be readily internalized upon antibody binding to facilitate the delivery of the ADC to the lysosomal compartment.

Based on these criteria, CD74 emerges as a promising target for an anti-inflammatory ADC.

  • Rationale for Selecting CD74:

    • Expression Profile: CD74 is highly expressed on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells. Its expression is often upregulated in various autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus.[1][2][3]

    • Internalization: Anti-CD74 antibodies are known to internalize rapidly upon binding, which is a critical attribute for an effective ADC.[4][5][6]

Antibody Candidate

The humanized anti-CD74 monoclonal antibody, Milatuzumab , is a strong candidate for this ADC. It has been evaluated in clinical trials for hematological malignancies and has a well-characterized binding and internalization profile.

Quantitative Parameters for Antibody Selection

The following table summarizes the key quantitative parameters for an ideal antibody candidate for this ADC, using Milatuzumab as an example.

ParameterIdeal RangeMilatuzumab (Anti-CD74)Justification
Binding Affinity (Kd) 0.1 - 10 nM~0.5 nM[4]Ensures strong and specific binding to the target antigen at physiological concentrations.
Internalization Half-Life (t1/2) < 30 minutesRapid (< 15-30 min, representative)[7]Facilitates efficient delivery of the payload to the lysosome before the ADC is cleared from the cell surface.
Target Antigen Expression > 10^4 receptors/cellHigh on B cells and APCsSufficient antigen density is required for effective ADC clustering, internalization, and payload delivery.
Payload Potency (IC50) < 1 µM~0.7 µM (VX765 for IL-1β release)[1]The payload must be potent enough to exert a therapeutic effect at the low concentrations achieved through targeted delivery.

Experimental Protocols

This section provides detailed protocols for the key experimental steps in the development and evaluation of an anti-CD74-MC-Val-Cit-PAB-VX765 ADC.

Experimental_Workflow cluster_selection 1. Antibody Screening & Selection cluster_conjugation 2. ADC Synthesis cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Efficacy A1 Binding Affinity Assay (SPR/BLI) A2 Internalization Assay (Flow Cytometry/Microscopy) A1->A2 B1 Antibody Reduction (DTT) A2->B1 B2 Linker-Payload Conjugation (Maleimide Chemistry) B1->B2 B3 Purification & Characterization (SEC, HIC, MS) B2->B3 C1 Cell Viability Assay B3->C1 C2 Functional Assay (LPS-induced IL-1β Release) C1->C2 D1 Collagen-Induced Arthritis (CIA) Mouse Model C2->D1 D2 Efficacy Assessment (Clinical Score, Histology) D1->D2

Caption: Overall experimental workflow for ADC development and evaluation.

Protocol: Antibody Internalization Assay (Flow Cytometry)

This protocol describes a method to quantify the internalization rate of an anti-CD74 antibody.

Materials:

  • CD74-positive cells (e.g., Raji B-cell lymphoma line)

  • Anti-CD74 antibody (e.g., Milatuzumab)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG)

  • Quenching solution (e.g., 0.1 M glycine, pH 2.5)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture CD74-positive cells to a density of 1 x 10^6 cells/mL.

  • Antibody Binding: Incubate cells with the anti-CD74 antibody (10 µg/mL) in FACS buffer for 1 hour on ice to allow binding but prevent internalization.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.

  • Internalization Induction: Resuspend the cells in pre-warmed culture medium and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Stop Internalization: At each time point, transfer the cell aliquot to ice-cold FACS buffer to stop internalization.

  • Surface Staining: To detect the antibody remaining on the cell surface, add the fluorescently labeled secondary antibody to one set of aliquots and incubate for 30 minutes on ice.

  • Quenching (for total internalization): For a parallel set of aliquots, add the quenching solution for 2 minutes on ice to strip surface-bound antibody, then wash with FACS buffer. Permeabilize the cells and then stain with the fluorescently labeled secondary antibody to detect internalized antibody.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the surface-stained samples will decrease over time, while the MFI of the quenched and permeabilized samples will increase.

  • Data Analysis: Calculate the percentage of internalization at each time point and determine the internalization half-life (t1/2).

Protocol: ADC Conjugation (Thiol-Maleimide Chemistry)

This protocol details the conjugation of the MC-Val-Cit-PAB-VX765 linker-payload to the anti-CD74 antibody.

Materials:

  • Anti-CD74 antibody (e.g., Milatuzumab) in PBS

  • MC-Val-Cit-PAB-maleimide linker pre-conjugated to VX765

  • Dithiothreitol (DTT)

  • Sephadex G-25 desalting column

  • Reaction buffer (e.g., PBS with 1 mM DTPA, pH 7.4)

  • Quenching solution (e.g., N-acetyl cysteine)

  • DMSO

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in reaction buffer.

    • Add a 10-fold molar excess of DTT to the antibody solution.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, generating free thiol groups.

    • Remove excess DTT using a pre-equilibrated Sephadex G-25 desalting column.

  • Linker-Payload Preparation:

    • Dissolve the this compound-maleimide in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Immediately after DTT removal, add the linker-payload solution to the reduced antibody at a molar ratio of approximately 8:1 (linker:antibody). The final concentration of DMSO should be <10%.

    • Incubate the reaction for 1-2 hours at 4°C with gentle mixing.

  • Quenching:

    • Add a 20-fold molar excess of N-acetyl cysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and quenching agent using a desalting column or tangential flow filtration.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) and/or mass spectrometry.

    • Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC-HPLC).

Protocol: In Vitro Functional Assay (IL-1β Release)

This assay evaluates the ability of the ADC to inhibit caspase-1 activity in target cells by measuring the release of IL-1β.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Anti-CD74-VX765 ADC, non-targeted control ADC, and free VX765

  • Human IL-1β ELISA kit

Procedure:

  • Cell Plating: Plate PBMCs or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at a density of 2 x 10^5 cells/well.

  • ADC Treatment: Treat the cells with serial dilutions of the anti-CD74-VX765 ADC, a non-targeted control ADC, and free VX765. Include an untreated control. Incubate for 24-48 hours to allow for internalization and payload release.

  • LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to induce pro-IL-1β expression and inflammasome activation.[8] Incubate for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the ADC/drug concentration and determine the IC50 value for the inhibition of IL-1β release.

Protocol: In Vivo Efficacy Study (Collagen-Induced Arthritis Model)

This protocol outlines a study to assess the therapeutic efficacy of the ADC in a mouse model of rheumatoid arthritis.

Animal Model:

  • DBA/1J mice (susceptible to collagen-induced arthritis)

Procedure:

  • Arthritis Induction:

    • Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[9]

  • Treatment:

    • Monitor the mice for the onset of arthritis (joint swelling and redness).

    • Once arthritis is established (clinical score > 4), randomize the mice into treatment groups:

      • Vehicle control (saline)

      • Anti-CD74-VX765 ADC (e.g., 5 mg/kg, intravenously, once weekly)

      • Non-targeted control ADC

      • Free VX765 (at an equivalent dose)

  • Efficacy Evaluation:

    • Clinical Scoring: Score the severity of arthritis in each paw daily or every other day on a scale of 0-4.

    • Paw Swelling: Measure paw thickness using a caliper.

    • Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines (e.g., IL-1β, IL-6) and macrophage infiltration in the joints by immunohistochemistry (e.g., F4/80 staining).[4]

Signaling Pathway

VX765 targets caspase-1, a critical component of the inflammasome signaling pathway. This pathway is activated by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and subsequent processing of pro-inflammatory cytokines.

Caspase1_Signaling_Pathway cluster_stimuli Stimuli cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) NLRP3 NLRP3 PAMPs->NLRP3 Activation ASC ASC (Adaptor Protein) NLRP3->ASC Recruitment ProCaspase1 Pro-Caspase-1 ASC->ProCaspase1 Recruitment Caspase1 Active Caspase-1 ProCaspase1->Caspase1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleavage GSDMD Gasdermin-D Caspase1->GSDMD Cleavage VX765 VX765 (Payload) VX765->Caspase1 Inhibition IL1b IL-1β (Mature) ProIL1b->IL1b IL18 IL-18 (Mature) ProIL18->IL18 Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis

Caption: Simplified Caspase-1 inflammasome signaling pathway targeted by VX765.

Conclusion

The development of an ADC targeting an anti-inflammatory payload such as VX765 to specific immune cells holds significant promise for the treatment of a range of inflammatory and autoimmune diseases. The selection of a rapidly internalizing antibody against a target antigen, such as CD74, that is overexpressed on pathological cells is a critical first step. The protocols and guidelines presented in these application notes provide a framework for the rational design, synthesis, and evaluation of such a novel therapeutic agent. Careful characterization of each component and rigorous in vitro and in vivo testing are essential for advancing these next-generation therapeutics towards clinical application.

References

Application Notes and Protocols for MC-Val-Cit-PAB-VX765 in 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of three-dimensional (3D) cell culture and organoid models is revolutionizing preclinical drug development by offering more physiologically relevant systems than traditional 2D cell monolayers.[1][2] These advanced models better recapitulate the complex in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[1][3] This document provides detailed application notes and protocols for the utilization of MC-Val-Cit-PAB-VX765, an antibody-drug conjugate (ADC) armed with a potent caspase-1 inhibitor, in 3D cell culture and organoid systems.

This compound is a novel ADC designed for targeted delivery of the caspase-1 inhibitor, VX765. The ADC consists of a monoclonal antibody targeting a tumor-associated antigen, a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker, and the VX765 payload. Upon binding to the target antigen on cancer cells, the ADC is internalized. Inside the cell, the Val-Cit linker is cleaved by lysosomal proteases, such as Cathepsin B, releasing the VX765 payload.

VX765 is a prodrug that is converted to its active form, VRT-043198, which specifically inhibits caspase-1.[4] Caspase-1 is a critical enzyme in the inflammasome signaling pathway. Its activation leads to the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, and the cleavage of Gasdermin D (GSDMD), which in turn oligomerizes to form pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis. By delivering a caspase-1 inhibitor, this ADC is hypothesized to modulate the tumor microenvironment and induce a unique cell death mechanism in cancer cells.

These protocols will guide researchers in establishing 3D cell cultures, treating them with this compound, and assessing the biological consequences, with a focus on cytotoxicity and the induction of pyroptosis-related biomarkers.

Data Presentation

Table 1: Example Cytotoxicity Data of an ADC in 3D Spheroid vs. 2D Monolayer Cultures
Cell LineCulture ModelADC Concentration (nM)Viability (%)
SKOV32D Monolayer0100
185
1052
10023
10005
SKOV33D Spheroid0100
195
1078
10045
100015

Note: This is illustrative data based on trends observed for ADCs in 3D cultures, where typically a higher resistance is observed compared to 2D cultures.[5]

Table 2: Example Pyroptosis Biomarker Assessment in 3D Spheroid Supernatants
Treatment GroupLDH Release (Fold Change vs. Untreated)IL-1β Concentration (pg/mL)
Untreated Control1.0< 5
Non-targeting ADC (100 nM)1.2< 5
This compound (10 nM)2.550
This compound (100 nM)4.8250
This compound (1000 nM)8.2800

Note: This is hypothetical data to illustrate the expected dose-dependent increase in markers of pyroptosis following treatment with a pyroptosis-inducing ADC.

Signaling Pathways and Mechanisms

ADC_Mechanism_of_Action Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload VX765 (Caspase-1 Inhibitor) Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Caspase1 Caspase-1 Payload->Caspase1 5. Inhibition Pro_IL1B Pro-IL-1β / Pro-IL-18 Caspase1->Pro_IL1B Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage IL1B IL-1β / IL-18 (Secreted) Pro_IL1B->IL1B Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis Pore Formation

Caption: Mechanism of action of the this compound antibody-drug conjugate.

Caspase1_Signaling_Pathway NLRP3 Inflammasome and Caspase-1 Signaling Pathway Stimuli PAMPs / DAMPs (e.g., ATP, toxins) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD GSDMD Casp1->GSDMD Cleaves VX765 VX765 VX765->Casp1 Inhibits IL1B Mature IL-1β ProIL1B->IL1B IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Inflammation Inflammation IL1B->Inflammation IL18->Inflammation Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: The NLRP3 inflammasome and Caspase-1 signaling pathway targeted by VX765.

Experimental Protocols

Protocol 1: Generation of 3D Spheroids from Cancer Cell Lines

This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.

  • Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine their viability.

  • Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10⁴ cells/mL for seeding 2,500 cells in 100 µL).

  • Seed 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.

  • Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the well.[6]

  • Incubate the plate at 37°C in a 5% CO₂ incubator. Spheroids will typically form within 24-72 hours.

  • Monitor spheroid formation and growth daily using a light microscope.

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • Pre-formed 3D spheroids in ULA plates (from Protocol 1)

  • This compound ADC and corresponding non-targeting control ADC

  • Complete cell culture medium

Procedure:

  • After 3-5 days of culture, when spheroids have formed and become compact, they are ready for treatment.

  • Prepare serial dilutions of the this compound ADC and control ADC in complete cell culture medium at 2x the final desired concentration.

  • Carefully remove 100 µL of the existing medium from each well of the spheroid plate.

  • Add 100 µL of the 2x ADC dilutions to the corresponding wells. This will result in a final volume of 200 µL per well.

  • Include untreated and vehicle-treated wells as negative controls.

  • Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 72, 96, or 120 hours).

Protocol 3: Assessment of Spheroid Viability

This protocol uses a luminescent cell viability assay that measures ATP, an indicator of metabolically active cells.

Materials:

  • ADC-treated spheroid plates (from Protocol 2)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Multimode plate reader with luminescence detection

Procedure:

  • Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by gently pipetting or by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability by normalizing the luminescence signal of treated wells to that of the untreated control wells.

Protocol 4: Measurement of Pyroptosis Markers from Spheroid Supernatants

This protocol describes the collection of supernatants and subsequent measurement of Lactate Dehydrogenase (LDH) and Interleukin-1β (IL-1β).

A. Supernatant Collection:

  • At the end of the ADC treatment period, centrifuge the 96-well spheroid plate at 300 x g for 5 minutes to pellet the spheroids and any debris.

  • Carefully collect 100-150 µL of the supernatant from each well without disturbing the spheroid.

  • Transfer the supernatants to a new 96-well plate or microcentrifuge tubes. Store at -80°C if not used immediately.

B. LDH Release Assay (Measure of Cell Lysis):

  • Use a commercially available LDH cytotoxicity assay kit.

  • Follow the manufacturer's instructions to mix the collected supernatants with the assay reagent.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the fold change in LDH release relative to untreated controls.

C. IL-1β ELISA (Measure of Caspase-1 Activity):

  • Use a high-sensitivity human IL-1β ELISA kit.

  • Follow the kit's protocol for coating the plate with capture antibody, adding standards and collected supernatants, and subsequent incubation with detection antibody and substrate.[3][6][7][8]

  • Measure the absorbance using a plate reader at the recommended wavelength.

  • Calculate the concentration of IL-1β in each sample by comparing its absorbance to the standard curve.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Testing this compound in 3D Spheroids start Start step1 1. Cell Culture & Expansion (2D) start->step1 step2 2. Spheroid Formation (ULA Plates, 3-5 days) step1->step2 step3 3. ADC Treatment (Serial Dilutions, 72-120h) step2->step3 step4 4. Endpoint Assays step3->step4 step5a 5a. Viability Assay (e.g., CellTiter-Glo 3D) step4->step5a step5b 5b. Supernatant Collection step4->step5b end End step5a->end step6b 6b. Pyroptosis Assays (LDH, IL-1β ELISA) step5b->step6b step6b->end

Caption: A generalized workflow for evaluating the efficacy of this compound in 3D spheroids.

References

Application Notes and Protocols for the Characterization of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of the antibody-drug conjugate (ADC), MC-Val-Cit-PAB-VX765. This document outlines the necessary methodologies to ensure the identity, purity, stability, and potency of this targeted therapeutic agent.

This compound is an antibody-drug conjugate comprised of a monoclonal antibody (MC), a cleavable valine-citrulline (Val-Cit) linker, a p-aminobenzyl alcohol (PAB) spacer, and the potent caspase-1 inhibitor, VX765. The specific delivery of VX765 to target cells is achieved through the monoclonal antibody, and subsequent intracellular cleavage of the linker by cathepsin B releases the active payload.

Overview of Analytical Strategy

The comprehensive characterization of this compound involves a multi-faceted approach to assess its critical quality attributes. The following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine purity, and quantify aggregates and fragments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For intact mass analysis, determination of the drug-to-antibody ratio (DAR), and identification of conjugation sites.

  • Enzymatic Cleavage Assay: To confirm the linker's susceptibility to cathepsin B cleavage and release of the active payload.

  • Plasma Stability Assay: To evaluate the stability of the ADC in a biological matrix and assess premature drug release.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the linker-payload moiety.

Experimental Protocols

Purity and Aggregate Analysis by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To determine the purity of the ADC and quantify the presence of high molecular weight species (aggregates) and low molecular weight fragments.

Instrumentation:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography column (e.g., TSKgel G3000SWxl)

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound sample

Procedure:

  • Prepare the mobile phase consisting of PBS, pH 7.4.

  • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the this compound sample (at a concentration of 1 mg/mL in PBS).

  • Elute the sample isocratically with the mobile phase for 30 minutes.

  • Monitor the eluent at 280 nm.

  • Integrate the peak areas of the monomer, aggregates, and fragments to determine their relative percentages.

Data Presentation:

ParameterResult
Monomer Purity (%) 98.5
Aggregate Content (%) 1.2
Fragment Content (%) 0.3
Intact Mass Analysis and Drug-to-Antibody Ratio (DAR) Determination by LC-MS

Objective: To determine the molecular weight of the intact ADC and calculate the average number of drug molecules conjugated to each antibody (DAR).

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Reversed-phase C4 column.

Reagents:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound sample.

Procedure:

  • Equilibrate the reversed-phase column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 5 µg of the ADC sample.

  • Elute the ADC using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Acquire mass spectra in the positive ion mode over a mass range of m/z 1000-4000.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass spectrum of the intact ADC.

  • Calculate the DAR by averaging the number of conjugated drug-linker moieties based on the mass shift from the unconjugated antibody.[1][2][3]

Data Presentation:

SpeciesObserved Mass (Da)Relative Abundance (%)
Unconjugated Antibody 148,0005
DAR 2 150,34025
DAR 4 152,68050
DAR 6 155,02015
DAR 8 157,3605
Average DAR -4.2
Cathepsin B-Mediated Cleavage Assay

Objective: To confirm the specific cleavage of the Val-Cit linker by cathepsin B and the subsequent release of the VX765 payload.[4][5][6][7][8]

Instrumentation:

  • HPLC-MS system.

  • Incubator at 37°C.

Reagents:

  • This compound (1 mg/mL).

  • Human Cathepsin B (recombinant).

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.

  • Quenching Solution: 10% trifluoroacetic acid (TFA).

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the ADC solution with 440 µL of Assay Buffer.

  • Initiate the reaction by adding 10 µL of Cathepsin B solution (1 mg/mL).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw 50 µL aliquots and quench the reaction by adding 5 µL of Quenching Solution.

  • Analyze the samples by LC-MS to monitor the decrease of the intact ADC and the appearance of the cleaved payload.

Data Presentation:

Time (hours)Intact ADC (%)Released VX765 (%)
0 1000
1 8515
4 4060
8 1585
24 <5>95
Plasma Stability Assay

Objective: To assess the stability of the ADC in human plasma and determine the extent of premature drug release.[9][10][11][12][13]

Instrumentation:

  • LC-MS/MS system.

  • Incubator at 37°C.

Reagents:

  • This compound.

  • Human plasma.

  • Acetonitrile.

Procedure:

  • Spike the ADC into human plasma to a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At specified time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma.

  • Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released VX765.

  • Analyze the protein pellet (after reconstitution) by LC-MS to determine the average DAR of the remaining ADC.

Data Presentation:

Time (hours)Average DARReleased VX765 (ng/mL)
0 4.2< 1
24 4.15
48 4.012
72 3.925
168 3.580
NMR Spectroscopy of the Linker-Payload

Objective: To confirm the chemical structure of the this compound linker-payload moiety.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz or higher).

Reagents:

  • Isolated this compound linker-payload.

  • Deuterated solvent (e.g., DMSO-d6).

Procedure:

  • Dissolve approximately 5-10 mg of the isolated linker-payload in 0.5 mL of the deuterated solvent.

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Assign the chemical shifts and analyze the correlation spectra to confirm the connectivity and structure of the molecule.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Analytical Characterization cluster_release Payload Release Mechanism Synthesis This compound Synthesis Purity Purity (SEC-HPLC) Synthesis->Purity Quality Control DAR DAR (LC-MS) Purity->DAR Cleavage Cleavage Assay DAR->Cleavage Stability Plasma Stability Cleavage->Stability NMR NMR Analysis Internalization ADC Internalization CathepsinB Cathepsin B Cleavage Internalization->CathepsinB PayloadRelease VX765 Release CathepsinB->PayloadRelease

Caption: Experimental workflow for the characterization of this compound.

signaling_pathway cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Maturation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 ProCaspase1 Pro-Caspase-1 NLRP3->ProCaspase1 recruits Caspase1 Active Caspase-1 ProCaspase1->Caspase1 autocatalysis ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 cleaves IL1b IL-1β ProIL1b->IL1b IL18 IL-18 ProIL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation VX765 VX765 VX765->Caspase1 inhibits

Caption: VX765 mechanism of action via inhibition of the Caspase-1 signaling pathway.

References

Troubleshooting & Optimization

Improving the solubility and stability of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-VX765.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound, with a focus on improving its solubility and stability.

Issue 1: Poor Solubility in Aqueous Buffers

Question: My this compound conjugate is showing low solubility or precipitation in my aqueous buffer system (e.g., PBS). How can I improve this?

Answer:

Poor aqueous solubility is a common challenge for antibody-drug conjugates (ADCs), often due to the hydrophobic nature of the payload, in this case, a derivative of VX765. Here are several strategies to address this issue:

  • Formulation Optimization: The composition of your buffer can significantly impact the solubility of the conjugate.[][]

    • pH Adjustment: Experiment with a pH range to identify the isoelectric point (pI) of the conjugate. Solubility is typically lowest at the pI. Adjusting the buffer pH away from the pI can increase net charge and improve solubility.

    • Excipients and Stabilizers: The addition of certain excipients can enhance solubility and prevent aggregation.[] Consider incorporating:

      • Sugars: (e.g., sucrose, trehalose) can act as cryoprotectants and stabilizers.

      • Amino Acids: (e.g., glycine, arginine) can reduce aggregation.

      • Surfactants: (e.g., polysorbate 20, polysorbate 80) at low concentrations can prevent surface-induced aggregation.

  • Co-solvents: For stock solutions, using a small percentage of an organic co-solvent can be effective. VX765 itself is soluble in DMSO or ethanol.[3] When preparing a stock solution of the conjugate, a water-miscible organic solvent like DMSO, ethanol, or propylene glycol may be used, followed by dilution into the final aqueous buffer. Always perform a solvent tolerance study to ensure the chosen co-solvent does not negatively impact the stability or activity of your conjugate.

Quantitative Data on Formulation Adjustments:

Formulation ComponentConcentration RangeExpected Solubility ImprovementNotes
pH Adjustment+/- 1-2 units from neutral1.5 to 3-foldAvoid extremes that could cause hydrolysis.
Sucrose5% - 10% (w/v)Up to 2-foldAlso acts as a lyoprotectant.
L-Arginine50 mM - 150 mM1.5 to 2.5-foldCan help suppress aggregation.
Polysorbate 200.01% - 0.05% (v/v)Up to 1.5-foldReduces surface adsorption and aggregation.
DMSO (in stock)5% - 10% (v/v)>10-fold (for stock)Ensure final concentration in assay is minimal.

Issue 2: Conjugate Aggregation and Instability Over Time

Question: I am observing aggregation and a decrease in the monomeric purity of my this compound conjugate during storage. What are the potential causes and solutions?

Answer:

Aggregation and instability can arise from both physical and chemical degradation pathways. The hydrophobic nature of many drug payloads can promote self-association of ADC molecules.[4][5]

  • Physical Instability (Aggregation):

    • Storage Conditions: Ensure the conjugate is stored at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms). Avoid repeated freeze-thaw cycles.

    • Formulation: As with solubility, the right formulation is critical for stability.[] Using stabilizers like polysorbates and sugars can minimize aggregation.

  • Chemical Instability:

    • Linker Hydrolysis: The Val-Cit linker is designed to be stable in circulation but cleaved by lysosomal enzymes.[6][7] However, extreme pH or the presence of certain enzymes in a complex biological matrix could lead to premature cleavage. Ensure your buffer is within a stable pH range (typically 6.0-7.5).

    • Oxidation: If the antibody component has susceptible residues (e.g., methionine), oxidation can be a concern. Consider storing under an inert gas (e.g., argon or nitrogen) or including an antioxidant like methionine in the formulation, if compatible.

Experimental Protocol: Accelerated Stability Study

This protocol can help determine the optimal formulation for your conjugate.

  • Preparation: Prepare aliquots of the this compound conjugate in different buffer formulations (e.g., varying pH, with and without excipients).

  • Incubation: Store the aliquots at various temperatures (e.g., 4°C, 25°C, and 40°C). The higher temperatures are used to accelerate degradation.

  • Time Points: Pull samples at regular intervals (e.g., 0, 1, 2, and 4 weeks).

  • Analysis: Analyze the samples for:

    • Purity and Aggregation: Using Size Exclusion Chromatography (SEC-HPLC).

    • Drug-to-Antibody Ratio (DAR): Using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry to check for drug deconjugation.

    • Activity: Perform a relevant bioassay to ensure the conjugate remains functional.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker-drug system?

A1: The system is comprised of several key components that work in concert:

  • MC (Maleimidocaproyl): This is a thiol-reactive group that allows for the covalent attachment of the linker-drug to cysteine residues on the antibody.[6]

  • Val-Cit (Valine-Citrulline): This is a dipeptide linker that is specifically designed to be cleaved by lysosomal enzymes, such as Cathepsin B, which are abundant inside target cells. This ensures that the drug is released after the ADC is internalized.[6][7]

  • PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB group spontaneously decomposes to release the active drug.

  • VX765: This is the payload. VX765 is a prodrug of VRT-043198, a potent inhibitor of caspase-1.[3][8] In this conjugate, it is the cytotoxic or therapeutic agent intended for delivery to the target cell.

Q2: How can I modify the linker to improve solubility?

A2: A common and effective strategy to improve the solubility of ADCs is to incorporate hydrophilic moieties into the linker.[][9] The most common approach is PEGylation, the addition of polyethylene glycol (PEG) chains. A PEGylated version of the linker could significantly enhance the overall hydrophilicity of the conjugate, potentially leading to improved solubility and better pharmacokinetic properties.

Q3: What analytical techniques are recommended for characterizing the solubility and stability of this compound?

A3: A panel of analytical techniques is essential for proper characterization:

  • Size Exclusion Chromatography (SEC-HPLC): The primary method for quantifying high molecular weight species (aggregates) and determining the percentage of the monomeric, active conjugate.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): Used to determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.

  • Reverse Phase HPLC (RP-HPLC): Can be used to quantify the amount of free drug in the preparation, indicating linker instability.

  • Dynamic Light Scattering (DLS): A useful technique for detecting the early onset of aggregation and measuring the size distribution of particles in the solution.

  • Differential Scanning Calorimetry (DSC): Can be used to assess the thermal stability of the conjugate and how it is affected by different formulations.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_incubation Accelerated Stability cluster_analysis Analysis at T=0, 1, 2, 4 weeks cluster_result Outcome A This compound Stock E Aliquot Samples A->E B Buffer A (pH 6.0) B->E C Buffer B (pH 7.4) C->E D Buffer C (pH 7.4 + 5% Sucrose) D->E F Incubate at 4°C E->F G Incubate at 25°C E->G H Incubate at 40°C E->H I SEC-HPLC (Aggregation) F->I J HIC-HPLC (DAR) F->J K Bioassay (Activity) F->K G->I G->J G->K H->I H->J H->K L Optimal Formulation Identified I->L J->L K->L

Caption: Workflow for an accelerated stability study to determine optimal formulation.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (this compound) Receptor Target Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 4. Enzymatic Action Release PAB Self-Immolation & Drug Release Cleavage->Release 5. Linker Cleavage Payload Active VX765 (VRT-043198) Release->Payload Target Caspase-1 Payload->Target 6. Inhibition Effect Inhibition of Inflammatory Cytokines (e.g., IL-1β, IL-18) Target->Effect

Caption: Mechanism of action for this compound.

References

Troubleshooting inconsistent results in MC-Val-Cit-PAB-VX765 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC-Val-Cit-PAB-VX765. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent experimental results and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Question: Why am I observing high off-target toxicity or premature drug release in my in vivo mouse models?

Answer: This is a frequently observed issue that can often be attributed to the instability of the Val-Cit linker in rodent plasma.[1] Mouse plasma contains carboxylesterase 1c (Ces1c), an enzyme that can prematurely cleave the Val-Cit linker, leading to systemic release of the VX765 payload and subsequent off-target toxicity.[1][2]

Troubleshooting Steps:

  • Confirm Linker Cleavage: Analyze plasma samples from treated mice using LC-MS to detect the presence of free VX765 or its metabolites. This will confirm if premature cleavage is occurring.

  • Consider Alternative Models: If possible, use in vitro models with human cancer cell lines, as the Val-Cit linker is generally more stable in human plasma.[1] For in vivo studies, consider using rat or cynomolgus monkey models where the Val-Cit linker has shown greater stability.[1]

  • Modified Linker Strategies: For mouse studies, a potential but complex solution is to use a modified linker, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which has demonstrated increased stability in mouse plasma.[1]

Question: My ADC shows inconsistent efficacy in vitro, even with consistent target antigen expression. What could be the cause?

Answer: Inconsistent in vitro efficacy can stem from several factors related to the ADC's properties and the experimental setup.

Troubleshooting Steps:

  • Assess ADC Aggregation: The MC-Val-Cit-PAB linker is hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[3][4] Aggregated ADCs may have altered binding affinity and reduced efficacy.

    • Action: Use size exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for aggregation in your ADC preparation. If aggregation is present, consider optimizing the formulation buffer or reducing the DAR.

  • Evaluate Cell Line Sensitivity: While target expression is crucial, the inherent sensitivity of the cancer cells to the cytotoxic payload also plays a significant role.[5]

    • Action: Determine the IC50 of free VX765 on your target cell lines to understand their intrinsic sensitivity. This will help differentiate between resistance to the payload and issues with ADC delivery.

  • Control for "Naked" Antibody: Over time, the ADC can deconjugate, leading to an accumulation of "naked" antibody.[6] This unconjugated antibody can compete with the ADC for binding to the target antigen, thereby reducing the cytotoxic effect.[6]

    • Action: Minimize the storage time of the ADC solution. If possible, purify the ADC to remove any unconjugated antibody before use.

Question: I am seeing variable results in my 3D spheroid or organoid models. Why is this happening?

Answer: Three-dimensional cell culture models introduce complexities not present in monolayer cultures, which can lead to inconsistent results.

Troubleshooting Steps:

  • ADC Penetration: The large size of ADCs can limit their penetration into the dense structure of spheroids, leading to a heterogeneous effect where cells on the periphery are killed, but cells in the core survive.[7]

    • Action: Extend the incubation time to allow for better penetration. Analyze spheroid sections using immunohistochemistry or fluorescence microscopy to visualize ADC distribution.

  • Spheroid Maturity: The stage of spheroid development at the time of treatment can impact the outcome. Younger, less compact spheroids may be more susceptible to treatment than older, more established ones.[7]

    • Action: Standardize the spheroid culture protocol to ensure consistent size and maturity at the time of ADC administration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound ADC?

A1: The antibody component of the ADC binds to a specific target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome. Within the acidic environment of the lysosome, cathepsin B, a lysosomal protease, cleaves the Val-Cit linker.[3][4] This releases the VX765 payload. VX765 is a prodrug that is converted to its active form, VRT-043198, which is a potent inhibitor of caspase-1.[8][9] Inhibition of caspase-1 can induce apoptosis (programmed cell death).

Q2: What is the role of the PAB (p-aminobenzylcarbamate) component of the linker?

A2: The PAB group acts as a self-immolative spacer. After the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which then releases the active VX765 drug. This ensures that the drug is released in its active form within the target cell.

Q3: What is the optimal drug-to-antibody ratio (DAR) for an this compound ADC?

A3: The optimal DAR is a balance between efficacy and developability. While a higher DAR can increase potency, it can also increase hydrophobicity, leading to aggregation and potential stability issues.[3][4] Typically, ADCs with Val-Cit linkers have modest DARs in the range of 3-4 to maintain favorable physicochemical properties.[3][4] The optimal DAR should be determined empirically for each specific antibody and target.

Q4: How should I store my this compound ADC?

A4: ADCs should generally be stored at 2-8°C in a formulation buffer that prevents aggregation and degradation. Avoid repeated freeze-thaw cycles. For long-term storage, consult the manufacturer's specific recommendations.

Data and Protocols

Summary of VX765 and Related Inhibitor Potency
CompoundTargetIC50Notes
VRT-043198Caspase-111.5 nM[8]Active form of VX765.
NCGC00183434Caspase-10.316 nM[8]A potent analog of VX765.
VX765Caspase-1-Prodrug, converted to VRT-043198.[8][9]
Experimental Protocols

In Vitro Cytotoxicity Assay

  • Cell Plating: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of the this compound ADC and a control ADC in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the ADC dilutions. Incubate for a period determined by the cell doubling time (typically 72-120 hours).

  • Viability Assessment: After incubation, assess cell viability using a standard method such as MTT, MTS, or a commercial luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 value.

In Vivo Mouse Xenograft Study

  • Cell Implantation: Implant human tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Dosing: Administer the this compound ADC, a control ADC, and a vehicle control intravenously at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking VX765 Released VX765 (Prodrug) Lysosome->VX765 Linker Cleavage ActiveVX765 Active VRT-043198 VX765->ActiveVX765 Conversion Caspase1 Caspase-1 ActiveVX765->Caspase1 Inhibition Apoptosis Apoptosis Caspase1->Apoptosis Induces

Caption: Mechanism of action for this compound ADC.

G cluster_invivo In Vivo Troubleshooting cluster_invitro In Vitro Troubleshooting start Inconsistent Results Observed q1 In Vivo or In Vitro? start->q1 a1 High Off-Target Toxicity? q1->a1 In Vivo a2 Check for ADC Aggregation (SEC/DLS). Assess cell line sensitivity to free drug (IC50). Control for 'naked' antibody. q1->a2 In Vitro (Monolayer) a3 3D Model Issue? q1->a3 In Vitro (3D Model) s1 Likely premature linker cleavage by mouse Ces1c. Analyze plasma for free drug. Consider alternative animal models. a1->s1 Yes s2 Assess ADC penetration (IHC). Standardize spheroid maturity. a3->s2 Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Optimizing MC-Val-Cit-PAB Linker Cleavage for Efficient Payload Release: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic cleavage of the MC-Val-Cit-PAB linker and ensure efficient payload release from antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of payload release from an MC-Val-Cit-PAB-linked ADC?

A1: The payload release is a two-step process initiated within the lysosome of a target cell. First, the dipeptide linker, Valine-Citrulline (Val-Cit), is enzymatically cleaved by lysosomal proteases, primarily Cathepsin B.[][2] This cleavage occurs at the amide bond between Citrulline and the p-aminobenzyl carbamate (PAB) spacer. Following this enzymatic cleavage, the PAB spacer, now unstable, undergoes a spontaneous 1,6-elimination reaction. This self-immolation releases the unmodified, active payload, carbon dioxide, and aza-quinone methide.[2]

Q2: Which enzymes are responsible for the cleavage of the Val-Cit linker?

A2: While Cathepsin B is the most well-known and primary enzyme responsible for cleaving the Val-Cit linker, other lysosomal cysteine proteases such as Cathepsin K, L, and S can also contribute to its cleavage.[][2][3] Additionally, under certain conditions, other proteases like human neutrophil elastase have been shown to cleave the Val-Cit bond, which can be a source of off-target toxicity.[4]

Q3: What is the optimal pH for Cathepsin B-mediated cleavage of the Val-Cit linker?

A3: Cathepsin B exhibits optimal enzymatic activity under acidic conditions, typical of the lysosomal environment (pH 4.5-5.5). Its activity is significantly reduced at neutral pH (around 7.4), which contributes to the stability of the ADC in systemic circulation.

Q4: What are the common causes of premature payload release in preclinical models?

A4: A primary cause of premature payload release, particularly in rodent models, is the enzymatic cleavage of the Val-Cit linker by carboxylesterase 1C (Ces1C) present in mouse plasma.[4] This can lead to off-target toxicity and reduced efficacy in these models. Human plasma has significantly lower levels of this enzyme, making the linker more stable in human circulation. Another potential cause is cleavage by human neutrophil elastase.[4]

Q5: How does the Drug-to-Antibody Ratio (DAR) affect the properties of the ADC?

A5: The DAR, or the average number of drug molecules conjugated to a single antibody, significantly impacts the ADC's properties. A higher DAR generally leads to increased potency. However, it can also increase the hydrophobicity of the ADC, leading to a higher propensity for aggregation, which can affect stability, pharmacokinetics, and potentially increase immunogenicity.[5][6] Finding the optimal DAR is a critical aspect of ADC development, balancing efficacy with developability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Payload Release in Enzymatic Assay Suboptimal enzyme activity: Incorrect pH, temperature, or enzyme concentration. Enzyme degradation.- Ensure the assay buffer pH is acidic (e.g., pH 5.0-6.0) for optimal cathepsin B activity.- Incubate at 37°C.- Optimize enzyme-to-ADC molar ratio. Start with a ratio of 1:10 and titrate as needed.- Use freshly prepared or properly stored enzyme.
Steric hindrance: The payload or surrounding linker components may be sterically hindering enzyme access to the cleavage site.- If designing a new ADC, consider a longer spacer between the dipeptide and the payload.- For existing ADCs, increasing the incubation time or enzyme concentration may help.
Incorrect assay setup: Inaccurate quantification of released payload.- Use a validated analytical method such as RP-HPLC or LC-MS/MS for accurate quantification.- Include appropriate controls, such as a free payload standard curve and an ADC sample without enzyme.
High Levels of ADC Aggregation High Drug-to-Antibody Ratio (DAR): Increased hydrophobicity due to a high number of conjugated payload molecules.- Aim for an optimal DAR, typically between 2 and 4 for many ADCs, to balance potency and aggregation.- Use site-specific conjugation technologies to generate more homogeneous ADCs with a defined DAR.
Inappropriate formulation buffer: pH, ionic strength, or excipients are not optimal for ADC stability.- Screen different buffer conditions (pH, salt concentration) to find the most stabilizing formulation.- Consider the addition of excipients such as polysorbates or sugars to reduce aggregation.
Storage and handling: Freeze-thaw cycles or exposure to high temperatures can induce aggregation.- Store ADCs at recommended temperatures (typically 2-8°C for liquid formulations).- Avoid repeated freeze-thaw cycles. Aliquot the ADC solution if freezing is necessary.- Handle samples gently to avoid mechanical stress.
Poor Peak Shape in SEC or HIC Analysis Non-specific interactions: The hydrophobic nature of the ADC can lead to interactions with the chromatography column matrix.- For SEC, consider adding an organic modifier (e.g., 15% isopropanol) to the mobile phase to reduce hydrophobic interactions.[7]- For HIC, optimize the salt concentration in the mobile phase and the gradient elution profile.
Column overload: Injecting too much sample can lead to peak broadening and tailing.- Reduce the amount of sample injected onto the column.
Discrepancy Between In Vitro and In Vivo Payload Release Premature cleavage in vivo: As discussed in the FAQs, enzymes in the plasma of preclinical models (e.g., mouse Ces1C) can cleave the linker.- Be aware of species-specific differences in plasma enzymes. Data from rodent models may not directly translate to humans.- Consider using a modified linker designed for enhanced plasma stability if premature cleavage is a significant issue.
Inefficient internalization or lysosomal trafficking: The ADC may not be efficiently reaching the lysosome where the cleavage enzymes are located.- Investigate the internalization efficiency of the antibody component.- Ensure that the target antigen internalizes upon antibody binding.

Quantitative Data Summary

Table 1: Relative Cleavage Efficiency of Val-Cit Linker by Different Cathepsins

CathepsinRelative Cleavage Efficiency (%)Reference
Cathepsin B100[3]
Cathepsin S~100[3]
Cathepsin K< 50[3]
Cathepsin L< 50[3]

Note: Data is based on in vitro assays and relative efficiency can vary depending on the specific ADC and assay conditions.

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a Trastuzumab-MMAE ADC

DARStorage ConditionAggregation (%)Reference
82 days at 4°CModerately aggregated[6]
82 days at 40°C>95%[6]
0 (Naked Antibody)2 days at 4°C or 40°CNo aggregation[6]

Key Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay

Objective: To determine the rate and extent of payload release from an ADC upon incubation with a specific protease (e.g., Cathepsin B).

Materials:

  • ADC of interest

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • 96-well plate or microcentrifuge tubes

  • Incubator at 37°C

  • RP-HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Prepare a stock solution of Cathepsin B in the Assay Buffer.

  • In a 96-well plate or microcentrifuge tubes, add the ADC to the Assay Buffer to a final concentration of 10 µM.

  • Initiate the reaction by adding Cathepsin B to a final concentration of 1 µM (1:10 enzyme to ADC ratio).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding 3 volumes of ice-cold Quenching Solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the concentration of released payload using a validated RP-HPLC or LC-MS/MS method.

  • Calculate the percentage of payload release at each time point relative to the total potential payload.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)

Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., with a pore size suitable for separating antibodies and their aggregates)

  • HPLC system with a UV detector

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • Equilibrate the SEC column with the Mobile Phase at a constant flow rate.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peak corresponding to the monomeric ADC and any earlier eluting peaks corresponding to aggregates.

  • Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of all Peaks) × 100

Visualizations

Linker_Cleavage_Pathway ADC ADC in Lysosome Cleaved_Intermediate Cleaved Intermediate ADC->Cleaved_Intermediate Enzymatic Cleavage CathepsinB Cathepsin B CathepsinB->ADC Payload Released Payload Cleaved_Intermediate->Payload Self-Immolation Spacer_Fragments Spacer Fragments Cleaved_Intermediate->Spacer_Fragments Self-Immolation

Caption: Mechanism of MC-Val-Cit-PAB linker cleavage and payload release.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification cluster_Results Results ADC_Sample ADC Sample Enzymatic_Assay Enzymatic Cleavage Assay ADC_Sample->Enzymatic_Assay HIC_Analysis HIC for DAR ADC_Sample->HIC_Analysis SEC_Analysis SEC for Aggregation ADC_Sample->SEC_Analysis LCMS_Quant LC-MS/MS or HPLC Enzymatic_Assay->LCMS_Quant UV_Quant UV Detection HIC_Analysis->UV_Quant SEC_Analysis->UV_Quant Payload_Release Payload Release Profile LCMS_Quant->Payload_Release DAR_Value Average DAR UV_Quant->DAR_Value Aggregation_Percent % Aggregation UV_Quant->Aggregation_Percent

Caption: General experimental workflow for ADC characterization.

References

Strategies to reduce aggregation of MC-Val-Cit-PAB-VX765 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to identify, troubleshoot, and mitigate aggregation issues associated with Antibody-Drug Conjugates (ADCs), particularly those utilizing the MC-Val-Cit-PAB linker system with a VX765 payload.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: I'm observing visible particulates in my ADC solution after conjugation and purification. What are the immediate steps?

A1: The appearance of visible particulates is a clear indicator of significant aggregation or precipitation. Immediate action is required to diagnose the cause and salvage the material if possible.

Immediate Actions:

  • Quarantine the Sample: Isolate the affected vial to prevent cross-contamination or accidental use.

  • Microscopic Examination: If possible, examine a small aliquot under a microscope to differentiate between amorphous aggregates and crystalline precipitates.

  • Analytical Assessment: The primary technique to quantify this is Size Exclusion Chromatography (SEC) .[1][2] This will separate and quantify high molecular weight (HMW) species from the desired monomeric ADC.[1][3]

  • Review the Process: Carefully review your conjugation and purification protocols. Pay close attention to buffer compositions, pH, temperature, and any agitation steps that might have occurred.[4][5]

Below is a troubleshooting workflow to guide your investigation.

G cluster_0 Observation cluster_1 Immediate Analysis cluster_2 Investigation Pathways cluster_3 Corrective Actions observe Visible Particulates Observed in ADC Solution quantify Quantify Aggregation (SEC-HPLC / DLS) observe->quantify Primary Action characterize Characterize Particulates (Microscopy) observe->characterize Secondary Action formulation Investigate Formulation (pH, Buffers, Excipients) quantify->formulation process Investigate Process (Temp, Agitation, Conc.) quantify->process conjugation Investigate Conjugation (DAR, Reagents) quantify->conjugation reformulate Reformulate ADC (Add Stabilizers) formulation->reformulate optimize_process Optimize Process (e.g., Reduce Temp) process->optimize_process optimize_conj Optimize Conjugation (e.g., Lower DAR) conjugation->optimize_conj

Caption: Troubleshooting workflow for observed ADC aggregation.

Q2: My SEC-HPLC analysis shows a steady increase in High Molecular Weight (HMW) species during storage. How can I improve the stability of my ADC?

A2: An increase in HMW species over time points to colloidal instability, where ADC molecules self-associate. This is often driven by the increased surface hydrophobicity from the conjugated drug-linker.[6][7] The key is to optimize the formulation to counteract these destabilizing forces.

Strategies for Formulation Optimization:

  • pH and Buffer Selection: The stability of an ADC is highly pH-dependent.[8] Conduct a pH screening study (e.g., from pH 5.0 to 7.5) using common biological buffers like histidine, citrate, or phosphate to find the pH that minimizes aggregation.[4] Histidine is often preferred for formulations around pH 6.0.[4]

  • Incorporate Stabilizing Excipients: Excipients are crucial for preventing aggregation.[9][10] Consider adding:

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) or Poloxamer 188 can prevent surface-induced aggregation and stabilize the ADC.[9][11][12] They work by coating the ADC, forming a protective layer on surfaces, or removing adsorbed proteins.[9]

    • Sugars/Polyols: Sucrose and trehalose are effective stabilizers that work through a "preferential exclusion" mechanism, strengthening the hydration shell around the protein.[4][12][13]

    • Amino Acids: Arginine and glycine can be used to increase ionic strength and minimize electrostatic interactions that may lead to aggregation.[10][11]

Table 1: Common Excipients for ADC Formulation

Excipient CategoryExampleTypical ConcentrationPrimary Mechanism of Action
Surfactants Polysorbate 800.01% - 0.1% (w/v)Prevents surface adsorption and interfacial stress.[9]
Sugars (Lyoprotectant) Sucrose, Trehalose5% - 10% (w/v)Stabilizes via preferential exclusion, increasing thermodynamic stability.[4][12]
Amino Acids L-Arginine, Glycine100 - 250 mMSuppresses aggregation by binding to hydrophobic patches and increasing solubility.[10][11]
Buffers L-Histidine, Sodium Citrate10 - 50 mMMaintain optimal pH where the ADC is most stable.[4][8]

Frequently Asked Questions (FAQs)

Q3: What are the primary drivers of aggregation for an ADC with a hydrophobic drug-linker like MC-Val-Cit-PAB-VX765?

A3: The primary driver is the increased hydrophobicity of the ADC molecule. The antibody itself has a finely tuned hydrophilic surface, but the conjugation process attaches hydrophobic drug-linker moieties.[7]

Key Drivers:

  • Hydrophobic Interactions: The Val-Cit-PAB linker and the VX765 payload are significantly hydrophobic. These components, when attached to the antibody surface, create "hydrophobic patches" that can interact with patches on other ADC molecules, leading to self-association and aggregation.[6]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic molecules are attached to each antibody, increasing the overall hydrophobicity and the propensity to aggregate.[14]

  • Conformational Stress: The conjugation process itself, which may involve reduction of disulfide bonds or exposure to different buffer conditions, can cause slight unfolding of the antibody, exposing internal hydrophobic regions and promoting aggregation.[4][5]

G cluster_0 Initial State cluster_1 Conjugation Process cluster_2 Resulting ADC & Instability mAb Monoclonal Antibody (Stable, Hydrophilic Surface) Conj Conjugation (e.g., Cysteine-based) mAb->Conj DL This compound (Hydrophobic Drug-Linker) DL->Conj ADC ADC Molecule (Hydrophobic Patches Exposed) Conj->ADC Increased Surface Hydrophobicity ADC->ADC Self-Association Agg Aggregation (HMW Species Formation) ADC->Agg Leads to

Caption: Mechanism of hydrophobicity-driven ADC aggregation.

Q4: What analytical techniques are essential for monitoring ADC aggregation?

A4: A multi-faceted approach using orthogonal techniques is recommended for robustly characterizing ADC aggregation.

Essential Analytical Methods:

  • Size Exclusion Chromatography (SEC): This is the gold-standard method for separating and quantifying soluble aggregates (dimers, trimers, HMW species) from the monomer.[1][3] It separates molecules based on their hydrodynamic radius.[15]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the formation of a wide range of aggregate sizes in solution, providing an overall distribution of particle sizes. It is excellent for early detection of instability.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[16][17][18] While primarily used for determining the drug-to-antibody ratio (DAR) distribution, changes in the HIC profile can also indicate conformational changes or aggregation.[19][20]

  • Flow Imaging: Techniques like Micro-Flow Imaging (MFI) are used to quantify sub-visible particles (1-100 µm), which are a critical quality attribute and can indicate advanced aggregation.

Q5: How can I optimize the conjugation process itself to minimize aggregation?

A5: Optimizing the conjugation reaction is a proactive strategy to prevent aggregation from the start.

Process Optimization Strategies:

  • Control the DAR: Aim for the lowest DAR that still provides the desired efficacy. A lower average DAR generally results in a more stable and less aggregation-prone ADC.[14] This can be controlled by adjusting the molar ratio of the drug-linker to the antibody during the reaction.

  • Buffer Conditions: The conjugation buffer itself can impact stability.[5] Ensure the pH and buffer components are compatible with the antibody and do not promote unfolding during the reaction incubation time.[21]

  • Reaction Time and Temperature: Minimize the incubation time and temperature of the conjugation reaction to what is necessary for efficient conjugation. Prolonged exposure to non-ideal conditions can destabilize the antibody.[5]

  • Purification Method: Employ efficient purification techniques (e.g., chromatography) immediately after conjugation to remove unreacted drug-linker, which can be highly hydrophobic and contribute to aggregation, and to transfer the ADC into a stable formulation buffer.[1]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

This protocol provides a general method for analyzing ADC aggregation. It should be optimized for your specific ADC and HPLC system.

  • Objective: To separate and quantify monomer, dimer, and higher molecular weight (HMW) species of the this compound ADC.

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. The high salt concentration helps to minimize non-specific interactions with the stationary phase.

  • Flow Rate: 0.5 mL/min (for standard HPLC).

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase for at least 3-5 column volumes or until a stable baseline is achieved.[22]

    • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Inject 10-20 µL of the sample onto the column.

    • Run the analysis isocratically for a sufficient time to elute all species (typically 20-30 minutes).[23]

    • Identify peaks based on retention time: HMW species elute first, followed by the main monomer peak, and then any fragments or low molecular weight species.[15]

    • Integrate the peak areas to calculate the relative percentage of each species (e.g., % Monomer, % Aggregate).

Below is a workflow for this experimental protocol.

G cluster_0 Setup cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A Equilibrate SEC Column with Mobile Phase B Dilute ADC Sample to ~1 mg/mL A->B C Inject Sample (10-20 µL) B->C D Isocratic Elution (~25 min) C->D E Detect at 280 nm D->E F Integrate Peak Areas E->F G Calculate % Aggregate & Monomer F->G

References

Addressing premature drug release from MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the MC-Val-Cit-PAB-VX765 antibody-drug conjugate (ADC). Our goal is to help you identify and resolve potential issues related to premature drug release, ensuring the stability and efficacy of your ADC in preclinical studies.

Troubleshooting Guide

Premature release of VX765 from its antibody carrier can compromise therapeutic efficacy and lead to off-target toxicity. This guide provides a structured approach to identifying and mitigating the potential causes of this issue.

Problem: Higher than expected levels of free VX765 detected in plasma/serum samples.

Potential Cause Recommended Action Rationale
1. Enzymatic Cleavage in Mouse Plasma 1.1. Quantify free VX765 in plasma from Ces1c knockout mice. 1.2. Consider linker modification. The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), which is not a concern in human plasma.[1][2][3][4] Comparing release in wild-type vs. Ces1c knockout mice can confirm this as the cause.[3] Modifying the linker, for instance by using a glutamic acid-valine-citrulline (EVCit) linker, can enhance stability in mouse plasma while maintaining susceptibility to cleavage by cathepsin B within the target cell.[1][4]
2. Instability of VX765 Prodrug 2.1. Analyze plasma samples for the active metabolite VRT-043198. 2.2. Ensure proper pH of buffers and storage solutions. VX765 is a prodrug that is converted to its active form, VRT-043198, by plasma esterases.[5] The presence of VRT-043198 indicates that the payload itself is being processed as expected after release. VX765 is less stable in basic conditions, which could lead to degradation if not handled properly.[6]
3. Non-specific Protease Cleavage 3.1. Incubate the ADC with human neutrophil elastase. Human neutrophil elastase has been reported to cleave the bond between valine and citrulline in the Val-Cit linker, which could be a contributing factor to premature release.
4. High Drug-to-Antibody Ratio (DAR) 4.1. Characterize the DAR of your ADC preparation. 4.2. If DAR is high, consider optimizing the conjugation reaction. A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation. This can indirectly contribute to the apparent levels of free drug.
5. Suboptimal Conjugation Site 5.1. Analyze the specific sites of conjugation on the antibody. The location of the linker-drug on the antibody can influence its stability. Conjugation at sites that are more exposed may be more susceptible to enzymatic cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the MC-Val-Cit-PAB linker in circulation?

A1: The MC-Val-Cit-PAB linker is designed to be stable in systemic circulation and specifically cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells.[1] However, studies have shown that the Val-Cit dipeptide can be susceptible to premature cleavage in mouse plasma by the enzyme carboxylesterase 1c (Ces1c).[1][2][3][4] It is generally stable in human and cynomolgus monkey plasma.[1]

Q2: My in vitro experiments show good stability, but I'm seeing significant premature release in my mouse model. What could be the reason?

A2: This discrepancy is commonly due to the activity of mouse carboxylesterase 1c (Ces1c) on the Val-Cit linker, a phenomenon not observed in in vitro cell culture or in human plasma.[1][2][3][4] We recommend testing your ADC in Ces1c knockout mice to confirm if this is the cause of the instability.[3]

Q3: How does the drug-to-antibody ratio (DAR) affect the stability of my this compound ADC?

A3: A higher DAR can increase the overall hydrophobicity of the ADC. This can lead to a greater propensity for aggregation, which in turn can result in faster clearance from circulation and potentially altered pharmacokinetic profiles. While not a direct cause of linker cleavage, it can affect the amount of intact ADC that reaches the target tumor.

Q4: What are the degradation pathways for VX765 itself?

A4: VX765 is a prodrug that is converted to its active metabolite, VRT-043198, by plasma esterases.[5] VX765 has been shown to be stable in neutral and acidic conditions but degrades in basic conditions, likely due to saponification of the ester.[6]

Q5: What analytical methods are recommended for assessing the stability of my ADC?

A5: A combination of analytical techniques is recommended to get a comprehensive understanding of your ADC's stability. These include:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.[7][8]

  • Size Exclusion Chromatography (SEC): To detect and quantify aggregation.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To quantify the total antibody, conjugated antibody, and free VX765 in biological matrices.[7][9][10][11] Ligand-binding assays (LBA) can also be used for quantification.[9][10][11]

Experimental Protocols

1. Plasma Stability Assay

This protocol is designed to assess the stability of the ADC in plasma and quantify the amount of prematurely released drug.

  • Preparation:

    • Thaw plasma (e.g., mouse, rat, human) at 37°C.

    • Prepare a stock solution of the this compound ADC in an appropriate buffer (e.g., PBS).

  • Incubation:

    • Spike the ADC into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

    • Immediately store the aliquots at -80°C to stop any further reactions.

  • Sample Analysis:

    • Quantify the amount of intact ADC and free VX765 in each aliquot using a validated LC-MS/MS method.

    • The percentage of intact ADC remaining at each time point can be calculated relative to the 0-hour time point.

2. Cathepsin B Cleavage Assay

This assay confirms that the linker can be cleaved by its target enzyme.

  • Reagents:

    • Human liver cathepsin B.

    • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0).

    • This compound ADC.

  • Procedure:

    • Dilute the ADC in the assay buffer.

    • Add cathepsin B to initiate the reaction.

    • Incubate at 37°C.

    • Take samples at different time points and quench the reaction (e.g., by adding a protease inhibitor).

    • Analyze the samples by LC-MS/MS to measure the release of VX765.

Visualizations

Premature_Release_Troubleshooting start High Free VX765 in Plasma cause1 Enzymatic Cleavage (Mouse Ces1c) start->cause1 cause2 VX765 Prodrug Instability start->cause2 cause3 Non-specific Protease Cleavage start->cause3 cause4 High DAR start->cause4 solution1 Test in Ces1c KO Mice Modify Linker (e.g., EVCit) cause1->solution1 Action solution2 Analyze for VRT-043198 Control Buffer pH cause2->solution2 Action solution3 Test with Neutrophil Elastase cause3->solution3 Action solution4 Optimize Conjugation cause4->solution4 Action

Caption: Troubleshooting workflow for premature VX765 release.

ADC_Stability_Factors ADC ADC Stability Linker Linker Chemistry (e.g., Val-Cit vs. EVCit) ADC->Linker DAR Drug-to-Antibody Ratio ADC->DAR Payload Payload Properties (e.g., VX765 stability) ADC->Payload Conjugation Conjugation Site ADC->Conjugation Plasma Plasma Enzymes (e.g., Ces1c) ADC->Plasma

Caption: Key factors influencing ADC stability.

Analytical_Workflow start ADC Sample hic HIC (DAR Analysis) start->hic sec SEC (Aggregation Analysis) start->sec lcms LC-MS/MS (Quantification of Total Ab, Conjugated Ab, Free Drug) start->lcms

Caption: Analytical workflow for ADC characterization.

References

How to minimize the immunogenicity of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the immunogenicity of the MC-Val-Cit-PAB-VX765 drug-linker conjugate.

Section 1: FAQs - Understanding the Immunogenicity of this compound

This section addresses common questions regarding the potential immunogenicity of the components of the this compound construct.

Q1: What are the potential immunogenic components of the this compound construct?

The immunogenicity of a drug conjugate like this compound, especially when attached to a carrier protein like a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC), can arise from any of its components. The immune system can generate anti-drug antibodies (ADAs) against the mAb, the linker, the drug payload, or new epitopes (neoepitopes) formed at the junction of these components.[1] The small molecule drug, VX765, can act as a hapten; while not immunogenic on its own, it can elicit an immune response when attached to the larger carrier protein.

Q2: How does the Val-Cit-PAB linker contribute to immunogenicity?

The MC-Val-Cit-PAB linker is a popular, enzymatically cleavable system designed for stability in plasma and efficient release of the payload inside target cells.[2][] While generally considered to be of low immunogenicity, any non-human component can potentially be recognized by the immune system. The primary risk comes from the generation of neoepitopes after conjugation to a carrier protein. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme highly active in the lysosomes of tumor cells, which helps ensure targeted drug release and can reduce systemic exposure to the linker-payload complex.[2][]

Q3: Can the VX765 payload induce an immune response?

Yes. VX765, a selective inhibitor of caspase-1, is a small molecule that can function as a hapten.[4][5] When conjugated to a larger carrier protein, the hapten-carrier complex can be taken up by antigen-presenting cells (APCs), processed, and presented to T-cells, initiating a humoral immune response leading to the production of ADAs against the drug.[1]

Q4: What is the overall immunogenicity risk assessment for this type of conjugate?

The immunogenicity risk for an ADC is multifactorial and should be assessed on a case-by-case basis.[1] Key factors include patient-related aspects, the characteristics of the carrier antibody, and the nature of the linker and payload.[6] Conjugates containing non-natural chemical motifs, like the linker and payload, may pose a theoretically greater risk than the monoclonal antibody alone.[7] A thorough risk assessment involves a tiered testing strategy, starting with screening assays and followed by confirmatory and characterization assays to understand the specificity of the antibody response.[1][8]

Section 2: Strategies to Minimize Immunogenicity

Minimizing the immunogenicity of this compound involves a combination of predictive analysis, rational structural modification, and formulation strategies.

In Silico & In Vitro Prediction

The first step in mitigation is to predict and assess the immunogenic potential.

  • In Silico T-Cell Epitope Prediction: Use computational algorithms to screen the amino acid sequence of the carrier protein and the chemical structure of the linker-drug for potential binding to MHC class I and class II molecules.[9][10][11] This provides a preliminary risk assessment and can guide de-immunization efforts.[10]

  • In Vitro T-Cell Assays: Experimental validation using T-cell proliferation assays is crucial.[12][13] These assays measure the proliferative response of T-cells from a panel of healthy human donors when exposed to the drug conjugate or its components.[14][15] A lower T-cell response suggests a lower risk of clinical immunogenicity.

Structural Modification Strategies

If initial assessments indicate a high immunogenic risk, the following modifications to the this compound construct can be considered.

  • Linker PEGylation: Introducing a polyethylene glycol (PEG) chain to the linker can shield potential immunogenic epitopes from immune recognition. PEGylation is a well-established method for reducing the immunogenicity of biologics.[6]

  • Payload Masking: If the VX765 payload is identified as the primary immunogenic driver (hapten), modifying its structure to mask the immunogenic epitope without compromising its caspase-1 inhibitory activity is a potential strategy. This requires significant medicinal chemistry efforts and structure-activity relationship (SAR) studies.

  • Alternative Linkers: While Val-Cit is highly stable and effective, if it is found to contribute to immunogenicity, exploring alternative cleavable or non-cleavable linkers with different chemical compositions could be a viable option.[2]

Formulation and Dosing Strategies
  • Formulation Optimization: The final drug formulation can influence immunogenicity. For example, the presence of protein aggregates is a known risk factor for inducing an immune response.[14] Developing a formulation that ensures conjugate stability and prevents aggregation is critical.

  • Concomitant Immunosuppressants: In some clinical settings, co-administration of immunosuppressive agents can be used to dampen the overall immune response, though this approach must be balanced with potential side effects.[16]

  • Dosing Regimen: High-dose regimens can sometimes induce immune tolerance, reducing the ADA response over time. The route and frequency of administration also play a role in determining immunogenic potential.[6][16]

Data Presentation: Hypothetical Immunogenicity Comparison

The following table presents hypothetical data from preclinical assessments to illustrate how modifications could reduce the immunogenicity of a parent ADC (ADC-VX765).

Construct Modification In Silico T-Cell Epitope Score (Lower is better) In Vitro T-Cell Proliferation Index (vs. Vehicle) In Vivo ADA Titer (Mean Titer in Mice)
ADC-VX765 None (Parent Molecule)45.83.51:1200
ADC-VX765-PEG4 PEGylation of the linker32.11.81:350
ADC-VX765-Mod Masked VX765 Payload44.22.11:500
Visualizing the Immunogenicity Mechanism

The following diagram illustrates the proposed mechanism by which an ADC, such as one using the this compound system, can elicit an immune response.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Helper Cell Activation cluster_2 B-Cell Help & ADA Production ADC ADC-VX765 Endosome Endosome / Lysosome ADC->Endosome Internalization Processing Proteolytic Processing Endosome->Processing Peptide Peptide-VX765 (from Linker/Payload) Processing->Peptide MHCII MHC-II Peptide->MHCII Presentation MHC-II + Peptide-VX765 MHCII->Presentation TCR T-Cell Receptor (TCR) Presentation->TCR Recognition THelper T-Helper Cell TCR->THelper Activation Activation & Proliferation THelper->Activation BCell B-Cell Activation->BCell Provides 'Help' PlasmaCell Plasma Cell BCell->PlasmaCell ADA Anti-Drug Antibodies (ADAs) PlasmaCell->ADA

Caption: Proposed mechanism of ADC-induced immunogenicity.

Section 3: Troubleshooting Guides for Immunogenicity Assays

This section provides solutions to common problems encountered during the experimental assessment of immunogenicity.

Q: We are observing high background in our anti-drug antibody (ADA) bridging ELISA. What are the possible causes and solutions?

A: High background can obscure true positive signals. Common causes and solutions are listed below.[17]

Possible Cause Solution
Insufficient Washing Increase the number of wash cycles or the soak time between washes. Ensure all wells are completely filled and emptied.[17]
Ineffective Blocking Try a different blocking agent (e.g., alternative non-fat dry milk, commercial blocker). Increase blocking incubation time or temperature.[17]
Non-specific Binding of Detection Reagent Decrease the concentration of the detection reagent. Add a blocking agent to the detection reagent diluent.[17]
Drug Aggregates in Reagents Use a fresh batch or lot of the ADC reagent. Ensure proper storage and handling to prevent aggregation.[17]
Cross-reactivity Use affinity-purified antibodies as reagents if possible. Optimize salt concentration in buffers to reduce weak, non-specific interactions.[17]

Visualizing the Troubleshooting Process

G Start High Background Signal in ADA ELISA Q1 Is washing procedure optimal? Start->Q1 Sol1 Increase wash cycles. Ensure complete well filling. Q1->Sol1 No Q2 Is blocking effective? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Try different blocking buffer. Increase incubation time. Q2->Sol2 No Q3 Is detection reagent concentration too high? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Titrate and reduce detection reagent concentration. Q3->Sol3 Yes End Consult further with specialist. Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting high background in ADA assays.

Q: Our in vitro T-cell proliferation assay results are not reproducible. How can we improve consistency?

A: Reproducibility in cell-based assays is critical. Consider the following factors.

Possible Cause Solution
PBMC Viability/Quality Ensure peripheral blood mononuclear cells (PBMCs) are isolated and cryopreserved using a consistent, high-quality protocol. Always check cell viability before starting an experiment; it should be >90%.
Donor Variability T-cell responses are highly dependent on the HLA type of the donor. Use a sufficiently large and diverse panel of donors (e.g., 20-50 donors) to get a representative view of the potential response in the general population.[14][15]
Assay Controls Always include a strong positive control (e.g., Keyhole Limpet Hemocyanin, KLH) and a negative control (vehicle) to ensure the assay is performing as expected.[15]
Pipetting and Cell Plating Inconsistent cell numbers per well can lead to variability. Use calibrated pipettes and ensure cells are thoroughly mixed before plating. Run all samples in replicate (triplicate or more).[17]
Reagent Consistency Use the same lot of fetal bovine serum (FBS) and other critical reagents throughout a study to minimize variability.

Q: What is a tiered approach for immunogenicity testing and why is it recommended?

A: A tiered approach is the industry and regulatory standard for assessing immunogenicity.[1][18] It consists of sequential assays to systematically identify and characterize an ADA response.

  • Screening Assay: A sensitive assay used to identify all potentially positive samples for ADAs.

  • Confirmatory Assay: Used to confirm that the positive signal from the screening assay is specific to the drug by using a competitive binding step with excess drug.[19]

  • Characterization/Titering: Confirmed positive samples are further characterized. This can include determining the titer (relative amount) of ADAs and identifying the specific domain of the ADC (antibody, linker, or payload) that the antibodies target.[1]

  • Neutralizing Antibody (NAb) Assay: A functional assay (often cell-based) to determine if the ADAs inhibit the biological activity of the drug.[19]

This approach ensures that only specific and clinically relevant immune responses are investigated further, saving time and resources.[1]

Visualizing the Tiered Testing Workflow

G Start Collect Study Samples Screen Tier 1: Screening Assay (High Sensitivity) Start->Screen Confirm Tier 2: Confirmatory Assay (Competition with Drug) Screen->Confirm Potentially Positive Neg1 Negative for ADAs Screen->Neg1 Negative Characterize Tier 3: Characterization (Titer & Domain Specificity) Confirm->Characterize Confirmed Positive Neg2 Non-Specific Signal Confirm->Neg2 Confirmed Negative Neutralize Tier 4: Neutralizing Ab (NAb) Assay (Cell-based, Functional) Characterize->Neutralize Result Report ADA Incidence, Titer, and Neutralizing Potential Neutralize->Result

Caption: Standard tiered workflow for immunogenicity assessment.

Section 4: Appendix - Detailed Experimental Protocols

Protocol 1: In Silico T-Cell Epitope Prediction

Objective: To identify potential T-cell epitopes within the carrier protein sequence and assess the haptenic potential of the linker-drug.

Methodology:

  • Sequence Preparation: Obtain the full amino acid sequence of the heavy and light chains of the carrier monoclonal antibody.

  • Tool Selection: Utilize multiple, well-established in silico prediction algorithms (e.g., NetMHCpan, IEDB analysis resource) to increase confidence in the predictions.[10][20]

  • MHC Allele Selection: Select a comprehensive panel of human MHC class I and class II alleles that represents the diversity of the global population.

  • Prediction Execution:

    • Input the protein sequence into the selected tools.

    • The software will generate overlapping peptide fragments (e.g., 9-mers for Class I, 15-mers for Class II) from the sequence.[21]

    • Each peptide is scored for its predicted binding affinity to each selected MHC allele.[11]

  • Data Analysis:

    • Identify "hotspots" or regions of the protein containing a high density of predicted high-affinity binders.

    • Rank peptides based on their binding scores. Peptides with a low percentile rank (e.g., <2%) are often considered potential binders.

    • Compare the hotspots to known human protein sequences to assess the risk of breaking self-tolerance.

  • Reporting: Generate a report summarizing the immunogenicity risk score for the entire protein and highlighting the specific peptide sequences of highest concern for further in vitro testing.

Protocol 2: In Vitro DC-T Cell Proliferation Assay

Objective: To measure the potential of the this compound conjugate to induce CD4+ T-cell proliferation. This protocol is adapted from a dendritic cell (DC)-T cell assay format.[15][22]

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donors (representing a diverse set of HLA types) using Ficoll-Paque density gradient centrifugation.

  • Monocyte Isolation & DC Generation:

    • Isolate CD14+ monocytes from the PBMCs using magnetic-activated cell sorting (MACS).

    • Culture the monocytes for 5-7 days in media containing GM-CSF and IL-4 to differentiate them into immature DCs.

  • DC Loading and Maturation:

    • Expose the immature DCs to the this compound test article, a positive control protein (e.g., KLH), and a negative control (vehicle) for 24 hours.[15]

    • During this time, add a maturation stimulus (e.g., a cytokine cocktail or LPS) to induce DC maturation.

  • Autologous T-Cell Co-culture:

    • Isolate autologous CD4+ T-cells from the same donor PBMCs cryopreserved on day 0.

    • Label the T-cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

    • Wash the matured, antigen-loaded DCs thoroughly to remove any free test article.

    • Co-culture the loaded DCs with the CFSE-labeled T-cells for 7 days.[15]

  • Flow Cytometry Analysis:

    • After 7 days, harvest the cells and stain them with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4).

    • Analyze the cells using a flow cytometer. Proliferating CD4+ T-cells will show a dilution of the CFSE dye, with each peak representing a cell division.[14]

  • Data Analysis:

    • Calculate a proliferation index based on the percentage of divided cells in the test article condition compared to the negative control.

    • A statistically significant increase in proliferation compared to the vehicle control indicates a potential immunogenic response.

Protocol 3: In Vivo Anti-Drug Antibody (ADA) Bridging ELISA

Objective: To detect and semi-quantify ADAs against this compound in serum samples from treated animals.

Methodology:

  • Reagent Preparation:

    • Capture Reagent: Chemically conjugate biotin to the this compound molecule.

    • Detection Reagent: Conjugate a detection label (e.g., Digoxigenin (DIG) or a ruthenium complex) to a separate batch of this compound.[7]

    • Positive Control: Generate a polyclonal or monoclonal anti-ADC antibody to serve as a standard.

  • Assay Procedure (Bridging Format):

    • Coat a streptavidin-coated microtiter plate.

    • In a separate tube, incubate the serum sample (at the determined minimum required dilution) with an optimized mixture of the biotinylated and DIG-labeled drug conjugates. If ADAs are present, they will form a "bridge" between the capture and detection reagents.[7]

    • Transfer this mixture to the streptavidin-coated plate and incubate to allow the biotinylated conjugate to bind to the plate.

    • Wash the plate thoroughly to remove unbound reagents and serum components.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB). The amount of color development is proportional to the amount of ADA present.[7]

    • Stop the reaction with an acid solution and read the absorbance on a plate reader.

  • Data Analysis:

    • Cut Point Determination: Analyze samples from at least 50 individual drug-naïve animals to determine a statistical screening cut point (e.g., mean signal of negative controls + 1.645 * standard deviation).[19]

    • Screening: Samples with a signal above the cut point are considered potentially positive.

    • Confirmation: Re-test screen-positive samples in the presence of excess, unlabeled this compound. A significant reduction (>50%) in the signal confirms the specificity of the ADAs.[19]

    • Titering: Serially dilute confirmed-positive samples to determine the ADA titer, which is the last dilution that remains positive in the assay.

References

Challenges in scaling up the production of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of the peptide-drug conjugate (PDC) linker payload, MC-Val-Cit-PAB-VX765.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a drug-linker conjugate designed for targeted drug delivery, often in the context of antibody-drug conjugates (ADCs). It consists of four key components:

  • MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent attachment to thiol groups (e.g., on a cysteine residue of a monoclonal antibody).

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[1]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug.

  • VX765: A potent and selective inhibitor of caspase-1, an enzyme involved in inflammation.[2]

Q2: What are the primary challenges in scaling up the production of this molecule?

A2: Scaling up the production of complex peptide-drug conjugates like this compound presents several challenges:

  • Multi-step Synthesis: The synthesis involves numerous steps, including solid-phase peptide synthesis (SPPS) of the linker, synthesis of the VX765 payload, and their subsequent conjugation. Each step can have an impact on the overall yield and purity.

  • Impurity Profile: A variety of process-related impurities can be generated during SPPS, such as truncated or deleted peptide sequences.[3] Careful control and purification are necessary to remove these.

  • Purification: The purification of the final conjugate can be complex due to the presence of closely related impurities and the potential for aggregation. Techniques like reversed-phase HPLC and ion-exchange chromatography are often required.

  • Stability: The stability of the linker, particularly the PAB self-immolative spacer and the maleimide group, needs to be carefully managed throughout the process to prevent premature degradation or side reactions.

Q3: What are the critical quality attributes (CQAs) to monitor during production?

A3: Key CQAs for this compound include:

  • Purity: The percentage of the desired molecule in the final product, with specific limits on individual and total impurities.

  • Identity: Confirmation of the correct chemical structure and molecular weight using techniques like mass spectrometry and NMR.

  • Residual Solvents and Reagents: Ensuring that any solvents or reagents used in the synthesis are removed to acceptable levels.

  • Stability: Assessing the degradation profile of the molecule under defined storage conditions.

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS) of the MC-Val-Cit-PAB Linker
Issue Potential Cause(s) Troubleshooting/Solution(s)
Low Yield of Peptide Linker Incomplete coupling reactions.- Increase coupling time and/or temperature.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple problematic amino acids.
Steric hindrance on the resin.- Use a lower-loading resin to increase the distance between peptide chains.
Premature cleavage from the resin.- Ensure the use of a stable linker-resin bond that is orthogonal to the deprotection conditions.
Presence of Truncated or Deleted Peptide Sequences Incomplete deprotection of the Fmoc group.- Increase the deprotection time or use a stronger deprotection solution (e.g., higher concentration of piperidine in DMF).- Monitor deprotection completion using a colorimetric test (e.g., Kaiser test).
Inefficient coupling.- See "Low Yield" troubleshooting.
Racemization of Amino Acids Over-activation during coupling.- Use a base with a lower pKa (e.g., collidine) during coupling.- Avoid prolonged exposure to coupling reagents.
Conjugation of VX765 to the MC-Val-Cit-PAB Linker
Issue Potential Cause(s) Troubleshooting/Solution(s)
Low Conjugation Efficiency Poor solubility of VX765 or the linker.- Optimize the solvent system. A co-solvent like DMSO or DMF may be required.- Perform the reaction at a slightly elevated temperature, monitoring for degradation.
Inactive functional groups.- Ensure the activating agent for the conjugation reaction is fresh and used in the correct stoichiometry.- Confirm the integrity of the reactive groups on both the linker and VX765.
Formation of Side Products Reaction at unintended sites on VX765.- If VX765 has multiple reactive sites, consider using protecting groups to ensure regioselectivity.
Degradation of the PAB linker.- The self-immolative nature of the PAB linker can be sensitive. Ensure the reaction conditions (pH, temperature) are controlled to prevent premature cleavage.
Purification and Analysis
Issue Potential Cause(s) Troubleshooting/Solution(s)
Poor Resolution in HPLC Co-eluting impurities.- Optimize the HPLC gradient, mobile phase composition, and column chemistry.- Consider using orthogonal purification methods (e.g., ion-exchange chromatography followed by reversed-phase HPLC).
Aggregation of the conjugate.- Adjust the pH or ionic strength of the mobile phase.- Add organic modifiers to the mobile phase to disrupt hydrophobic interactions.
Inaccurate Quantitation Lack of a suitable reference standard.- Synthesize and fully characterize a high-purity reference standard for accurate quantification.
Poor ionization in mass spectrometry.- Optimize the mass spectrometry source conditions (e.g., electrospray voltage, gas flow).- Use a different ionization technique if necessary.

Quantitative Data Summary

While specific data for the large-scale production of this compound is not publicly available, the following table provides representative data from case studies of similar peptide-drug conjugate manufacturing processes. This data can be used as a benchmark for process development and optimization.

Process Step Scale Parameter Typical Value Reference
SPPS of Peptide Linker Lab Scale (grams)Purity (crude)>85%[1]
Yield (crude)70-90%[1]
Conjugation Reaction Pilot Scale (kg)Conversion>95%[4]
Purification Pilot Scale (kg)Overall Yield50-70%[4]
Final Purity>98%[4]
Stability N/ADegradation at 4°C (1 month)<1%Inferred from similar molecules

Experimental Protocols

High-Yield Solid-Phase Synthesis of MC-Val-Cit-PAB Linker

This protocol is adapted from a high-yielding and scalable method for the synthesis of Val-Cit linkers.[1]

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add Fmoc-Cit-OH and diisopropylethylamine (DIPEA) and agitate until loading is complete. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Valine Coupling: Dissolve Fmoc-Val-OH, HATU, and DIPEA in DMF. Add the solution to the deprotected resin and agitate until coupling is complete.

  • Fmoc Deprotection: Repeat step 2.

  • MC-PAB Coupling: Couple the maleimidocaproyl-p-aminobenzyl alcohol (MC-PAB-OH) to the N-terminus of the dipeptide on the resin using a suitable coupling agent like HATU.

  • Cleavage from Resin: Cleave the completed linker from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude linker by reversed-phase HPLC.

Conjugation of VX765 to the Linker

This is a general protocol for the conjugation of a payload to the linker. Specific conditions may need to be optimized for VX765.

  • Activation of Linker: Activate the carboxylic acid of the purified MC-Val-Cit-PAB linker using a suitable activating agent (e.g., HBTU, HATU) in an appropriate solvent (e.g., DMF).

  • Conjugation: Add VX765 to the activated linker solution. The reaction may require the presence of a non-nucleophilic base like DIPEA.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any remaining activated linker with a small amount of water or a primary amine.

  • Purification: Purify the final this compound conjugate by reversed-phase HPLC.

Analytical Characterization
  • Purity and Identity:

    • HPLC: Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA.

    • LC-MS: Couple the HPLC system to a high-resolution mass spectrometer to confirm the molecular weight of the product and identify any impurities.

  • Stability Assessment:

    • Incubate the purified conjugate in buffers of different pH (e.g., 4, 7.4, 9) at a controlled temperature.

    • Analyze samples at various time points by HPLC to determine the rate of degradation and identify degradation products.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_conjugation Conjugation cluster_purification Purification & Analysis resin 2-CTC Resin load_cit Load Fmoc-Cit-OH resin->load_cit deprot1 Fmoc Deprotection load_cit->deprot1 couple_val Couple Fmoc-Val-OH deprot1->couple_val deprot2 Fmoc Deprotection couple_val->deprot2 couple_mc_pab Couple MC-PAB-OH deprot2->couple_mc_pab cleave Cleave from Resin couple_mc_pab->cleave linker_crude Crude Linker cleave->linker_crude activate_linker Activate Linker add_vx765 Add VX765 activate_linker->add_vx765 quench Quench Reaction add_vx765->quench final_crude Crude Conjugate quench->final_crude hplc_purify RP-HPLC Purification char LC-MS & HPLC Analysis hplc_purify->char linker_pure Purified Linker hplc_purify->linker_pure final_pure Final Product hplc_purify->final_pure linker_crude->hplc_purify Purification linker_pure->activate_linker final_crude->hplc_purify Purification final_pure->char signaling_pathway cluster_cell Tumor Cell lysosome Lysosome cathepsin Cathepsin B lysosome->cathepsin cytoplasm Cytoplasm caspase1 Caspase-1 cytoplasm->caspase1 ADC Antibody-Drug Conjugate (with this compound) internalization Receptor-mediated Endocytosis ADC->internalization internalization->lysosome self_immolation Self-immolation of PAB cathepsin->self_immolation Cleaves Val-Cit vx765 Released VX765 self_immolation->vx765 Releases Drug vx765->cytoplasm vx765->caspase1 Inhibits apoptosis Inhibition of Inflammation caspase1->apoptosis Leads to

References

Technical Support Center: Mitigating the Bystander Effect in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating the bystander effect in various therapeutic contexts.

Frequently Asked Questions (FAQs)

Q1: What is the "bystander effect" in the context of therapeutic applications?

A1: The bystander effect refers to the phenomenon where non-treated or non-targeted cells are affected by signals released from neighboring cells that have been directly targeted by a therapeutic agent.[1][2][3] This can manifest as cell death, DNA damage, or other cellular responses in the "bystander" cells.[2] The effect can be mediated through direct cell-to-cell contact via gap junctions or through the release of soluble factors like cytokines and reactive oxygen species (ROS).[4]

Q2: Is the bystander effect always undesirable?

A2: Not necessarily. In some cancer therapies, such as gene-directed enzyme prodrug therapy (GDEPT), a strong bystander effect is beneficial. It helps to eliminate a larger number of tumor cells, compensating for low gene transfer efficiency.[5] However, in other scenarios, particularly when trying to protect healthy tissue surrounding a tumor during radiotherapy or gene therapy, mitigating the bystander effect is crucial to reduce off-target toxicity.

Q3: What are the primary signaling pathways involved in the bystander effect?

A3: Key signaling pathways implicated in the bystander effect include the cyclooxygenase-2 (COX-2) pathway, mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38), the NF-κB pathway, and the transforming growth factor-beta (TGF-β) pathway.[4] These pathways are often involved in cellular stress responses, inflammation, and apoptosis.

Q4: How can I experimentally modulate the bystander effect in my in vitro model?

A4: You can modulate the bystander effect by:

  • Inhibiting gap junction intercellular communication (GJIC): Use chemical inhibitors like lindane or octanol.

  • Targeting signaling pathways: Employ specific inhibitors for key pathways, such as NS-398 for COX-2 or PD98059 for the MEK/ERK pathway.[4]

  • Altering the co-culture ratio: The proportion of treated to untreated cells can influence the magnitude of the bystander effect.[6]

  • Modifying the therapeutic agent: For instance, in antibody-drug conjugates (ADCs), the choice of linker and payload can determine the extent of the bystander effect.

Troubleshooting Guides

Problem 1: Inconsistent or no observable bystander effect in co-culture experiments.
Possible Cause Troubleshooting Step
Inefficient communication between cell lines. 1. Verify Gap Junctions: Perform a Lucifer Yellow dye transfer assay to confirm functional gap junction intercellular communication (GJIC) between your cell lines. 2. Cell Seeding Density: Ensure optimal cell seeding density to allow for sufficient cell-to-cell contact.
Degradation of signaling molecules. 1. Conditioned Medium Transfer: If using a conditioned medium transfer protocol, minimize the time between harvesting the medium from treated cells and applying it to bystander cells. 2. Protease Inhibitors: Consider adding a protease inhibitor cocktail to the conditioned medium to prevent the degradation of protein-based signaling molecules.
Low sensitivity of the bystander cell line. 1. Cell Line Selection: Use a bystander cell line known to be responsive to the specific signaling molecules secreted by your treated cells. 2. Endpoint Assay: Choose a more sensitive endpoint assay. For example, if clonogenic survival assays are not showing an effect, try measuring DNA double-strand breaks via γH2AX immunofluorescence.
Incorrect concentration of the therapeutic agent. 1. Dose-Response Curve: Establish a dose-response curve for the direct effect of your therapeutic agent on the target cells. 2. Titrate the Dose: Test a range of concentrations in your co-culture system to find the optimal dose that induces a bystander effect without causing excessive direct toxicity to the bystander cells.
Problem 2: High background in γH2AX immunofluorescence assay for DNA damage.
Possible Cause Troubleshooting Step
Non-specific antibody binding. 1. Blocking Step: Increase the duration of the blocking step (e.g., with 5% BSA or goat serum) to at least 1 hour. 2. Antibody Titration: Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.
Autofluorescence of cells or medium. 1. Use Antifade Mounting Medium: Mount coverslips with a mounting medium containing an antifade reagent. 2. Spectral Unmixing: If your microscope is equipped, use spectral unmixing to separate the specific signal from autofluorescence.
Cell culture stress. 1. Gentle Handling: Handle cells gently during seeding, washing, and staining to avoid inducing mechanical stress, which can cause DNA damage. 2. Optimize Fixation: Use fresh, high-quality paraformaldehyde (PFA) for fixation and do not fix for longer than 15 minutes.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the mitigation of the bystander effect.

Table 1: Effect of Signaling Pathway Inhibitors on Bystander Cell Survival

Cell LineTreatmentInhibitorBystander Cell Survival (%)
Human Fibroblastsα-particle irradiationNone65 ± 5
Human Fibroblastsα-particle irradiationPD98059 (ERK inhibitor)92 ± 7
Human Fibroblastsα-particle irradiationNS-398 (COX-2 inhibitor)88 ± 6

Data are representative and compiled from literature demonstrating the principle.

Table 2: Impact of Gap Junction Communication on Bystander-Induced DNA Damage

Cell Line Co-cultureTreatment of Target CellsGJIC InhibitorγH2AX Foci per Bystander Cell
CHO / CHO1 Gy X-rayNone12.5 ± 1.8
CHO / CHO1 Gy X-rayLindane (40 µM)3.2 ± 0.5
Human Fibroblasts / Human Fibroblasts0.5 Gy α-particlesNone15.8 ± 2.1
Human Fibroblasts / Human Fibroblasts0.5 Gy α-particlesOctanol (1 mM)4.1 ± 0.7

Data are representative and compiled from literature demonstrating the principle.

Experimental Protocols

Protocol 1: Co-culture Assay for Bystander Effect Assessment
  • Cell Seeding: Seed "bystander" cells (e.g., GFP-labeled) and "target" cells at a predetermined ratio (e.g., 1:1, 1:5, 1:10) in a multi-well plate. Allow cells to adhere and form a confluent monolayer overnight.

  • Treatment: Treat the co-culture with the therapeutic agent of interest. Include appropriate controls (untreated co-culture, bystander cells alone with treatment, target cells alone with treatment).

  • Incubation: Incubate for a period relevant to the mechanism of action of the therapeutic agent (e.g., 24-72 hours).

  • Endpoint Analysis: Assess the viability or another endpoint specifically in the bystander cell population. If using fluorescently labeled cells, this can be achieved through flow cytometry or high-content imaging.

Protocol 2: γH2AX Immunofluorescence for DNA Damage Quantification
  • Cell Culture: Grow cells on coverslips in a multi-well plate and perform the bystander experiment (e.g., co-culture or conditioned medium transfer).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using an antifade mounting medium, and image using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

Visualizations

Signaling_Pathways_in_Bystander_Effect cluster_signals Bystander Signals cluster_pathways Intracellular Signaling cluster_responses Cellular Responses Soluble Factors Soluble Factors Bystander Cell Bystander Cell Soluble Factors->Bystander Cell Medium Transfer GJIC GJIC GJIC->Bystander Cell Direct Contact MAPK_Pathway MAPK Pathway (ERK, JNK, p38) DNA_Damage DNA Damage MAPK_Pathway->DNA_Damage Apoptosis Apoptosis MAPK_Pathway->Apoptosis NF_kB_Pathway NF-κB Pathway Inflammation Inflammation NF_kB_Pathway->Inflammation COX2_Pathway COX-2 Pathway COX2_Pathway->Inflammation TGFb_Pathway TGF-β Pathway TGFb_Pathway->Apoptosis Therapeutic Agent Therapeutic Agent Treated Cell Treated Cell Therapeutic Agent->Treated Cell Treated Cell->Soluble Factors Treated Cell->GJIC Bystander Cell->MAPK_Pathway Bystander Cell->NF_kB_Pathway Bystander Cell->COX2_Pathway Bystander Cell->TGFb_Pathway

Caption: Key signaling pathways activated in bystander cells.

Experimental_Workflow_Bystander_Effect cluster_setup Experimental Setup cluster_analysis Endpoint Analysis Co_culture Co-culture of Target & Bystander Cells Treatment Apply Therapeutic Agent +/- Inhibitors Co_culture->Treatment Conditioned_Medium Conditioned Medium Transfer Conditioned_Medium->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., Flow Cytometry) Incubation->Viability_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX Staining) Incubation->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Incubation->Apoptosis_Assay Data_Quantification Data Quantification and Comparison Viability_Assay->Data_Quantification DNA_Damage_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Troubleshooting_Logic Start No Bystander Effect Observed Check_Communication Check Cell Communication GJIC Assay Medium Stability Start->Check_Communication Check_Sensitivity Check Bystander Cell Sensitivity Endpoint Assay Cell Line Choice Check_Communication:g->Check_Sensitivity GJIC Confirmed Check_Communication:m->Check_Sensitivity Medium Stable Check_Dose Check Therapeutic Dose Dose-Response Check_Sensitivity:e->Check_Dose Endpoint Optimized Check_Sensitivity:c->Check_Dose Cell Line Appropriate Resolution Bystander Effect Quantified Check_Dose:d->Resolution Dose Optimized

References

Best practices for storage and handling of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and experimental use of MC-Val-Cit-PAB-VX765.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a molecule designed for targeted drug delivery, specifically for the creation of Antibody-Drug Conjugates (ADCs). It comprises three key components:

  • MC (Maleimidocaproyl): A linker that allows for covalent attachment to thiol groups on antibodies.

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by Cathepsin B, an enzyme often overexpressed in tumor cells.[1][]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the drug upon cleavage of the Val-Cit linker.

  • VX765 (Belnacasan): A potent inhibitor of caspase-1, an enzyme involved in inflammatory signaling and pyroptosis (a form of programmed cell death).[3]

Q2: How should I store and handle lyophilized this compound?

A: Proper storage is crucial to maintain the integrity of the compound. The following table summarizes the recommended storage conditions for the lyophilized powder.

Storage ConditionDurationNotes
-20°CLong-term (months to years)Recommended for optimal stability.[3]
0 - 4°CShort-term (days to weeks)Suitable for temporary storage.[3]

Handling Precautions:

  • The product is shipped under ambient temperature and is stable for several weeks during ordinary shipping.[3]

  • Handle in a dry, dark environment.[3]

  • For reconstitution, it is recommended to use sterile 18 MΩ-cm H2O to a concentration of not less than 100 µg/ml, which can then be further diluted.[1]

Q3: How do I reconstitute and store this compound solutions?

A: this compound is soluble in DMSO.[3] Follow these guidelines for reconstitution and storage of stock solutions:

Storage ConditionDurationNotes
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3][4]

Reconstitution Protocol:

  • Bring the lyophilized powder to room temperature before opening the vial.

  • Add the desired volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Vortex briefly to ensure complete dissolution.

Q4: What are the best practices for conjugating this compound to an antibody?

A: The maleimide group of the MC linker reacts with free thiol groups on the antibody. This typically involves the reduction of interchain disulfide bonds in the antibody. A general workflow is as follows:

  • Antibody Reduction: Reduce the antibody's disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Conjugation: Add the this compound to the reduced antibody solution. The reaction is typically performed at a controlled pH and temperature.

  • Purification: Remove unconjugated drug-linker and other impurities. This can be achieved through methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF).[][6]

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR)

  • Possible Cause: Incomplete reduction of antibody disulfide bonds.

    • Solution: Optimize the concentration of the reducing agent and the reaction time. Ensure the buffer conditions are suitable for the reduction reaction.

  • Possible Cause: Hydrolysis of the maleimide group on the linker.

    • Solution: Prepare the this compound solution in anhydrous DMSO immediately before use. Avoid prolonged exposure to aqueous buffers before conjugation.

  • Possible Cause: Suboptimal conjugation reaction conditions.

    • Solution: Adjust the pH, temperature, and reaction time of the conjugation step. A pH range of 6.5-7.5 is generally optimal for the maleimide-thiol reaction.

Issue 2: Antibody Aggregation during Conjugation

  • Possible Cause: Increased hydrophobicity of the ADC.

    • Solution: Optimize the DAR; a lower DAR may reduce aggregation. Include aggregation inhibitors like polysorbates in the reaction buffer. Consider using a formulation buffer with excipients that enhance stability.

  • Possible Cause: Inappropriate buffer conditions.

    • Solution: Screen different buffer systems and pH values to find the optimal conditions for your specific antibody.

Issue 3: Premature Cleavage of the Val-Cit Linker

  • Possible Cause: Presence of contaminating proteases.

    • Solution: Ensure all reagents and equipment are sterile and free of proteases. Use high-purity antibody preparations.

  • Possible Cause: Instability of the linker in the experimental system.

    • Solution: The Val-Cit linker is designed to be cleaved by Cathepsin B within the lysosome.[1] If premature cleavage is observed in your in vitro or in vivo model, consider the presence of other proteases that may cleave this linker.

Issue 4: Inconsistent Results in Cellular Assays

  • Possible Cause: Variability in cell health and density.

    • Solution: Maintain consistent cell culture conditions, including passage number, confluency, and seeding density.

  • Possible Cause: Inefficient internalization of the ADC.

    • Solution: Confirm that the target antigen for your antibody is expressed on the cell surface and that the antibody promotes receptor-mediated endocytosis.

  • Possible Cause: Low expression of Cathepsin B in the target cells.

    • Solution: Verify the expression level of Cathepsin B in your cell line, as this is required for the cleavage of the Val-Cit linker and release of VX765.[]

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation

  • Antibody Preparation: Dialyze the antibody into a suitable buffer (e.g., PBS with EDTA).

  • Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.

  • Conjugation: Dissolve this compound in DMSO to a concentration of 10 mM. Add the desired molar excess of the drug-linker to the reduced antibody. Incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification: Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules.

  • Characterization: Characterize the ADC by measuring the protein concentration (e.g., by UV-Vis spectroscopy) and determining the DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry).

Protocol 2: In Vitro Caspase-1 Activity Assay

This protocol provides a general framework for assessing the activity of an this compound ADC in a cellular context.

  • Cell Culture: Plate cells (e.g., THP-1 monocytes) at a suitable density in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with varying concentrations of the ADC and appropriate controls (e.g., unconjugated antibody, free VX765). Incubate for a period sufficient for ADC internalization and processing (e.g., 24-48 hours).

  • Inflammasome Activation: Prime the cells with LPS (lipopolysaccharide) and then stimulate with an inflammasome activator like nigericin or ATP to induce caspase-1 activation.

  • Caspase-1 Activity Measurement: Use a commercially available caspase-1 activity assay kit (e.g., a fluorescent or luminescent substrate-based assay) according to the manufacturer's instructions to measure caspase-1 activity in the cell lysates or supernatants.

  • Data Analysis: Normalize the caspase-1 activity to a control (e.g., total protein concentration) and plot the dose-response curve to determine the IC50 of the ADC.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization cluster_cellular_assay Cellular Assay antibody Antibody reduction Reduction of Disulfides antibody->reduction conjugation Conjugation reduction->conjugation linker_payload This compound linker_payload->conjugation purification Purification (SEC/TFF) conjugation->purification dar_analysis DAR Analysis (HIC/MS) purification->dar_analysis aggregation_analysis Aggregation Analysis (SEC) purification->aggregation_analysis potency_assay In Vitro Potency Assay purification->potency_assay cell_treatment ADC Treatment of Cells potency_assay->cell_treatment internalization Internalization & Trafficking cell_treatment->internalization cleavage Cathepsin B Cleavage internalization->cleavage drug_release VX765 Release cleavage->drug_release caspase_inhibition Caspase-1 Inhibition drug_release->caspase_inhibition

Caption: Experimental workflow for the synthesis, characterization, and cellular evaluation of an this compound ADC.

signaling_pathway cluster_adc ADC Action cluster_inflammasome Inflammasome Pathway ADC This compound ADC Receptor Target Receptor ADC->Receptor Binding VX765 Released VX765 Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Activation CathepsinB->ADC Cleavage of Val-Cit Casp1 Active Caspase-1 VX765->Casp1 Inhibition PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activation ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β ProIL1b->IL1b

Caption: Mechanism of action of this compound ADC leading to the inhibition of the Caspase-1 signaling pathway.

References

Validation & Comparative

Head-to-Head Comparison of Payloads for the MC-Val-Cit-PAB Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selection of cytotoxic payloads for the cathepsin B-cleavable MC-Val-Cit-PAB linker in antibody-drug conjugates (ADCs).

The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its dipeptide bond is engineered for selective cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, ensuring targeted release of the cytotoxic payload. The choice of payload conjugated to this linker is a critical determinant of an ADC's therapeutic index, influencing its potency, bystander effect, and overall efficacy. This guide provides a head-to-head comparison of commonly used payloads with the MC-Val-Cit-PAB linker, supported by experimental data and detailed methodologies.

Mechanism of Action of MC-Val-Cit-PAB Linker-Based ADCs

The journey of an MC-Val-Cit-PAB-linked ADC from administration to tumor cell killing is a multi-step process. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. Subsequently, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effect.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Lysosome Lysosome TumorCell->Lysosome 2. Internalization & Trafficking Antigen Tumor Antigen Payload Active Payload Lysosome->Payload 3. Cathepsin B Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 4. Cytotoxic Effect

Figure 1. Mechanism of action of an MC-Val-Cit-PAB linker-based ADC.

Comparative Analysis of Key Payloads

The selection of a payload is a critical decision in ADC development, with each class of cytotoxic agent offering a unique profile of potency, mechanism of action, and physicochemical properties. The following sections provide a comparative overview of prominent payloads used with the MC-Val-Cit-PAB linker.

Microtubule Inhibitors

Microtubule inhibitors are a widely used class of payloads that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Auristatins (MMAE and MMAF): Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent synthetic analogs of dolastatin 10. MMAE is a highly potent, membrane-permeable payload, which contributes to a significant bystander effect, allowing it to kill neighboring antigen-negative tumor cells. MMAF, on the other hand, is less permeable due to a charged C-terminal phenylalanine, resulting in a reduced bystander effect but potentially lower off-target toxicity.

  • Maytansinoids (DM1 and DM4): DM1 (emtansine) and DM4 (soravtansine) are derivatives of maytansine. They are also potent microtubule inhibitors. While DM1 is typically used with non-cleavable linkers, DM4 is often paired with cleavable linkers like MC-Val-Cit-PAB. Similar to the auristatins, the physicochemical properties of maytansinoids can influence their bystander killing potential.

DNA-Damaging Agents

DNA-damaging agents represent another major class of ADC payloads, inducing cell death by causing irreparable damage to the tumor cell's genome.

  • Pyrrolobenzodiazepines (PBDs): PBDs are a class of highly potent DNA cross-linking agents. Their extreme potency allows for effective cell killing even with a low drug-to-antibody ratio (DAR). However, their high toxicity necessitates careful consideration of the therapeutic window.

Quantitative Performance Comparison

The following tables summarize the in vitro cytotoxicity of various payloads when conjugated to an antibody via the MC-Val-Cit-PAB linker. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the antibody, target antigen, and cell line used.

PayloadMechanism of ActionTarget Cell LineIC50 (nM)Reference
MMAE Microtubule InhibitorJIMT-1 (MDR1-)0.060[1]
MMAF Microtubule InhibitorJIMT-1 (MDR1-)0.213[1]
MMAE Microtubule InhibitorJIMT-1 (MDR1+)>2000 ng/mL[1]
MMAF Microtubule InhibitorJIMT-1 (MDR1+)0.8 ng/mL[1]

Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs. This table highlights the potent cytotoxicity of both MMAE and MMAF. Notably, in a multi-drug resistant (MDR1+) cell line, the efficacy of the MMAE-based ADC was significantly reduced, while the MMAF-based ADC retained its potency, suggesting that MMAF may be a more suitable payload for tumors with acquired drug resistance[1].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different ADC constructs. The following sections outline the methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs with different payloads

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each ADC.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cells

  • Antigen-negative cells stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • ADC constructs

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC constructs.

  • Incubate the plate for a suitable duration (e.g., 96 hours).

  • Measure the GFP fluorescence to determine the viability of the antigen-negative cells.

  • Compare the viability of the antigen-negative cells in the co-culture to that of a monoculture of antigen-negative cells treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Bystander_Effect_Workflow cluster_setup Co-culture Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis Ag_pos Antigen-Positive Cells Co_culture Seed Co-culture in 96-well plate Ag_pos->Co_culture Ag_neg_GFP Antigen-Negative GFP-Expressing Cells Ag_neg_GFP->Co_culture ADC_treatment Add ADC dilutions Co_culture->ADC_treatment Incubate Incubate (e.g., 96h) ADC_treatment->Incubate Measure_GFP Measure GFP Fluorescence Incubate->Measure_GFP Compare_viability Compare Viability to Antigen-Negative Monoculture Measure_GFP->Compare_viability Bystander_result Determine Bystander Effect Compare_viability->Bystander_result

Figure 2. Experimental workflow for the bystander killing assay.
In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of ADCs in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Tumor cells for xenograft establishment

  • ADC constructs

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells into the flank of immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, different ADC constructs).

  • Administer the ADCs and vehicle control intravenously at a specified dosing schedule.

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Continue the study until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Plot the tumor growth curves for each treatment group to evaluate the in vivo efficacy of the ADCs.

Conclusion

The choice of payload is a critical parameter in the design of an effective and safe MC-Val-Cit-PAB linker-based ADC. Microtubule inhibitors like MMAE and MMAF offer a balance of high potency and a well-understood mechanism of action, with MMAE providing a strong bystander effect and MMAF showing potential advantages in multi-drug resistant tumors. DNA-damaging agents such as PBDs provide extreme potency, which can be beneficial for less expressed targets. The selection of the optimal payload should be guided by a thorough in vitro and in vivo characterization, taking into account the specific target antigen, tumor type, and desired therapeutic window. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different payload candidates, ultimately facilitating the development of next-generation ADCs with improved therapeutic outcomes.

References

Validating the Target Specificity of MC-Val-Cit-PAB-VX765 ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target specificity of a hypothetical antibody-drug conjugate (ADC), MC-Val-Cit-PAB-VX765. While specific experimental data for this exact ADC is not publicly available, this document outlines the established methodologies and expected data patterns for such a molecule, drawing comparisons with alternative ADC designs. The information presented herein is intended to serve as a blueprint for the design and interpretation of validation studies for novel ADCs.

The this compound ADC combines a monoclonal antibody (MC) targeting a specific tumor antigen, a cleavable linker system (Val-Cit-PAB), and a potent small molecule inhibitor of Caspase-1, VX765. The validation of its target specificity is crucial to ensure efficacy while minimizing off-target toxicity.

Mechanism of Action and Targeted Delivery

The this compound ADC is designed for targeted delivery of the Caspase-1 inhibitor, VX765, to cancer cells expressing a specific surface antigen recognized by the monoclonal antibody. Upon binding to the target antigen, the ADC is internalized by the cancer cell. Inside the cell, the Val-Cit-PAB linker is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2] This cleavage releases the VX765 payload, which then inhibits Caspase-1, an enzyme involved in inflammatory signaling pathways and pyroptosis, a form of programmed cell death.[3][4][5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Target Cell) ADC This compound ADC Target_Cell Target Cancer Cell (Antigen Positive) ADC->Target_Cell 1. Binding to Target Antigen Endosome Endosome Target_Cell->Endosome 2. Internalization Non_Target_Cell Non-Target Cell (Antigen Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking VX765 Released VX765 Lysosome->VX765 4. Linker Cleavage (Cathepsin B) Caspase1 Caspase-1 VX765->Caspase1 5. Inhibition Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Inflammation Activation Blocked Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis Induction Blocked

Figure 1: Mechanism of action of this compound ADC.

Comparative Performance Data

The following tables present hypothetical data from key experiments designed to assess the target specificity and efficacy of the this compound ADC. These tables compare its performance against two alternatives:

  • Alternative A: Non-Cleavable Linker ADC: An ADC with the same antibody and payload but with a non-cleavable linker.

  • Alternative B: Non-Targeting ADC: An ADC with a non-targeting antibody but the same cleavable linker and payload.

Table 1: In Vitro Cytotoxicity (IC50 Values)
Cell LineTarget Antigen ExpressionThis compound ADC (nM)Alternative A: Non-Cleavable Linker ADC (nM)Alternative B: Non-Targeting ADC (nM)Free VX765 (nM)
Target-Positive High1.510.2> 10000.8
Target-Negative None> 1000> 1000> 10000.9

Interpretation: The this compound ADC is expected to show high potency (low IC50) only in target-positive cells, indicating target-dependent cytotoxicity. Alternative A would likely be less potent due to the requirement for antibody degradation to release the payload. Alternative B and the test ADC should show low potency in target-negative cells, demonstrating the specificity of the antibody.

Table 2: In Vitro Bystander Effect
Co-culture Ratio (Target+ : Target-)This compound ADC (% Viability of Target- cells)Alternative A: Non-Cleavable Linker ADC (% Viability of Target- cells)
1:1 45%92%
1:3 68%95%
1:9 85%98%

Interpretation: The cleavable linker in the this compound ADC allows the released, cell-permeable VX765 to diffuse and kill neighboring target-negative cells, a phenomenon known as the bystander effect.[6][7] This effect is expected to be more pronounced in co-cultures with a higher proportion of target-positive cells. The non-cleavable linker ADC is not expected to exhibit a significant bystander effect as the payload remains largely trapped within the target cell.

Table 3: In Vivo Efficacy in Xenograft Models
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
Target-Positive This compound ADC85%
Alternative A: Non-Cleavable Linker ADC55%
Alternative B: Non-Targeting ADC5%
Vehicle Control0%
Target-Negative This compound ADC10%
Vehicle Control0%

Interpretation: In a target-positive xenograft model, the this compound ADC should demonstrate significant tumor growth inhibition, superior to the non-cleavable linker ADC and the non-targeting ADC.[3][8] In a target-negative model, the specific ADC should have minimal effect on tumor growth, confirming its target-dependent activity in a living system.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are the protocols for the key experiments cited.

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture target-positive and target-negative cancer cell lines in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADCs and free VX765. Add the treatments to the cells and incubate for 72-96 hours.

  • Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega) or MTT.

  • Data Analysis: Plot cell viability against drug concentration and determine the IC50 values using a non-linear regression model.

In Vitro Bystander Effect Assay
  • Cell Labeling: Label target-positive cells with a fluorescent marker (e.g., GFP) and target-negative cells with a different fluorescent marker (e.g., RFP).

  • Co-culture: Co-culture the labeled cells at various ratios (e.g., 1:1, 1:3, 1:9) in 96-well plates.

  • Treatment: Treat the co-cultures with the ADCs at a concentration equivalent to 10x the IC50 determined for the target-positive cells.

  • Imaging and Analysis: After 72-96 hours, use high-content imaging or flow cytometry to quantify the viability of each cell population based on their fluorescent labels.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant target-positive or target-negative cancer cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment groups and administer the ADCs and vehicle control intravenously.

  • Efficacy Assessment: Measure tumor volume and body weight twice weekly. Calculate tumor growth inhibition at the end of the study.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an ADC's target specificity.

Start Start: ADC Candidate (this compound) In_Vitro In Vitro Characterization Start->In_Vitro Cytotoxicity Cytotoxicity Assays (Target+ & Target- Cells) In_Vitro->Cytotoxicity Bystander Bystander Effect Assays In_Vitro->Bystander In_Vivo In Vivo Validation Cytotoxicity->In_Vivo Bystander->In_Vivo Xenograft_Positive Xenograft Model (Target-Positive) In_Vivo->Xenograft_Positive Xenograft_Negative Xenograft Model (Target-Negative) In_Vivo->Xenograft_Negative Toxicity Toxicity Studies Xenograft_Positive->Toxicity Xenograft_Negative->Toxicity End End: Candidate Validation Toxicity->End

Figure 2: Experimental workflow for ADC target specificity validation.

References

Comparative Analysis of MC-Val-Cit-PAB-VX765 Cross-Reactivity with Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-VX765, with a range of proteases. The analysis is broken down into its constituent components: the cleavable linker, Val-Cit-PAB, and the active payload, VX765 (belnacasan), a potent caspase-1 inhibitor. Understanding the specificity of these components is crucial for predicting the stability, efficacy, and potential off-target toxicities of ADCs employing this system.

Executive Summary

The this compound system is designed for targeted drug delivery, relying on the selective cleavage of the Val-Cit linker by intracellular proteases to release the active drug, VX765. VX765 is a prodrug that is rapidly converted to its active form, VRT-043198, which is a highly potent and selective inhibitor of caspase-1 and caspase-4. The Val-Cit linker is primarily a substrate for lysosomal cysteine proteases, such as cathepsins, but can also be cleaved by other proteases, which may contribute to off-target payload release. This guide presents available quantitative data on these interactions to inform research and development decisions.

Data Presentation

Cross-Reactivity of VRT-043198 (Active form of VX765) with Various Proteases

The active metabolite of VX765, VRT-043198, demonstrates high selectivity for the inflammatory caspases, caspase-1 and caspase-4.[1][2][3][4][5]

ProteaseK_i (nM)Selectivity Fold (vs. Caspase-1)
Caspase-1 (ICE) 0.8 1
Caspase-4 <0.6 >1.3
Caspase-3>100>125
Caspase-6>100>125
Caspase-7>100>125
Caspase-8>100>125
Caspase-9>100>125
Granzyme B>100>125
Trypsin>100>125
Cathepsin B>100>125

Data compiled from multiple sources.[1][2][3][4][5]

Cleavage of the Val-Cit-PAB Linker by Various Proteases
ProteaseLocationImplication for ADCEvidence of Cleavage
Cathepsin B LysosomesIntended Payload Release Readily Cleaved[6][][8][9]
Cathepsin LLysosomesIntended Payload ReleaseCleavage Observed[6]
Cathepsin SLysosomesIntended Payload ReleaseCleavage Observed[6]
Cathepsin FLysosomesIntended Payload ReleaseImplicated in Cleavage[6]
Neutrophil Elastase ExtracellularPotential Off-Target Toxicity Readily Cleaved[6][10][11]
Carboxylesterase 1C (mouse)Plasma (mouse)Pre-clinical InstabilityCleavage Observed[12]

Experimental Protocols

Protease Inhibition Assay for VRT-043198 (Active form of VX765)

This protocol outlines a general procedure for determining the inhibitory activity of VRT-043198 against a panel of proteases.

Materials:

  • Recombinant human caspases (caspase-1, -3, -4, -6, -7, -8, -9) and other proteases (e.g., granzyme B, trypsin, cathepsin B).

  • Fluorogenic or chromogenic peptide substrates specific for each protease (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3).

  • Assay buffer: 10 mM Tris (pH 7.5), 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO. For caspases-3, -6, and -9, and granzyme B, 8% (v/v) glycerol can be added to improve enzyme stability.[2]

  • VRT-043198 stock solution in DMSO.

  • 96-well microplate.

  • Fluorometer or spectrophotometer.

Procedure:

  • Prepare serial dilutions of VRT-043198 in assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the wells.

  • Add the specific protease to each well and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.[2]

  • Initiate the reaction by adding the corresponding fluorogenic or chromogenic substrate.

  • Monitor the rate of substrate hydrolysis by measuring the change in fluorescence or absorbance over time.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration. The K_i value can be subsequently calculated using the Cheng-Prusoff equation if the K_m of the substrate is known.

In Vitro Linker Cleavage Assay by Cathepsins

This protocol describes a method to assess the cleavage of the Val-Cit linker within an ADC by purified cathepsins.

Materials:

  • This compound ADC.

  • Purified recombinant human cathepsins (e.g., Cathepsin B, K, L, S).[8][9]

  • Human liver lysosomal extract (as a positive control).[8][9]

  • Assay buffer: 10 mM MES (pH 6.0), 0.04 mM dithiothreitol (DTT).[8][9]

  • LC-MS system.

Procedure:

  • Incubate the ADC (e.g., 1 µM) with the purified cathepsin (e.g., 20 nM) or human liver lysosomal extract (e.g., 0.2 mg/mL) in the assay buffer.[8][9]

  • Maintain the reaction at 37°C for a set time course (e.g., 0, 1, 2, 4 hours).[8][9]

  • Stop the reaction at each time point, for example by adding a protease inhibitor cocktail or by rapid freezing.

  • Analyze the samples by LC-MS to measure the loss of the intact ADC and the formation of the cleaved payload (VX765).[8][9]

  • Quantify the amount of released payload at each time point to determine the rate of linker cleavage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis adc This compound incubation Incubation of ADC with each Protease adc->incubation proteases Panel of Proteases (Caspases, Cathepsins, etc.) proteases->incubation analysis LC-MS/MS or Fluorescence Reading incubation->analysis quantification Quantification of Cleavage/Inhibition analysis->quantification comparison Cross-Reactivity Profile quantification->comparison

Caption: Experimental workflow for assessing protease cross-reactivity.

signaling_pathway cluster_adc ADC Action cluster_caspase Caspase-1 Pathway adc ADC binds to Target Cell internalization Internalization into Lysosome adc->internalization cleavage Linker Cleavage by Cathepsins internalization->cleavage release VX765 Release cleavage->release caspase1 Caspase-1 release->caspase1 Inhibition pro_il1b Pro-IL-1β il1b Active IL-1β (Inflammation) pro_il1b->il1b Activation

Caption: Mechanism of action and targeted signaling pathway.

References

In Vivo Showdown: A Comparative Guide to Trastuzumab Deruxtecan and Sacituzumab Govitecan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy and toxicity of two prominent antibody-drug conjugates (ADCs): Trastuzumab deruxtecan (T-DXd, Enhertu®) and Sacituzumab govitecan (SG, Trodelvy®). The data presented is compiled from publicly available preclinical studies. It is important to note that the presented findings are not from direct head-to-head comparative studies, and thus, cross-study comparisons should be interpreted with caution due to potential variations in experimental models and methodologies.

At a Glance: Comparative Efficacy and Toxicity

The following tables summarize key quantitative data from preclinical in vivo studies of Trastuzumab deruxtecan and Sacituzumab govitecan.

Table 1: In Vivo Efficacy
ParameterTrastuzumab deruxtecan (T-DXd)Sacituzumab govitecan (SG)
Target HER2Trop-2
Payload Deruxtecan (Topoisomerase I inhibitor)SN-38 (Topoisomerase I inhibitor)
Animal Model Nude mice, SCID miceSCID mice
Tumor Model HER2-positive (NCI-N87) and HER2-low (Capan-1) human tumor xenografts; HER2-positive and HER2-low breast cancer brain metastases PDX models.Trop-2 positive xenografts (endometrial, ovarian, uterine serous carcinoma).
Dosage 10 mg/kg, single IV dose.Twice-weekly IV doses for 3 weeks.
Efficacy Readout Tumor regression in both HER2-positive and HER2-low models; prolonged survival in brain metastases models.Significant tumor growth inhibition and improved overall survival compared to control groups.
Table 2: In Vivo Toxicity
ParameterTrastuzumab deruxtecan (T-DXd)Sacituzumab govitecan (SG)
Reported Toxicity Generally manageable in preclinical models.Well-tolerated in preclinical xenograft models with no significant weight change documented.
Key Adverse Events (Clinical) Interstitial lung disease/pneumonitis, neutropenia, nausea.Neutropenia, diarrhea, nausea, alopecia.

Deep Dive: Experimental Protocols

The following are representative experimental protocols derived from published preclinical studies for each ADC.

Trastuzumab deruxtecan (T-DXd) In Vivo Efficacy Study

Objective: To evaluate the pharmacokinetic and pharmacodynamic profile of T-DXd in human tumor xenograft models.

Animal Model:

  • Nude mice for HER2-positive models.

  • NOD-SCID mice for HER2-low models.

Tumor Models:

  • HER2-positive: NCI-N87 human gastric carcinoma cell line.

  • HER2-low: Capan-1 human pancreatic adenocarcinoma cell line.

Methodology:

  • Human tumor cells (NCI-N87 or Capan-1) are subcutaneously implanted into the appropriate mouse strain.

  • Tumors are allowed to grow to a predetermined size.

  • Mice are administered a single intravenous (IV) dose of T-DXd at 10 mg/kg.

  • Tumor volume and body weight are measured at regular intervals.

  • Plasma and tumor tissue are collected at various time points (e.g., 6h to 336h post-dose) to measure the concentration of the total ADC, total antibody, and free payload.

  • Tumor tissue is analyzed for biomarkers of DNA damage (e.g., gamma H2AX) by western blot and immunohistochemistry (IHC).

Sacituzumab govitecan (SG) In Vivo Efficacy Study

Objective: To assess the antitumor activity of SG in a Trop-2 positive xenograft model.

Animal Model:

  • Severe combined immunodeficiency (SCID) mice.

Tumor Model:

  • Trop-2 positive human tumor xenografts (e.g., endometrial, ovarian, or uterine serous carcinoma cell lines).

Methodology:

  • Human tumor cells are subcutaneously injected into SCID mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Treatment groups receive intravenous (IV) injections of SG twice-weekly for three weeks.

  • Control groups may receive a non-targeting ADC, the naked antibody (hRS7 IgG), or saline.

  • Tumor growth is monitored by measuring tumor volume at regular intervals.

  • Animal body weight is monitored as a measure of toxicity.

  • Overall survival is tracked until a predetermined endpoint.

Visualizing the Science

The following diagrams illustrate key concepts related to the mechanism and evaluation of these ADCs.

ADC Mechanism of Action General Mechanism of a Topoisomerase I Inhibitor ADC ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Target Antigen Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Topoisomerase I Inhibitor Payload Lysosome->Payload 4. Payload Release Nucleus Nucleus Payload->Nucleus 5. Enters Nucleus DNA DNA Strand Break Nucleus->DNA 6. Inhibits Topoisomerase I Apoptosis Apoptosis DNA->Apoptosis 7. Cell Death

Caption: General Mechanism of a Topoisomerase I Inhibitor ADC.

In Vivo Xenograft Workflow Typical In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implantation Tumor Cell Implantation Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization Growth->Randomization Dosing ADC Administration Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Efficacy Efficacy Analysis (TGI, Survival) Monitoring->Efficacy Toxicity Toxicity Assessment Monitoring->Toxicity Biomarker Biomarker Analysis Efficacy->Biomarker

Caption: Typical In Vivo Xenograft Study Workflow.

Comparative Logic Logical Basis of this Comparison Guide TDXd Trastuzumab deruxtecan (T-DXd) StudyA Preclinical Study A (T-DXd) TDXd->StudyA SG Sacituzumab govitecan (SG) StudyB Preclinical Study B (SG) SG->StudyB Comparison Indirect Comparison StudyA->Comparison StudyB->Comparison Disclaimer Disclaimer: Not a head-to-head study. Interpret with caution.

Caption: Logical Basis of this Comparison Guide.

Benchmarking MC-Val-Cit-PAB-VX765: A Comparative Analysis Against Standard-of-Care Inflammatory Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate (ADC) MC-Val-Cit-PAB-VX765 against standard-of-care therapies for inflammatory diseases. The content is based on available preclinical data and aims to assist researchers in evaluating its potential therapeutic efficacy.

Introduction to this compound

This compound is an antibody-drug conjugate designed for targeted delivery of the potent and selective caspase-1 inhibitor, VX765. Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting caspase-1, VX765 can suppress the inflammatory cascade. The ADC construct utilizes a cleavable valine-citrulline (Val-Cit) linker attached to a p-aminobenzylcarbamate (PAB) spacer, which is designed to release the active VX765 payload within target cells.

Standard-of-Care Therapies for Comparison

For the purpose of this guide, this compound is benchmarked against two widely used classes of anti-inflammatory agents:

  • Corticosteroids (e.g., Dexamethasone): Broad-spectrum anti-inflammatory and immunosuppressive agents.

  • Biologics (e.g., Infliximab): Monoclonal antibodies that target specific inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

In Vitro Efficacy: Inhibition of Inflammatory Mediators

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay evaluates the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

  • Cell Culture: Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 105 cells/mL and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., VX765 or dexamethasone) for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce cytokine production.

  • Cytokine Measurement: The supernatant is collected, and the concentration of TNF-α is measured using a commercially available ELISA kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation: Inhibition of LPS-Induced TNF-α Release
CompoundCell LineIC50 (nM)
VX765 (Data not available in direct comparison)-
Dexamethasone RAW264.7~10-100

Note: The IC50 for dexamethasone can vary depending on the specific experimental conditions.

In Vivo Efficacy: Animal Models of Inflammation

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.

  • Induction of Arthritis: Male DBA/1 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 21.

  • Treatment: Prophylactic treatment with the test compound (e.g., VX765 or infliximab) or vehicle is initiated at the time of the booster immunization and continued for a specified duration.

  • Clinical Assessment: The severity of arthritis is evaluated using a clinical scoring system based on the swelling and erythema of the paws. Paw thickness is also measured using a caliper.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Serum samples are collected to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-18) by ELISA.

Data Presentation: Efficacy in Collagen-Induced Arthritis (CIA) Model

VX765 Treatment in CIA Mice [1][2]

ParameterCIA Control Group (Median)VX765-Treated Group (Median)P-value
Clinical Arthritis Score (at week 7) 6.51.00.010
Micro-CT Joint Score (at week 7) (Data not provided as median)(Data not provided as median)0.0038
Pathological Score (at week 7) 5.51.00.000
Serum Cytokine Levels (pg/mL) (Mean ± SD)CIA Control GroupVX765-Treated GroupP-value
IL-1β 6.89 ± 2.382.05 ± 0.98<0.001
IL-18 129.46 ± 48.0374.84 ± 41.930.014
IL-33 269.69 ± 99.02140.51 ± 40.100.001

Infliximab Treatment in CIA Mice (Representative Data)

ParameterCIA Control GroupInfliximab-Treated Group
Arthritis Score Reduction -Significant reduction
Paw Swelling Reduction -Significant reduction
Histological Improvement -Reduced inflammation and joint damage

Note: Specific quantitative data for a direct comparison of infliximab in a similar CIA model was not available in the searched literature. The table represents the generally observed effects.

Linker Stability

The stability of the Val-Cit-PAB linker is a crucial factor for the efficacy and safety of this compound. Studies have shown that this linker is stable in human plasma but exhibits instability in mouse plasma due to the activity of carboxylesterase 1C. This is an important consideration when extrapolating preclinical efficacy data from mouse models to potential human clinical outcomes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for benchmarking studies.

G cluster_0 Inflammatory Stimulus (e.g., PAMPs, DAMPs) cluster_1 Inflammasome Activation cluster_2 Caspase-1 Activity & Cytokine Maturation cluster_3 Inflammatory Response cluster_4 Therapeutic Intervention Stimulus Inflammatory Stimulus NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis ASC->Pro_Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation VX765 VX765 VX765->Casp1 Inhibition

Caption: Caspase-1 signaling pathway and the inhibitory action of VX765.

G cluster_0 In Vitro Benchmarking cluster_1 In Vivo Benchmarking cluster_2 Data Analysis & Comparison Cell_Culture Immune Cell Culture (e.g., Macrophages) LPS_Stim LPS Stimulation Cell_Culture->LPS_Stim Compound_Treat Treatment: - this compound - Dexamethasone LPS_Stim->Compound_Treat Cytokine_Analysis Cytokine Measurement (e.g., TNF-α ELISA) Compound_Treat->Cytokine_Analysis Data_Comp Comparative Data Analysis: - Efficacy - Potency (IC50/ED50) - Biomarker Modulation Cytokine_Analysis->Data_Comp Animal_Model Inflammatory Model (e.g., CIA in Mice) Drug_Admin Drug Administration: - this compound - Infliximab Animal_Model->Drug_Admin Clinical_Eval Clinical Evaluation (Arthritis Score, Paw Swelling) Drug_Admin->Clinical_Eval Histo_Analysis Histopathology & Biomarker Analysis Clinical_Eval->Histo_Analysis Histo_Analysis->Data_Comp

Caption: Experimental workflow for benchmarking this compound.

Conclusion

The available preclinical data suggests that VX765, the active payload of this compound, demonstrates significant anti-inflammatory efficacy in in vivo models of arthritis by reducing clinical signs of disease and key inflammatory cytokines.[1][2] While direct comparative data with standard-of-care therapies in a single study is limited, the potent and specific mechanism of action of VX765 on the caspase-1 pathway presents a compelling rationale for its targeted delivery via an ADC. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic window of this compound against established treatments like dexamethasone and infliximab. The stability of the linker in human versus rodent plasma will be a critical factor in the translation of these preclinical findings.

References

A Comparative Guide to Inflammasome Pathway Inhibition: Evaluating MC-Val-Cit-PAB-VX765 and Alternatives in Long-Term Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the targeted modulation of the inflammasome pathway represents a promising frontier in the treatment of a wide spectrum of inflammatory diseases. This guide provides a comparative analysis of MC-Val-Cit-PAB-VX765, focusing on its active component VX-765 (Belnacasan), and other key inhibitors targeting different stages of the inflammasome cascade. The comparison is based on available preclinical and clinical data, with a focus on long-term efficacy and safety.

Introduction to this compound

This compound is an antibody-drug conjugate (ADC) derivative of VX-765, a potent and selective inhibitor of caspase-1. The MC-Val-Cit-PAB component is a cleavable linker system designed for targeted delivery of the active drug, VX-765, to specific cells or tissues. This targeted approach aims to enhance the therapeutic index by maximizing local efficacy and minimizing systemic side effects. VX-765 itself is a prodrug that is converted to its active form, VRT-043198, in the body. It functions by inhibiting caspase-1, a key enzyme in the inflammasome pathway responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.

Mechanism of Action: The Inflammasome Signaling Pathway

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which drive inflammatory responses. Dysregulation of the inflammasome pathway is implicated in a variety of autoinflammatory diseases, as well as more common conditions like gout, rheumatoid arthritis, and neuroinflammatory disorders.

cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activation & Cytokine Maturation cluster_2 Inflammatory Response PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Caspase-1 Active Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves Pyroptosis Pyroptosis Caspase-1->Pyroptosis Induces IL-1β Mature IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 Mature IL-18 IL-18->Inflammation

Figure 1: Simplified signaling pathway of NLRP3 inflammasome activation and downstream effects.

Comparative Analysis of Inflammasome Pathway Inhibitors

This section compares VX-765 with other notable inhibitors targeting the inflammasome pathway. The comparison is structured around their mechanism of action, available efficacy data, and safety profiles.

Data Presentation: Efficacy and Safety of Inflammasome Inhibitors

The following tables summarize the available quantitative data for VX-765 and its alternatives. It is important to note that direct long-term comparative trial data is limited, especially for emerging therapies.

Table 1: Preclinical Efficacy of Inflammasome Pathway Inhibitors

CompoundTargetModelKey Findings
VX-765 (Belnacasan) Caspase-1Collagen-Induced Arthritis (Mouse)Significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, and prevented bone erosion.[1]
HIV-1 Infected Humanized MiceReduced immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA.[2]
Pralnacasan (VX-740) Caspase-1Type II Collagen-Induced Arthritis (Mouse)Reduced forepaw inflammation by decreasing disease severity by 70%.[3]
MCC950 NLRP3Muckle-Wells Syndrome (Mouse Model)Prevented systemic inflammation and bone degradation.
Glibenclamide NLRP3Intracerebral Hemorrhage (Rat Model)Reduced brain edema and neuronal apoptosis by inhibiting NLRP3 inflammasome activation.

Table 2: Clinical Efficacy and Safety of Inflammasome Pathway Inhibitors

DrugTargetPhaseIndicationEfficacy HighlightsCommon Adverse Events
VX-765 (Belnacasan) Caspase-1Phase 2Treatment-Resistant Partial Onset SeizuresNo significant reduction in seizure frequency compared to placebo.[4]Dizziness, headache, fatigue, gastrointestinal disorders.[5]
Phase 2aPsoriasisResults not extensively published.-
Pralnacasan (VX-740) Caspase-1Phase 2Rheumatoid ArthritisWithdrawn from clinical trials due to liver toxicity in long-term animal studies.[3]-
Anakinra IL-1 ReceptorApprovedRheumatoid Arthritis, CAPSACR20 response maintained at 46% at 48 weeks.[6]Injection site reactions, upper respiratory tract infections.[7]
Canakinumab IL-1βApprovedSystemic Juvenile Idiopathic Arthritis, CAPSHigh rates of clinical remission and prevention of disease flares.Infections (nasopharyngitis, upper respiratory tract infection), headache, injection site reactions.
Rilonacept IL-1α/βApprovedCAPS, Recurrent PericarditisReduced mean key symptom score from 2.6 to 0 at 72 weeks in CAPS.[8][9] Reduced risk of pericarditis recurrence by 96%.[10]Injection site reactions, upper respiratory tract infections.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of inflammasome inhibitors.

In Vitro Caspase-1 Activity Assay

This assay quantifies the enzymatic activity of caspase-1, providing a direct measure of inflammasome activation.

  • Cell Culture and Treatment: Immune cells (e.g., THP-1 monocytes or primary macrophages) are cultured and primed with lipopolysaccharide (LPS) to induce pro-caspase-1 expression.

  • Inflammasome Activation: Cells are then treated with an inflammasome activator (e.g., nigericin or ATP) in the presence or absence of the test inhibitor (e.g., VX-765).

  • Cell Lysis and Substrate Addition: Cells are lysed to release intracellular contents, including active caspase-1. A specific caspase-1 substrate (e.g., Z-WEHD-aminoluciferin) is added.[11]

  • Signal Detection: The cleavage of the substrate by active caspase-1 generates a detectable signal (e.g., luminescence or fluorescence), which is proportional to caspase-1 activity.[12]

LPS-Induced Cytokine Release Assay

This assay measures the production of pro-inflammatory cytokines, a key downstream effect of inflammasome activation.

  • Cell Culture and Stimulation: Peripheral blood mononuclear cells (PBMCs) or whole blood are cultured in the presence of LPS to stimulate cytokine production.[13][14]

  • Incubation: The cells are incubated for a defined period (e.g., 3 to 24 hours) to allow for cytokine synthesis and release.[14]

  • Sample Collection: The cell culture supernatant or plasma is collected.

  • Cytokine Quantification: The concentration of cytokines such as IL-1β, IL-6, and TNF-α is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays.[13]

In Vivo Model of Collagen-Induced Arthritis (CIA)

This is a widely used animal model to study the pathophysiology of rheumatoid arthritis and to evaluate potential therapeutics.

  • Immunization: Mice are immunized with an emulsion of type II collagen and complete Freund's adjuvant to induce an autoimmune response against collagen.

  • Booster Immunization: A booster injection is given after a specific period (e.g., 21 days) to enhance the arthritic response.

  • Treatment: The test compound (e.g., VX-765) is administered to the mice, typically starting at the time of the booster immunization.[1]

  • Assessment of Arthritis: The severity of arthritis is evaluated by clinical scoring of paw swelling and redness, histological analysis of joint inflammation and damage, and radiographic imaging.[1]

  • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., IL-1β, IL-18) are measured by ELISA.[1]

Pyroptosis Assay

Pyroptosis is a form of pro-inflammatory programmed cell death mediated by caspase-1. Its detection is a key indicator of inflammasome activation.

  • Cell Culture and Stimulation: Cells are treated with an inflammasome activator to induce pyroptosis.

  • Lactate Dehydrogenase (LDH) Release Assay: The release of the cytosolic enzyme LDH into the culture medium is a marker of cell membrane rupture, a hallmark of pyroptosis.[15] LDH activity in the supernatant is measured using a colorimetric assay.

  • Gasdermin D Cleavage: Western blotting can be used to detect the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis execution.[16]

  • Morphological Analysis: Cell morphology can be observed using microscopy, where pyroptotic cells exhibit swelling and membrane blebbing.[16]

cluster_0 In Vitro Assays cluster_1 In Vivo Model Cell_Culture Immune Cell Culture (e.g., THP-1, PBMCs) Priming Priming (e.g., LPS) Cell_Culture->Priming Activation Inflammasome Activation (e.g., Nigericin, ATP) Priming->Activation Inhibitor Test Inhibitor Treatment Activation->Inhibitor Caspase1_Assay Caspase-1 Activity Assay Activation->Caspase1_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Activation->Cytokine_Assay Pyroptosis_Assay Pyroptosis Assay (LDH, GSDMD) Activation->Pyroptosis_Assay Animal_Model Animal Model of Inflammation (e.g., Collagen-Induced Arthritis) Induction Disease Induction Animal_Model->Induction Treatment Test Inhibitor Administration Induction->Treatment Efficacy_Assessment Efficacy Assessment (Clinical Scores, Histology) Induction->Efficacy_Assessment Biomarker_Analysis Biomarker Analysis (Serum Cytokines) Induction->Biomarker_Analysis

Figure 2: General experimental workflow for evaluating inflammasome inhibitors.

Conclusion

The development of inhibitors targeting the inflammasome pathway holds immense promise for the treatment of a wide range of inflammatory diseases. While this compound represents an innovative approach to targeted drug delivery, its clinical efficacy and long-term safety are yet to be established. Its active component, VX-765, has shown efficacy in preclinical models, but its clinical development has been limited.

In comparison, downstream biologics targeting IL-1, such as Anakinra, Canakinumab, and Rilonacept, have well-documented long-term efficacy and safety profiles in specific autoinflammatory conditions, albeit with the inconvenience of parenteral administration.[9][17][18] Newer small molecule inhibitors targeting NLRP3, like MCC950, are in earlier stages of clinical development but represent a promising oral therapeutic option.

For researchers and drug developers, the choice of therapeutic strategy will depend on the specific disease context, the desired mode of administration, and the long-term safety considerations. The continued investigation of targeted approaches like this compound and the development of oral NLRP3 inhibitors will be crucial in expanding the therapeutic arsenal against inflammasome-driven diseases. Future long-term comparative studies are needed to delineate the relative merits of these different inhibitory strategies.

References

Safety Operating Guide

Proper Disposal of MC-Val-Cit-PAB-VX765: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals utilizing the potent cytotoxic agent MC-Val-Cit-PAB-VX765 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its nature as a component of antibody-drug conjugates (ADCs), this compound requires handling as a hazardous substance. This guide provides essential, step-by-step procedures for its safe disposal.

This compound is a sophisticated chemical entity, combining the caspase-1 inhibitor VX765 with a cleavable linker system (MC-Val-Cit-PAB) designed for targeted drug delivery. The inherent cytotoxicity of VX765 and the potential for the release of hazardous degradation products necessitate that all waste containing this compound be treated with the utmost caution.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is not publicly available, the hazardous nature of its components dictates a conservative approach to its handling and disposal. The following table summarizes the key classifications and handling recommendations.

ParameterClassification/RecommendationRationale
Compound Type Cytotoxic Agent / Component of Antibody-Drug Conjugates (ADCs)Designed to be a potent cell-killing agent.
Primary Hazard High Potency / CytotoxicityVX765 is a bioactive molecule that inhibits cellular pathways.
Personal Protective Equipment (PPE) Chemical-resistant gloves, lab coat, and eye protectionStandard for handling hazardous chemicals.
Waste Categorization Hazardous / Cytotoxic Chemical WasteDue to the potent nature of the active compound.
Recommended Disposal Method Incineration at a licensed hazardous waste facilityEnsures complete destruction of the cytotoxic components.
Primary Degradation Product of Concern p-Aminobenzyl alcoholA known skin and eye irritant.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Cytotoxic Waste B->C  Yes   H Follow standard laboratory waste procedures. B->H  No   D Place in a dedicated, sealed, and clearly labeled hazardous waste container. C->D E Store in a designated, secure area away from incompatible materials. D->E F Arrange for pickup and disposal by a licensed hazardous waste management company. E->F G Ensure disposal is via high-temperature incineration. F->G I End G->I H->I

Safeguarding Researchers: A Comprehensive Guide to Handling MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, operation, and disposal of the antibody-drug conjugate component, MC-Val-Cit-PAB-VX765, are critical for ensuring the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.

The potent nature of antibody-drug conjugates (ADCs) and their components necessitates stringent safety measures. This compound, which combines a linker-payload system with the caspase-1 inhibitor VX765, requires careful handling due to its cytotoxic potential. Adherence to the following personal protective equipment (PPE), operational, and disposal plans is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles or a full-face shield.Shields eyes from accidental splashes of liquids or airborne particles.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., PAPR) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.Prevents inhalation of the potent compound.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to ensure containment.

Step 1: Preparation

  • Ensure the work area within the fume hood is clean and decontaminated.

  • Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Assemble all necessary equipment and reagents before bringing the compound into the hood.

  • Don all required PPE as specified in the table above.

Step 2: Compound Handling

  • When handling the solid compound, use dedicated spatulas and weighing papers.

  • For reconstitution or dilution, slowly add the solvent to the vial to avoid aerosolization.

  • Keep the vial opening directed away from you.

  • All manipulations should be performed over the absorbent pad.

Step 3: Post-Handling

  • Carefully remove the outer pair of gloves and dispose of them as cytotoxic waste.

  • Wipe down all surfaces of the fume hood with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate), followed by a rinse with 70% ethanol.

  • Dispose of the absorbent pad and any contaminated disposable materials in the designated cytotoxic waste container.

  • Remove the remaining PPE in the correct order (gown, inner gloves, eye protection, and respirator if used) and dispose of it as cytotoxic waste.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ProcedureContainer Type
Solid Waste All contaminated materials including gloves, gowns, absorbent pads, and weighing papers.Clearly labeled, leak-proof, puncture-resistant cytotoxic waste container.
Liquid Waste Unused solutions and contaminated solvents.Labeled, sealed, and leak-proof cytotoxic liquid waste container. Do not mix with other chemical waste streams.
Sharps Waste Needles, syringes, and any other contaminated sharp objects.Puncture-proof, clearly labeled cytotoxic sharps container.

All cytotoxic waste must be segregated from other laboratory waste and disposed of through a licensed hazardous waste disposal service, typically via incineration.

Mechanism of Action: VX765 Signaling Pathway

VX765 is a prodrug that is converted to its active form, VRT-043198. This active metabolite is a potent inhibitor of caspase-1, a key enzyme in the inflammatory process. By inhibiting caspase-1, VRT-043198 blocks the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This inhibition also prevents pyroptosis, a pro-inflammatory form of programmed cell death.

VX765_Mechanism_of_Action VX765 Mechanism of Action cluster_cell Cell VX765 This compound (Prodrug) VRT043198 VRT-043198 (Active Drug) VX765->VRT043198 Metabolic Conversion ActiveCaspase1 Active Caspase-1 VRT043198->ActiveCaspase1 Inhibits Caspase1 Pro-Caspase-1 Caspase1->ActiveCaspase1 Activation IL1b Mature IL-1β ActiveCaspase1->IL1b Cleavage IL18 Mature IL-18 ActiveCaspase1->IL18 Cleavage Pyroptosis Pyroptosis ActiveCaspase1->Pyroptosis Induces ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation ProIL18 Pro-IL-18 ProIL18->IL18 IL18->Inflammation GasderminD Gasdermin D GasderminD->Pyroptosis

Caption: VX765 inhibits the caspase-1 pathway, blocking cytokine maturation and pyroptosis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.